Barium chromate
Description
Properties
IUPAC Name |
barium(2+);dioxido(dioxo)chromium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Cr.4O/q+2;;;;2*-1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFVPLLCYGOFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCrO4 | |
| Record name | BARIUM CHROMATE | |
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| Record name | Barium chromate | |
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DSSTOX Substance ID |
DTXSID1051517 | |
| Record name | Barium chromate | |
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Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS. | |
| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |
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Solubility |
In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none) | |
| Record name | BARIUM CHROMATE | |
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| Record name | BARIUM CHROMATE | |
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Density |
4.498 at 15 °C, 4.5 g/cm³ | |
| Record name | BARIUM CHROMATE | |
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| Record name | BARIUM CHROMATE | |
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Impurities |
Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max | |
| Record name | BARIUM CHROMATE | |
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Color/Form |
Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals | |
CAS No. |
10294-40-3 | |
| Record name | Barium chromate | |
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| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |
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| Record name | BARIUM CHROMATE | |
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Melting Point |
1400 °C (decomposes), 1380 °C | |
| Record name | BARIUM CHROMATE | |
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| Record name | BARIUM CHROMATE | |
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Foundational & Exploratory
Barium Chromate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium chromate (BaCrO₄) is an inorganic compound recognized for its characteristic yellow color and its utility in a range of industrial applications, from pigments to pyrotechnics.[1][2] For researchers and professionals in the life sciences, an understanding of its chemical and physical properties, synthesis, and biological interactions is crucial, particularly concerning its toxicological profile. This technical guide provides an in-depth overview of this compound, including its chemical formula, structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological effects.
Chemical Formula and Structure
This compound is an inorganic salt with the chemical formula BaCrO₄ .[3][4] It is composed of a barium cation (Ba²⁺) and a chromate anion (CrO₄²⁻). The elements present are barium, chromium, and oxygen.[5]
The crystal structure of this compound is orthorhombic and is isostructural with barite (BaSO₄).[6] This crystalline nature contributes to its properties as a stable, yellow powder.[5]
Physicochemical Properties
This compound is a yellow, sand-like powder.[3][4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | BaCrO₄ | [3][7] |
| Molar Mass | 253.32 g/mol | [3][7] |
| Appearance | Yellow crystalline powder | [4][6] |
| Density | 4.498 g/cm³ | [4][5] |
| Melting Point | Decomposes at 210 °C (410 °F; 483 K) | [4] |
| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [4] |
| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ | [4][5] |
| Solubility in other solvents | Soluble in strong acids | [4][5] |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes the laboratory-scale synthesis of this compound by a precipitation reaction between barium chloride and sodium chromate.[8][9]
3.1.1. Materials and Reagents
-
Barium chloride (BaCl₂)
-
Sodium chromate (Na₂CrO₄)
-
Distilled or deionized water
3.1.2. Equipment
-
Glass beakers
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
3.1.3. Procedure
-
Prepare Reactant Solutions:
-
Prepare a 0.3 M solution of barium chloride in distilled water.
-
Prepare a 0.3 M solution of sodium chromate in distilled water.
-
-
Precipitation:
-
Digestion of Precipitate:
-
Continue stirring the mixture for a short period to allow for complete precipitation.
-
-
Filtration and Washing:
-
Separate the this compound precipitate from the solution by filtration.
-
Wash the precipitate several times with distilled water to remove soluble impurities, such as sodium chloride.[4]
-
-
Drying:
-
Dry the collected this compound powder in an oven at a temperature between 60-80°C until a constant weight is achieved.[11]
-
Under these conditions, a yield of approximately 93% with a purity of up to 98% can be expected.[8] The chemical reaction for this synthesis is:
BaCl₂(aq) + Na₂CrO₄(aq) → BaCrO₄(s) + 2NaCl(aq)[5]
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
3.2.1. Gravimetric Analysis
Barium content can be determined gravimetrically by converting this compound to barium sulfate.[8]
3.2.2. Spectroscopic Analysis
-
Atomic Absorption Spectroscopy (AAS): To determine the percentage of chromium in the sample.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the chromate ion.
3.2.3. X-ray Diffraction (XRD)
XRD analysis can be used to confirm the orthorhombic crystal structure of the synthesized this compound.
Applications in Research and Technology
While direct applications in drug development are not prominent, this compound is utilized in several areas of scientific and industrial research:
-
Pigment Industry: It is used as a yellow pigment known as "lemon yellow" or "baryta yellow".[7][12]
-
Corrosion Inhibition: this compound is an effective corrosion inhibitor in primers and coatings for metals.[10][12]
-
Pyrotechnics: It serves as an oxidizing agent and a burn rate modifier in pyrotechnic compositions.[3][10]
-
Catalysis: It has been investigated for its catalytic properties, for instance, in the photocatalytic degradation of organic dyes.[13]
-
Electroplating: It is used as a sulfate scavenger in chromium electroplating baths to prolong their operational life.[10]
Toxicology and Biological Significance
For professionals in drug development and the life sciences, the toxicology of this compound is of primary concern.
5.1. Cellular Effects
This compound is classified as cytotoxic and genotoxic .[10] Studies have shown that it can induce damage in human lung cells.[6] The genotoxicity may be a result of the combined effects of both the barium and chromate ions.[6]
5.2. Carcinogenicity
Hexavalent chromium compounds, including this compound, are recognized as human carcinogens, particularly associated with an increased risk of lung cancer upon inhalation.[10][11] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen.[5]
5.3. Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound are not extensively detailed in the literature. However, it is known that hexavalent chromium compounds can induce carcinogenesis by overstimulating cellular regulatory pathways and increasing peroxide levels through the activation of certain mitogen-activated protein kinases (MAPKs).[3] They can also cause transcriptional repression by affecting histone modification.[3] Due to the lack of specific pathway information for this compound, a generalized diagram of cellular uptake and potential downstream effects is presented below.
Safety and Handling
This compound is toxic and a confirmed carcinogen.[10][11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the powder form to prevent inhalation.[11] It is also a strong oxidizing agent and may react vigorously with reducing agents.[5][11]
Conclusion
This compound is a well-characterized inorganic compound with a range of industrial applications. For the scientific research community, particularly in fields related to human health, its significance is primarily defined by its toxicological properties. While not a direct tool in drug development, understanding its synthesis, properties, and biological effects is essential for assessing its environmental and health impacts. The experimental protocols provided herein offer a basis for the controlled synthesis and analysis of this compound for further research.
References
- 1. Observations on the behavior of barium sulfate contrast media in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
- 12. nj.gov [nj.gov]
- 13. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Physical and chemical properties of Barium chromate
An In-depth Technical Guide to the Physical and Chemical Properties of Barium Chromate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BaCrO₄) is an inorganic compound that presents as a yellow crystalline powder.[1] With a molar mass of 253.37 g/mol , it is characterized by its low aqueous solubility and its role as a strong oxidizing agent.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its key applications and safety considerations.
Physical Properties
This compound is a yellow, sand-like powder that darkens upon heating.[1][2] It is an odorless, heavy, crystalline solid.[3][4]
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | BaCrO₄ | [2] |
| Molar Mass | 253.37 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1][2] |
| Density | 4.498 g/cm³ at 15 °C | [2][5] |
| Melting Point | Decomposes at 210 °C (410 °F; 483 K) | [1][2] |
| Boiling Point | Not applicable | [6] |
| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [1][2] |
| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ | [1][2] |
| Crystal Structure | Orthorhombic | [2][5] |
Chemical Properties
This compound is a strong oxidizing agent, a characteristic attributed to the hexavalent chromium in the chromate ion.[3][5] It is stable under recommended storage conditions.[4][7]
Reactivity
-
Acids : this compound is soluble in strong acids, such as hydrochloric acid and nitric acid.[2][5] The reaction with acid protonates the chromate ion, shifting the equilibrium and causing the compound to dissolve.[5] For example, the reaction with hydrochloric acid is: BaCrO₄ + 2HCl → BaCl₂ + H₂CrO₄.[5]
-
Bases : It is insoluble in bases.[5]
-
Redox Reactions : As a strong oxidizing agent, this compound can react vigorously with reducing agents.[6][7] It is used as a burn rate modifier in pyrotechnic compositions.[2][8]
-
Thermal Decomposition : Upon heating, this compound decomposes. One source indicates decomposition begins at approximately 210 °C, yielding barium oxide (BaO), chromium(III) oxide (Cr₂O₃), and oxygen (O₂).[1][5] The balanced equation for this decomposition is: 4BaCrO₄ → 4BaO + 2Cr₂O₃ + 3O₂.[5] Another source suggests decomposition occurs at 1400 °C.[3]
Molecular Structure
This compound consists of barium cations (Ba²⁺) and chromate anions (CrO₄²⁻). The crystal structure is orthorhombic and is isostructural with baryte (BaSO₄).[1] In the chromate anion, the chromium atom is in a +6 oxidation state and is tetrahedrally coordinated to four oxygen atoms.[1] The bonding within the chromate ion is covalent, while the interaction between the barium and chromate ions is predominantly ionic.[1]
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes the laboratory synthesis of this compound by the reaction of a soluble barium salt with a soluble chromate salt.
Materials:
-
Barium chloride (BaCl₂)
-
Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare separate aqueous solutions of barium chloride and potassium chromate (or sodium chromate).
-
Slowly add the potassium chromate solution to the barium chloride solution while stirring continuously. A yellow precipitate of this compound will form immediately.[2] The reaction is: BaCl₂ + K₂CrO₄ → BaCrO₄(s) + 2KCl.[1]
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with distilled water to remove any soluble impurities, such as potassium chloride.[1]
-
Dry the purified this compound precipitate in a drying oven at a low temperature.
Caption: Experimental workflow for the synthesis of this compound.
Visualization of Chemical Behavior
Reaction with Strong Acid
The following diagram illustrates the dissolution of this compound in a strong acid, leading to the formation of the dichromate ion.
Caption: Dissolution of this compound in strong acid.
Applications
This compound has several industrial and laboratory applications:
-
Pigment : It is used as a yellow pigment known as lemon yellow, baryta yellow, or permanent yellow.[4][5]
-
Pyrotechnics : It serves as an oxidizing agent and a burn rate modifier in pyrotechnic compositions, particularly in delay fuses.[2][8]
-
Corrosion Inhibitor : It is used as a corrosion-inhibiting pigment in metal primers and coatings.[2][8]
-
Catalysis : It is a component of catalysts for alkane dehydrogenation.[2]
-
Other Uses : It is also used in safety matches, coloring glass and ceramics, and as a sulfate scavenger in chromium electroplating baths.[4][8]
Safety and Toxicology
This compound is toxic and is classified as a carcinogen.[2] The toxicity is associated with both the barium ion and the hexavalent chromium.[3]
-
Hazards : It is harmful if swallowed or inhaled.[9] It is an oxidizing solid and may intensify fire.[9][10]
-
Toxicity : Hexavalent chromium compounds are known to be genotoxic and cytotoxic.[2] Chronic exposure can lead to ulcerations of the skin and nasal septum.[5]
-
Handling : Strict safety measures, including the use of personal protective equipment, are required when handling this compound.[5] It should be stored away from combustible materials.[10]
This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. Further investigation into its specific applications should be conducted with a thorough understanding of its associated hazards.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound [chembk.com]
- 8. This compound | 10294-40-3 [chemicalbook.com]
- 9. uicinc.com [uicinc.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility Product (Ksp) of Barium Chromate
This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of barium chromate (BaCrO₄), tailored for researchers, scientists, and professionals in drug development. The document covers quantitative solubility data, detailed experimental protocols for Ksp determination, and a visual representation of the dissolution equilibrium.
Core Concept: this compound Solubility
This compound is a yellow, sand-like powder with the chemical formula BaCrO₄.[1][2] It is characterized by its low solubility in water, a property quantified by the solubility product constant, Ksp.[1] The Ksp is the mathematical product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient in the equilibrium equation.[3] For this compound, the dissolution equilibrium in water is:
BaCrO₄(s) ⇌ Ba²⁺(aq) + CrO₄²⁻(aq)
The corresponding Ksp expression is:
A smaller Ksp value indicates lower solubility.[3][4]
Quantitative Solubility Data
The solubility product constant of this compound has been determined by various sources. The values are generally reported at or near 25°C.
| Ksp Value | Temperature (°C) | Source |
| 1.17 x 10⁻¹⁰ | 25 | [3][5] |
| 1.2 x 10⁻¹⁰ | ~25 | [6][7] |
| 1.23 x 10⁻¹⁰ | Not Specified | [8] |
| 2.1 x 10⁻¹⁰ | Not Specified | [1][9] |
The solubility of this compound in water is approximately 0.2775 mg per 100 mL at 20°C.[1]
Experimental Protocols for Ksp Determination
The determination of the Ksp for a sparingly soluble salt like this compound involves the preparation of a saturated solution and the subsequent measurement of the concentration of one or both of the constituent ions in the solution.
Preparation of a Saturated this compound Solution
A saturated solution is one in which the dissolved solute is in dynamic equilibrium with the undissolved solid.[10]
Methodology:
-
Add an excess of solid this compound to a volume of deionized water in a flask or beaker.
-
Stir the mixture vigorously for an extended period to ensure that equilibrium is reached. The use of a magnetic stirrer is recommended.
-
Allow the undissolved solid to settle to the bottom of the container. To separate the saturated solution from the solid precipitate, the mixture can be filtered or centrifuged.[11]
Determination of Ion Concentration
The concentration of either the barium (Ba²⁺) or the chromate (CrO₄²⁻) ions in the saturated solution can be determined using several analytical techniques.
a) Spectrophotometry:
This method is particularly suitable for colored ions like the yellow chromate ion (CrO₄²⁻).
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of a soluble chromate salt (e.g., potassium chromate, K₂CrO₄) with known concentrations. Measure the absorbance of each standard solution at a specific wavelength using a spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.[11]
-
Sample Measurement: Measure the absorbance of the saturated this compound solution.
-
Concentration Determination: Use the calibration curve to determine the molar concentration of the chromate ion in the saturated solution.[11]
b) Gravimetric Analysis:
This technique involves precipitating the ion of interest from the solution and weighing the resulting precipitate.
Methodology for Barium Ion Determination:
-
Take a known volume of the saturated this compound solution.
-
Add an excess of a soluble sulfate salt (e.g., sodium sulfate, Na₂SO₄) to precipitate barium sulfate (BaSO₄), which is highly insoluble.
-
Filter the barium sulfate precipitate, wash it, dry it in an oven, and weigh it accurately.
-
From the mass of the barium sulfate, calculate the number of moles and then the molar concentration of the barium ions in the original saturated solution.
c) Titration:
The concentration of the chromate ions can be determined by redox titration.
Calculation of Ksp
Once the molar concentration of one of the ions is known, the Ksp can be calculated. Since this compound dissolves to produce equal molar amounts of barium and chromate ions:
[Ba²⁺] = [CrO₄²⁻] = s (where 's' is the molar solubility)
Therefore, the Ksp can be calculated as:
Ksp = (s)(s) = s²
For instance, if the molar solubility (s) is determined to be 1.1 x 10⁻⁵ mol/L, the Ksp would be (1.1 x 10⁻⁵)² = 1.21 x 10⁻¹⁰.[8]
Visualization of Dissolution Equilibrium
The following diagram illustrates the equilibrium process of this compound dissolving in water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 4. brainly.in [brainly.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ksp Table [chm.uri.edu]
- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 8. brainly.com [brainly.com]
- 9. chem21labs.com [chem21labs.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Orthorhombic Crystal Structure of Barium Chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthorhombic crystal structure of barium chromate (BaCrO₄), a compound of interest in various industrial and research applications, including pigments, pyrotechnics, and as a corrosion inhibitor.[1][2][3] This document details the crystallographic parameters, synthesis methodologies, and characterization techniques pertinent to its solid-state structure.
Introduction to this compound
This compound is an inorganic salt that exists as a yellow crystalline powder under standard conditions.[1][2] It is characterized by its low aqueous solubility and its role as a strong oxidizing agent.[1][2] Naturally occurring this compound is found as the mineral hashemite, which is isostructural with baryte (BaSO₄).[1][4] The compound's utility in diverse applications is fundamentally linked to its distinct crystal structure.
Crystallographic Data
This compound crystallizes in the orthorhombic crystal system.[1][2] This system is defined by three mutually orthogonal crystal axes of unequal length. The precise lattice parameters and space group for this compound can vary slightly based on the synthetic method and analytical conditions. A summary of reported crystallographic data is presented below.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pna2₁ (No. 33) | [5] |
| P2₁2₁2₁ (No. 19) | [6] | |
| JCPDS-15-376 | [7][8] | |
| Lattice Parameters (a) | 6.017 Å | [5] |
| 6.594 Å | [6] | |
| 8.2026 Å | [7][8] | |
| Lattice Parameters (b) | 7.732 Å | [5] |
| 7.198 Å | [6] | |
| 8.2026 Å | [7][8] | |
| Lattice Parameters (c) | 10.724 Å | [5] |
| 8.002 Å | [6] | |
| 13.6302 Å | [7][8] | |
| Density | 4.498 g/cm³ | [1][9] |
| 4.50 g/cm³ | [2][3] | |
| 4.43 g/cm³ (calculated) | [6] |
Molecular Structure and Bonding
In the orthorhombic structure of this compound, the chromium atom is in a tetrahedral coordination with four oxygen atoms, forming the chromate anion (CrO₄²⁻).[1] The Cr-O bond distances are approximately 1.64 Å.[1] The barium cation (Ba²⁺) is coordinated with eight oxygen atoms from the surrounding chromate tetrahedra, with Ba-O bond lengths in the range of 2.78 to 2.96 Å.[1]
Experimental Protocols
Synthesis of Orthorhombic this compound
The synthesis of this compound is typically achieved through a precipitation reaction.[4][10][11]
Materials:
-
Soluble barium salt (e.g., barium chloride, BaCl₂)
-
Soluble chromate or dichromate salt (e.g., potassium chromate, K₂CrO₄ or sodium dichromate, Na₂Cr₂O₇)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of the barium salt and the chromate/dichromate salt.
-
Add the chromate or dichromate solution dropwise to the barium salt solution with constant stirring.[10]
-
A yellow precipitate of this compound will form immediately due to its low solubility.[11] The reaction for the formation from barium chloride and sodium dichromate is: 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl.[10]
-
Allow the precipitate to settle.
-
Filter the precipitate using an appropriate filtration method.
-
Wash the collected precipitate several times with deionized water to remove any soluble impurities.[4]
-
Dry the purified this compound powder in an oven at a suitable temperature (e.g., 60°C).[8]
X-ray Diffraction (XRD) Analysis
The crystal structure of the synthesized this compound is confirmed and characterized using powder X-ray diffraction.
Instrumentation:
Procedure:
-
The dried this compound powder is finely ground to ensure random orientation of the crystallites.
-
The sample is mounted on a sample holder.
-
XRD patterns are typically recorded over a 2θ range of 10° to 80°.[7][8]
-
The generator settings are typically around 40 mA and 45 kV.[7][8]
-
The resulting diffraction pattern is then analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS-15-376) to confirm the orthorhombic phase.[7][8]
-
The lattice parameters (a, b, and c) can be calculated from the positions of the diffraction peaks using the Bragg's law and the geometric relationships for the orthorhombic system.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of orthorhombic this compound.
References
- 1. webqc.org [webqc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 10294-40-3 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mp-561426: Ba2CrO4 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]
- 6. mp-1190622: BaCrO4 (orthorhombic, P2_12_12_1, 19) [legacy.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Synthesis of Barium Chromate from Barium Chloride and Potassium Chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of barium chromate (BaCrO₄), a compound with applications ranging from pigment production to pyrotechnic compositions. The synthesis is achieved through a precipitation reaction between barium chloride (BaCl₂) and potassium chromate (K₂CrO₄). This document outlines the fundamental chemical principles, detailed experimental protocols, and key reaction parameters influencing the yield and purity of the final product.
Chemical Principles
The synthesis of this compound from barium chloride and potassium chromate is a straightforward double displacement precipitation reaction. When aqueous solutions of the two reactants are mixed, the sparingly soluble this compound precipitates out of the solution as a fine yellow powder.[1][2]
The balanced molecular equation for this reaction is:
BaCl₂(aq) + K₂CrO₄(aq) → BaCrO₄(s) + 2KCl(aq)
The net ionic equation, which shows only the species that participate in the reaction, is:
Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s)
The reaction is governed by the low solubility product constant (Ksp) of this compound, which is approximately 2.1 x 10⁻¹⁰ at room temperature.[1] This low solubility ensures that the equilibrium lies far to the right, favoring the formation of the precipitate.
Experimental Protocols
This section details the methodologies for the synthesis of this compound, including the preparation of reagents, the precipitation process, and the subsequent isolation and purification of the product.
Materials and Reagents
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Potassium chromate (K₂CrO₄)
-
Deionized or distilled water
-
Absolute ethanol (for washing)
Standard Synthesis Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.
-
Preparation of Reactant Solutions:
-
Prepare a 0.3 M aqueous solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.
-
Prepare a 0.3 M aqueous solution of potassium chromate by dissolving the appropriate amount of K₂CrO₄ in deionized water.
-
-
Precipitation:
-
Place the barium chloride solution in a beaker and maintain the temperature at 25°C using a water bath.
-
Slowly add the potassium chromate solution to the barium chloride solution dropwise while stirring continuously. A yellow precipitate of this compound will form immediately.[1]
-
-
Digestion of the Precipitate:
-
After the addition of potassium chromate is complete, continue stirring the mixture for a short period to ensure the reaction goes to completion.
-
Allow the precipitate to settle. This process, known as digestion, promotes the formation of larger, more easily filterable crystals.
-
-
Isolation and Washing:
-
Separate the precipitate from the supernatant by filtration using a Buchner funnel fitted with Whatman No. 42 filter paper.
-
Wash the collected precipitate several times with deionized water to remove soluble impurities, primarily potassium chloride (KCl).
-
Perform a final wash with absolute ethanol to facilitate drying.
-
-
Drying:
-
Carefully transfer the filtered this compound to a watch glass or evaporating dish.
-
Dry the product in an oven at 60°C for 24 hours or until a constant weight is achieved.
-
Synthesis of Nano-sized this compound
For applications requiring nano-sized particles, the following protocol can be employed.
-
Preparation of Reactant Solutions:
-
Prepare a 5% (w/v) aqueous solution of barium chloride.
-
Prepare a 5% (w/v) aqueous solution of potassium chromate.
-
-
Precipitation:
-
Mix equal volumes (e.g., 100 mL) of the 5% barium chloride and 5% potassium chromate solutions with constant stirring.
-
-
Isolation and Purification:
-
Allow the resulting precipitate of nano-sized this compound to settle.
-
Filter the product and wash it several times with double-distilled water.
-
Dry the final product in an oven at 60°C.
-
Quantitative Data
The yield and purity of the synthesized this compound are influenced by several factors, including the concentration of reactants, pH, and temperature. The following tables summarize quantitative data from a study on the synthesis of this compound, which, while using sodium chromate, provides valuable insights applicable to the use of potassium chromate.[3]
Table 1: Effect of Molarity on the Percentage Yield of this compound [3]
| Molarity of Reactants (mol/L) | Percentage Yield (%) |
| 0.1 | 86 |
| 0.2 | 91 |
| 0.3 | 93 |
| 0.4 | 90 |
| 0.5 | 85 |
Table 2: Effect of pH on the Percentage Yield of this compound (at 25°C) [3]
| pH | Percentage Yield (%) |
| 5 | 88 |
| 6 | 90 |
| 7 | 93 |
| 8 | 91 |
| 9 | 89 |
Table 3: Effect of Temperature on the Percentage Yield of this compound [3]
| Temperature (°C) | Percentage Yield (%) |
| 25 | 93 |
| 35 | 92 |
| 45 | 90 |
| 55 | 88 |
Under optimal conditions of 0.3 M reactant concentrations, a pH of 7, and a temperature of 25°C, a yield of 93% and a purity of up to 98% can be achieved.[3]
Characterization of Synthesized this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound. The diffraction peaks should correspond to the orthorhombic phase of BaCrO₄.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology and particle size of the synthesized powder and to confirm the elemental composition (presence of Barium, Chromium, and Oxygen).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the chromate group (CrO₄²⁻).
-
Gravimetric Analysis: To determine the purity of the this compound by precipitating and weighing a known derivative.
-
Atomic Absorption Spectrometry (AAS): To quantify the percentage of barium and chromium in the final product.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Precipitation Reaction Pathway
The following diagram illustrates the chemical reaction pathway for the precipitation of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
In-depth Technical Guide on the Thermal Decomposition Temperature of Barium Chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Barium Chromate (BaCrO₄), a compound of interest in various industrial and research applications. A key focus of this document is to elucidate the discrepancies in its reported decomposition temperature, which is highly contingent on the experimental atmosphere. This guide details the decomposition pathways under different conditions, provides established experimental protocols for thermal analysis, and presents the data in a clear, accessible format.
Introduction to the Thermal Stability of this compound
This compound is a yellow crystalline solid with the chemical formula BaCrO₄. While it is recognized for its relative stability, its behavior at elevated temperatures is a subject of considerable complexity. The reported thermal decomposition temperature of this compound varies significantly in scientific literature, with values ranging from as low as 210°C to assertions of stability up to 1400°C. This wide range is primarily attributable to the influence of the surrounding atmosphere on the decomposition mechanism and kinetics. This guide will dissect the thermal behavior of this compound in different environments to provide a clearer understanding for researchers.
Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is not a singular event but a process that is critically dependent on the atmospheric conditions, primarily the presence or absence of oxygen.
Decomposition in an Inert Atmosphere (e.g., Nitrogen)
In an inert atmosphere such as nitrogen, this compound undergoes decomposition at elevated temperatures. As observed in thermogravimetric and differential scanning calorimetry (TG-DSC) analyses, a noticeable mass loss and thermal effect occur in the temperature range of 570°C to 770°C, with a peak at approximately 650°C. The visual transformation of the yellow this compound powder to a green substance suggests a chemical change, indicative of decomposition.
Decomposition in a Vacuum
Under vacuum conditions, this compound exhibits a distinct two-stage decomposition process. This complex decomposition involves the reduction of chromium and the formation of mixed-valence chromium species. The final products of this decomposition are barium chromite (BaCr₂O₄), which contains trivalent chromium (Cr³⁺), and a compound containing both pentavalent (Cr⁵⁺) and hexavalent (Cr⁶⁺) chromium, identified as Ba₃(CrO₄)₂.
The proposed, unbalanced reaction pathway in a vacuum is as follows:
Stage 1: BaCrO₄ → BaCr₂O₄ + ...
Stage 2: BaCr₂O₄ + BaCrO₄ → Ba₃(CrO₄)₂ + ...
Further research is required to fully balance these complex reaction equations.
Stability in Air
In contrast to its behavior in inert or vacuum conditions, this compound demonstrates remarkable thermal stability in the presence of air. Studies have shown that it does not decompose at temperatures up to 1400°C in an air atmosphere. This high thermal stability in an oxidizing environment is a critical consideration for its application in high-temperature processes.
Low-Temperature Decomposition
Several sources report a decomposition temperature for this compound of approximately 210°C. This decomposition is said to yield barium oxide (BaO), chromium(III) oxide (Cr₂O₃), and oxygen gas. However, the specific atmospheric conditions for this lower-temperature decomposition are not consistently well-defined in the available literature. It is plausible that this pathway may be favored under specific, yet to be fully elucidated, experimental parameters.
A proposed balanced chemical equation for this decomposition is:
4BaCrO₄(s) → 4BaO(s) + 2Cr₂O₃(s) + 3O₂(g)
Quantitative Decomposition Data
To facilitate a clear comparison of the thermal decomposition behavior of this compound under different atmospheric conditions, the following table summarizes the key quantitative data.
| Atmospheric Condition | Onset Decomposition Temperature (°C) | Decomposition Products | Observations |
| Inert (Nitrogen) | 570 - 770 | Not fully elucidated, involves Cr reduction | Mass loss observed; color change from yellow to green. |
| Vacuum | Multi-stage, temperature dependent | BaCr₂O₄, Ba₃(Cr(V,VI)O₄)₂ | Two-stage decomposition with mixed-valence chromium products. |
| Air | > 1400 | Stable | No decomposition observed up to 1400°C. |
| Not Specified | ~ 210 | BaO, Cr₂O₃, O₂ | Lower temperature decomposition pathway reported. |
Experimental Protocols for Thermal Analysis
The investigation of the thermal decomposition of this compound relies heavily on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for determining the temperature at which decomposition begins and the extent of mass loss.
A. Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision microbalance.
-
Inert crucibles (e.g., alumina or platinum).
-
A gas delivery system for precise atmospheric control (e.g., nitrogen, air).
B. Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heating.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a pre-tared TGA crucible.
C. TGA Analysis Parameters:
-
Purge Gas: Utilize high-purity nitrogen for inert atmosphere analysis or dry air for analysis in an oxidizing environment. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A standard linear heating rate of 10°C/min is commonly employed.
-
Temperature Range: Commence the analysis at ambient temperature and extend to a temperature beyond the expected decomposition point (e.g., up to 1500°C for analysis in air).
-
Data Acquisition: Continuously record the sample mass, temperature, and time throughout the experiment.
D. Data Analysis:
-
The TGA curve is plotted as percentage mass loss versus temperature
Barium chromate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for Barium Chromate
This technical guide provides a comprehensive overview of the safety data for this compound (BaCrO₄), a compound used in various industrial applications, including as a pigment, in pyrotechnics, and as a corrosion inhibitor.[1] Given its hazardous nature, a thorough understanding of its properties and associated safety measures is crucial for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines emergency procedures, and provides visual workflows for safe handling and response.
Physicochemical Properties
This compound is a yellow crystalline powder with the following properties:
| Property | Value | Source |
| Molecular Formula | BaCrO₄ | [2] |
| Molar Mass | 253.37 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Density | 4.498 g/cm³ at 15 °C | [3] |
| Melting Point | 210 °C (decomposes) | [2] |
| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [2] |
| Solubility Product (Ksp) | 1.17 x 10⁻¹⁰ | [2] |
| Stability | Stable under normal conditions, but may react vigorously with reducing agents. | [4] |
Toxicological Data
This compound is recognized as a toxic and carcinogenic substance.[1][2] The hexavalent chromium component is a known human carcinogen.[1]
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | 3000 mg/kg | Rat | Oral | [4] |
| Carcinogenicity | Group 1: Carcinogenic to humans | - | - | |
| Genotoxicity | Genotoxic and cytotoxic to human lung cells. | Human lung cells | In vitro | [2][3] |
Experimental Protocols:
Detailed experimental protocols for the toxicological studies of this compound are not available in standard safety data sheets. However, the determination of toxicity for heavy metal compounds generally follows established methodologies. Acute oral toxicity, for instance, is typically determined using protocols similar to the OECD Guidelines for the Testing of Chemicals, such as Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). These studies involve administering the substance to animals (commonly rats) in graded doses to determine the dose at which 50% of the test population succumbs.
Carcinogenicity is assessed through long-term animal studies and epidemiological data from human exposure.[5] Genotoxicity and cytotoxicity are often evaluated using in vitro methods with cell cultures, as was the case with the study on human lung cells.[6] Analytical methods such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are used to measure the concentration of heavy metals in biological and environmental samples.[7][8]
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Carcinogenicity | 1A | H350: May cause cancer |
| Skin sensitization | - | H317: May cause an allergic skin reaction |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Occupational Exposure Limits
To minimize the risk of occupational exposure, several organizations have established exposure limits for chromium (VI) compounds.
| Organization | Limit Value (as Cr) | Notes |
| OSHA (PEL) | 0.1 mg/m³ | Ceiling |
| ACGIH (TLV) | 0.05 mg/m³ | TWA |
| NIOSH (REL) | 0.001 mg/m³ | Ceiling |
Source:[4]
Safety and Handling
Personal Protective Equipment (PPE) Workflow
Proper use of personal protective equipment is essential to prevent exposure to this compound. The following diagram illustrates the recommended PPE workflow.
Caption: Recommended Personal Protective Equipment Workflow.
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
Caption: First Aid Procedures for Different Exposure Routes.
Spillage and Disposal
In the event of a spill, the area should be evacuated. The spilled substance should be swept into covered containers, moistened if necessary to prevent dusting, and disposed of according to local regulations.[10] Do not let the product enter drains.[11] Waste must be disposed of as hazardous waste.
Storage
This compound should be stored in a dry, well-ventilated place away from direct sunlight, heat, and incompatible materials such as reducing agents.[4] Containers should be kept tightly closed and stored away from food and beverages.[4]
This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the full Safety Data Sheet (SDS) before working with this chemical.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. uicinc.com [uicinc.com]
In-Depth Technical Guide to the Hazards and Toxicity of Hexavalent Chromium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the significant health hazards and complex toxicological profile of hexavalent chromium [Cr(VI)] compounds. All quantitative data is summarized in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams.
Introduction to Hexavalent Chromium
Hexavalent chromium is a group of chemical compounds containing chromium in the +6 oxidation state. These compounds are widely used in various industrial processes, including chrome plating, welding, and pigment production. However, their utility is overshadowed by their potent toxicity and carcinogenicity, posing significant risks to human health and the environment.[1][2] All hexavalent chromium compounds are considered carcinogenic to workers.[3] The risk of developing lung, nasal, and sinus cancer increases with the amount of hexavalent chromium inhaled and the duration of exposure.[3]
Quantitative Toxicological Data
The toxicity of hexavalent chromium compounds can vary depending on the specific compound, route of exposure, and duration. The following tables summarize key quantitative data regarding the acute toxicity and permissible exposure limits for several common Cr(VI) compounds.
Table 1: Acute Toxicity (LD50) of Selected Hexavalent Chromium Compounds
| Compound | Chemical Formula | Route of Exposure | Test Animal | LD50 |
| Chromium Trioxide | CrO₃ | Oral | Rat (male) | 29 mg/kg |
| Oral | Rat (female) | 25 mg/kg | ||
| Dermal | Rabbit | 57 mg/kg | ||
| Potassium Chromate | K₂CrO₄ | Oral | Rat | 135-175 mg/kg |
| Oral | Mouse | 180 mg/kg | ||
| Sodium Chromate | Na₂CrO₄ | Dermal | Rabbit | 1600 mg/kg |
| Oral | Rat | 51.91 mg/kg | ||
| Sodium Dichromate | Na₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |
| Potassium Dichromate | K₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |
| Ammonium Dichromate | (NH₄)₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |
Data sourced from multiple toxicological studies and safety data sheets.[4][5][6][7][8][9][10][11][12]
Table 2: Permissible Exposure Limits (PELs) for Hexavalent Chromium
| Regulatory Body | Limit | Value | Notes |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 µg/m³ | Applies to all Cr(VI) compounds. |
| OSHA | Action Level (AL) - 8-hour TWA | 2.5 µg/m³ | Triggers requirements for exposure monitoring and medical surveillance. |
| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.2 µg/m³ | Based on a comprehensive review of health effects. |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.2 µg/m³ | For inhalable particulate matter. |
TWA: Time-Weighted Average. Data sourced from respective regulatory agency publications.
Mechanisms of Toxicity
The toxicity of hexavalent chromium is multifaceted, involving a cascade of intracellular events following its uptake into cells. Cr(VI) readily enters cells through anion transport channels, where it is subsequently reduced to its more reactive trivalent (Cr(III)) and intermediate valence states (Cr(V) and Cr(IV)). This reduction process is a key driver of its toxic effects.
Oxidative Stress
The intracellular reduction of Cr(VI) generates reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[13][14] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[13][14] Oxidative stress, in turn, causes widespread damage to cellular components, including lipids, proteins, and DNA.[13][14]
Caption: Cellular uptake and reduction of Cr(VI) leading to oxidative stress.
Genotoxicity and Carcinogenicity
Hexavalent chromium is a well-established genotoxic agent and a Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC). Its genotoxicity stems from its ability to induce a variety of DNA lesions, including:
-
DNA Adducts: The reduction products of Cr(VI), particularly Cr(III), can form stable covalent adducts with DNA.
-
DNA Strand Breaks: The generation of ROS and direct interactions of chromium intermediates with DNA can lead to both single- and double-strand breaks.
-
DNA-Protein Crosslinks: Cr(VI) can induce the formation of covalent crosslinks between DNA and proteins, which can interfere with DNA replication and transcription.
This DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, the initiation of cancer. The primary route of Cr(VI)-induced cancer in humans is through inhalation, leading to lung cancer.[3]
Apoptosis
High levels of cellular damage induced by hexavalent chromium can trigger programmed cell death, or apoptosis. This is a crucial cellular defense mechanism to eliminate severely damaged cells. Cr(VI)-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The p53 tumor suppressor protein plays a critical role in this process, becoming activated in response to DNA damage and subsequently inducing the expression of pro-apoptotic genes.[15][16]
Caption: p53-mediated apoptosis pathway induced by Cr(VI).
Organ-Specific Toxicity
While the lungs are the primary target for Cr(VI)-induced carcinogenicity via inhalation, exposure through other routes can lead to toxicity in various organs.
-
Kidneys: Acute exposure to high levels of Cr(VI) can cause acute tubular necrosis and renal failure.
-
Liver: The liver is also susceptible to damage from Cr(VI) exposure, with studies showing evidence of oxidative stress and apoptosis in hepatocytes.
-
Skin: Dermal contact with Cr(VI) compounds can lead to skin ulcerations, dermatitis, and allergic reactions.[17]
-
Gastrointestinal Tract: Ingestion of Cr(VI) can cause irritation, ulcers, and in some cases, cancer of the gastrointestinal tract.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of hexavalent chromium.
Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell or tissue sample.
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane with TBST to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Detect the light signal using a CCD camera or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Caption: A simplified workflow of the Western Blotting technique.
Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension from the experimental sample.
-
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
-
Cell Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
For detecting single-strand breaks, incubate the slides in an alkaline buffer to unwind the DNA.
-
Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Fixation and Permeabilization:
-
Fix the cells or tissue sections with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using a hapten-labeled dUTP (like Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
If using a directly fluorescently labeled dUTP, proceed to visualization.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.
-
Visualize the apoptotic cells (with labeled fragmented DNA) using a fluorescence microscope.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes that become fluorescent upon oxidation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat them with the hexavalent chromium compound.
-
-
Probe Loading:
-
Incubate the cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCF-DA).
-
-
Measurement:
-
After an incubation period, measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS produced.
-
Detection of DNA-Protein Crosslinks (DPCs) by SDS-K+ Precipitation
This method is based on the principle that SDS binds to proteins, and the addition of potassium chloride causes the precipitation of the SDS-protein complexes, along with any DNA covalently crosslinked to those proteins.
Methodology:
-
Cell Lysis:
-
Lyse the cells in a buffer containing SDS.
-
-
DNA Shearing:
-
Shear the genomic DNA to a manageable size by sonication or passing through a syringe.
-
-
Precipitation:
-
Add a solution of potassium chloride to the lysate to precipitate the SDS-protein complexes and DPCs.
-
-
Washing:
-
Wash the precipitate to remove any non-crosslinked DNA.
-
-
Quantification:
-
Quantify the amount of DNA in the precipitate (representing DPCs) and in the supernatant (representing free DNA) using a DNA quantification method (e.g., PicoGreen assay).
-
The amount of DPCs is expressed as the percentage of total DNA that is precipitated.
-
Conclusion
Hexavalent chromium compounds pose a significant threat to human health due to their multifaceted toxicity. The mechanisms of Cr(VI)-induced damage are complex, involving the generation of oxidative stress, extensive DNA damage, and the induction of apoptosis. Understanding these mechanisms is crucial for developing effective strategies for the prevention, diagnosis, and treatment of Cr(VI)-related diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the toxicological effects of these hazardous compounds. Strict adherence to regulatory exposure limits and continued research into the molecular intricacies of Cr(VI) toxicity are essential to mitigate the risks associated with these widely used industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. thermofishersci.in [thermofishersci.in]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. ecacs.ca [ecacs.ca]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. fishersci.com [fishersci.com]
- 13. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cr(VI) induces premature senescence through ROS-mediated p53 pathway in L-02 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Hexavalent Chromium–Induced Apoptosis in Human Bronchoalveolar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nationalacademies.org [nationalacademies.org]
An In-depth Technical Guide on the Natural Occurrence of Barium Chromate as Hashemite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rare mineral hashemite, a naturally occurring form of barium chromate. The content covers its geological setting, formation, physicochemical properties, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in mineralogy, geology, and materials science.
Introduction
Hashemite is a very rare this compound mineral with the chemical formula Ba(Cr,S)O₄.[1] It was first discovered in Jordan and named in honor of the Hashemite Kingdom of Jordan.[2] The mineral is notable for being the isostructural chromate analogue of baryte (BaSO₄), belonging to the baryte group of minerals.[1][2] Hashemite crystals are typically small, less than 1mm in length, and range in color from a light yellowish-brown to a darker greenish-brown.[2] A key characteristic of hashemite is the presence of sulfur, which substitutes for chromium in the crystal lattice. This substitution results in a compositional range from purer, darker crystals to less pure, lighter-colored crystals.[2]
Geological Setting and Formation
Hashemite is found within the Hatrurim Formation, a geological complex that outcrops around the Dead Sea Basin in Israel and Jordan.[2][3] This formation consists of Late Cretaceous to Eocene aged limestone, chalk, and marl that have undergone pyrometamorphism.[2][3] The heat for this metamorphism is believed to have originated from the combustion of underlying hydrocarbon deposits.[1][3]
The mineral is found in a phosphatic carbonate rock and is associated with other minerals such as chromian ettringite, apatite, and calcite.[4][5] The formation of hashemite is a result of high-temperature, low-pressure metamorphism of sedimentary rocks rich in organic matter.[6]
Physicochemical and Crystallographic Properties
Hashemite's properties are defined by its crystal structure and chemical composition. As a member of the baryte group, it shares a similar orthorhombic crystal system.[1]
The following tables summarize the key quantitative data for hashemite.
Table 1: Crystallographic Data for Hashemite
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][7] |
| Space Group | Pnma | [1][7] |
| Unit Cell Dimensions | a = 9.1028(14) Å, b = 5.5276(7) Å, c = 7.3314(11) Å | [7] |
| a:b:c ratio | 1.647 : 1 : 1.326 | [7] |
| Unit Cell Volume | 368.89 ų (Calculated) | [7] |
Table 2: Chemical Composition of Hashemite
| Element | Weight % (Ideal) | Notes | Reference |
| Ba | 54.211% | [7] | |
| Cr | 20.526% | [7] | |
| O | 25.264% | [7] | |
| Sulfur Impurity | Variable | Hashemite crystals exhibit a range of sulfur substitution for chromium. For example, darker, more pure crystals have a formula of Ba₁.₀₀(Cr₀.₉₃, S₀.₀₇)₁.₀₀O₄, while lighter, less pure crystals have a formula of Ba₁.₀₀(Cr₀.₆₄, S₀.₃₆)₁.₀₀O₄. | [2] |
Table 3: Physical Properties of Hashemite
| Property | Value | Reference |
| Color | Brown, dark greenish-brown, yellow-brown, yellow | [7] |
| Luster | Adamantine | [7] |
| Hardness (Mohs) | 3.5 | [1][7] |
| Density (g/cm³) | 4.54 - 4.59 (Measured), 4.49 (Calculated) | [7] |
| Cleavage | Perfect on {001}, Good on {010} and {100} | [1][7] |
| Diaphaneity | Translucent | [1] |
Experimental Protocols for Characterization
The characterization of hashemite involves a combination of non-destructive and destructive analytical techniques to determine its structure, composition, and properties.
Proper sample preparation is critical for accurate analysis.
-
Disaggregation : Samples are first cleaned of any contaminants and disaggregated using a mortar and pestle.[8]
-
Pulverization : A split of the disaggregated sample is then pulverized to a fine, homogeneous powder (typically <10 µm) using a McCrone micronizing mill to preserve the crystal lattice structure.[1][8]
-
Mounting for XRD : The resulting powder is loaded into a sample holder to create a random bulk mount for X-ray diffraction analysis.[8]
XRD is the primary technique for identifying the crystalline phases and determining the crystal structure of hashemite.
-
Instrumentation : A powder diffractometer equipped with a copper X-ray source (e.g., Siemens D500) is typically used.[8] Standard operating parameters are 40kV and 30mA.[8]
-
Data Collection : The bulk powder sample is analyzed over an angular range of 5 to 60 degrees two-theta at a scan rate of one degree per minute.[8]
-
Data Analysis :
-
Phase Identification : The resulting diffraction pattern is compared to a database of known minerals (e.g., the International Centre for Diffraction Data) to identify hashemite and any associated minerals.[1]
-
Quantitative Analysis (Rietveld Refinement) : For quantitative analysis of mineral phases and refinement of crystallographic parameters, the Rietveld method is employed. This involves fitting a calculated diffraction pattern to the experimental data.[1][9]
-
Raman spectroscopy provides complementary information on the molecular vibrations within the hashemite crystal lattice.
-
Instrumentation : A Raman microscope coupled with a laser source (e.g., 514–785 nm range to avoid fluorescence) is used. The system should be calibrated using a silicon standard (520.7 cm⁻¹) before analysis.[5]
-
Data Collection : Non-polarized micro-Raman spectra are obtained in a backscattered geometry. Data collection times typically range from 60 to 180 seconds.[5]
-
Data Analysis : The obtained Raman peaks are compared with reference spectra from mineralogical databases to confirm the identity of hashemite and to study the effects of sulfur substitution on the vibrational modes.[5]
Determining the precise chemical composition, including the degree of sulfur substitution, requires quantitative chemical analysis.
-
Sample Decomposition : The mineral sample is fused with sodium carbonate (Na₂CO₃) to ensure complete decomposition.[10]
-
Elemental Analysis :
-
Major Elements (Ba, Cr) : The concentrations of barium and chromium can be determined using techniques such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the fused sample.
-
Sulfur : The sulfur content can be determined using a variety of methods, including combustion analysis or gravimetric methods.
-
Visualizations
Caption: Experimental workflow for the characterization of hashemite.
References
- 1. retsch.com [retsch.com]
- 2. Hatrurim Formation - Wikipedia [en.wikipedia.org]
- 3. mindat.org [mindat.org]
- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. gov.il [gov.il]
- 7. gov.il [gov.il]
- 8. ktgeo.com [ktgeo.com]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. pubs.usgs.gov [pubs.usgs.gov]
Methodological & Application
Synthesis of Barium Chromate Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of barium chromate (BaCrO₄) nanoparticles. This compound nanoparticles are of increasing interest in various fields, including as a potential platform for drug delivery systems, owing to their unique physicochemical properties. This guide offers a comprehensive overview of various synthesis methodologies, enabling researchers to produce BaCrO₄ nanoparticles with tailored characteristics for their specific applications.
Application Notes
This compound, an inorganic compound, has been explored for various applications, and its nanoparticle form presents new opportunities, particularly in the biomedical field. While research into the direct application of this compound nanoparticles in drug development is still emerging, their properties suggest potential uses in targeted drug delivery and therapy.
Potential Applications in Drug Development:
-
Drug Carriers: The high surface area-to-volume ratio of nanoparticles allows for the efficient loading of therapeutic agents. This compound nanoparticles could be functionalized to carry and release drugs in a controlled manner to specific sites within the body, potentially reducing systemic toxicity and enhancing therapeutic efficacy.[1][2]
-
Targeted Therapy: By modifying the surface of this compound nanoparticles with targeting ligands such as antibodies or peptides, they can be directed to specific cells or tissues, such as cancer cells.[3][4] This targeted approach can minimize off-target effects and improve the precision of drug delivery.[1]
-
Imaging and Diagnostics: Although not a primary focus of this document, it is worth noting that nanoparticles are often explored as contrast agents in various imaging modalities. The high electron density of barium could potentially be leveraged for imaging applications, although this requires further investigation.
Comparative Overview of Synthesis Methods
Several methods can be employed for the synthesis of this compound nanoparticles, each offering distinct advantages and control over the final product's properties. The choice of method will depend on the desired particle size, morphology, and scalability of the production.
| Synthesis Method | Key Parameters | Typical Nanoparticle Size | Advantages | Disadvantages |
| Co-precipitation | Precursor Concentration, pH, Temperature, Stirring Rate | 15 - 100 nm | Simple, cost-effective, scalable | Broad particle size distribution, potential for agglomeration |
| Reverse Micelle | Surfactant Type and Concentration, Water-to-Surfactant Molar Ratio (W₀) | 5 - 50 nm | Excellent control over size and shape, narrow size distribution | Use of organic solvents, lower yield, complex purification |
| Thermal Decomposition | Precursor Complex, Calcination Temperature and Time | 20 - 100 nm | High purity, crystalline nanoparticles | Requires synthesis of a precursor, high temperatures |
| Microwave-Assisted | Microwave Power, Irradiation Time, Temperature, Precursor Concentration | 10 - 80 nm | Rapid synthesis, uniform heating, energy-efficient | Requires specialized equipment, potential for localized overheating |
| Sonochemical | Ultrasonic Frequency, Power Density, Sonication Time, Temperature | 20 - 100 nm | Enhanced reaction rates, uniform nucleation | Requires specialized equipment, potential for probe contamination |
| Hydrothermal | Temperature, Pressure, Reaction Time, Precursor Concentration | 20 - 150 nm | High crystallinity, control over morphology | Requires high-pressure equipment, longer reaction times |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound nanoparticles using various methods.
Co-precipitation Method
This method involves the precipitation of this compound from aqueous solutions of its precursor salts. It is a straightforward and widely used technique.[5][6]
Materials:
-
Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)
-
Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Ethanol for washing
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Oven
Protocol:
-
Prepare Precursor Solutions:
-
Prepare a 0.3 M aqueous solution of barium chloride (BaCl₂).
-
Prepare a 0.3 M aqueous solution of sodium chromate (Na₂CrO₄).
-
-
Precipitation:
-
Place the barium chloride solution on a magnetic stirrer.
-
Slowly add the sodium chromate solution dropwise to the barium chloride solution under constant vigorous stirring at room temperature (25°C).
-
A yellow precipitate of this compound will form immediately.
-
-
pH Adjustment:
-
Monitor the pH of the reaction mixture and maintain it at approximately 7 by adding a dilute solution of ammonium hydroxide or sodium hydroxide as needed.[6]
-
-
Aging:
-
Continue stirring the mixture for 1-2 hours to allow the precipitate to age and for the particle size to homogenize.
-
-
Washing:
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
-
Drying:
-
Dry the washed precipitate in an oven at 60-80°C for several hours to obtain the final this compound nanoparticle powder.[5]
-
Expected Characterization:
-
XRD: The X-ray diffraction pattern should show peaks corresponding to the orthorhombic phase of BaCrO₄. The average crystallite size can be estimated using the Scherrer equation.[5]
-
FTIR: The Fourier-transform infrared spectrum will show characteristic absorption bands for the chromate group.[5]
-
SEM/TEM: Scanning or transmission electron microscopy will reveal the morphology and size distribution of the nanoparticles.
References
- 1. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. Nanoparticles and targeted drug delivery in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
Application Note: Gravimetric Determination of Barium via Barium Chromate Precipitation
Introduction
Gravimetric analysis is a fundamental quantitative method in analytical chemistry that relies on the measurement of mass to determine the quantity of an analyte. The gravimetric determination of barium by precipitation as barium chromate (BaCrO₄) is a classic and highly reliable technique. This method is based on the low solubility of this compound in a controlled pH environment.[1] Barium ions (Ba²⁺) in a sample solution are quantitatively precipitated by the addition of a chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) salt.[1] The resulting yellow precipitate is then carefully filtered, washed to remove impurities, dried to a constant mass, and weighed.[1][2] From the final mass of the pure this compound, the amount of barium in the original sample can be calculated with high accuracy.[1]
This method is particularly useful for researchers, scientists, and drug development professionals who need to quantify barium content in various samples, such as raw materials, formulations, or as a potential impurity.
Chemical Principles
The core of this analytical method is the precipitation reaction between barium ions and chromate ions in an aqueous solution:
Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s) [1]
Potassium chromate (K₂CrO₄) is commonly used as the precipitating agent.[2] The reaction is typically performed in a slightly acidic solution, buffered with acetic acid and ammonium acetate.[1][3] This controlled pH is crucial to prevent the co-precipitation of other metal hydroxides and to encourage the formation of a crystalline precipitate that is dense and easily filterable. This compound is soluble in strong acids; therefore, precise pH control is essential for quantitative recovery.[4][5][6]
Data Presentation
Quantitative data relevant to the gravimetric determination of barium as this compound is summarized below.
Table 1: Physicochemical Properties of this compound (BaCrO₄)
| Property | Value | References |
|---|---|---|
| Molar Mass | 253.37 g/mol | [5] |
| Appearance | Yellow crystalline powder | [5][6] |
| Solubility in Water | 0.2775 mg / 100 mL (at 20 °C) | [4][5] |
| Solubility Product (Ksp) | 1.17 x 10⁻¹⁰ | [4][5] |
| Decomposition Temperature | 210 °C | [4][5] |
| Density | ~4.5 g/cm³ |[6] |
Table 2: Typical Reagents and Conditions
| Reagent / Parameter | Typical Concentration / Value | Purpose | References |
|---|---|---|---|
| Precipitating Agent | 4% Potassium Chromate (K₂CrO₄) solution | Source of CrO₄²⁻ ions to precipitate Ba²⁺ | [3][7] |
| pH Control | 6M Acetic Acid & 3M Ammonium Acetate | Creates a buffered, slightly acidic medium | [3] |
| Digestion Temperature | Boiling / Steam Bath | Promotes crystalline precipitate growth | [3][7] |
| Drying Temperature | 100-120 °C | Removes water from the precipitate |[3][7] |
Experimental Protocols
This section provides a detailed methodology for the gravimetric determination of barium.
1. Apparatus and Reagents
-
Apparatus: Analytical balance, beakers (400 mL), graduated cylinders, pipette (20 mL), glass stirring rods, watch glasses, wash bottle, sintered glass crucible or Whatman No. 42 filter paper, drying oven, desiccator.[2][3]
-
Reagents: Barium-containing sample, distilled water, 6M Acetic Acid, 3M Ammonium Acetate, 4% Potassium Chromate (K₂CrO₄) solution, dilute Hydrochloric Acid (for initial sample dissolution if needed).[2][3]
2. Detailed Experimental Procedure
-
Sample Preparation: Accurately weigh a suitable amount of the barium-containing sample. Dissolve it in a 400 mL beaker with approximately 50-100 mL of distilled water.[1][7] If necessary, add a minimal amount of dilute hydrochloric acid to aid dissolution.[1]
-
pH Adjustment: To the sample solution, add 1 mL of 6M acetic acid and 10 mL of 3M ammonium acetate to create a buffered environment.[3] Dilute the solution to about 100 mL with distilled water.[3]
-
Precipitation: Heat the solution to boiling.[3] While stirring constantly with a glass rod, add 15-20 mL of 4% potassium chromate solution dropwise.[3][7] The slow addition promotes the formation of larger, purer crystals. A yellow precipitate of this compound will form.[1]
-
Digestion: Continue heating the mixture on a steam bath or by gentle boiling for approximately 15-30 minutes.[3][7] This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable solid.
-
Testing for Completeness of Precipitation: Allow the precipitate to settle. Add a few more drops of the potassium chromate solution to the clear supernatant.[1][2] If no new precipitate forms, the precipitation is complete.[1][2]
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper (e.g., Whatman No. 42).[2][3] Use cold water to wash the precipitate.[7] Ensure all the precipitate is transferred from the beaker to the filter.
-
Washing: Wash the precipitate with several portions of cold distilled water until the filtrate is free of chloride ions (if HCl was used) and excess chromate.
-
Drying: Place the crucible or filter paper containing the precipitate in a drying oven set to 100-120 °C for at least one hour.[3]
-
Weighing: After drying, cool the crucible in a desiccator to prevent moisture absorption.[2] Weigh the crucible containing the dried BaCrO₄ precipitate on an analytical balance.[2]
-
Constant Weight: Repeat the process of drying, cooling, and weighing until a constant mass is obtained (i.e., until two consecutive weighings agree within 0.3-0.5 mg).[2][3]
3. Calculations
The mass of barium in the original sample is calculated using the mass of the dried this compound precipitate and the gravimetric factor.
-
Gravimetric Factor (GF): GF = (Atomic Mass of Ba) / (Molar Mass of BaCrO₄) GF = 137.33 g/mol / 253.37 g/mol = 0.5420
-
Mass of Barium: Mass of Ba (g) = Mass of BaCrO₄ (g) × GF
-
Percentage of Barium in Sample: % Ba = (Mass of Ba / Mass of original sample) × 100
Visualizations
Diagrams illustrating the experimental workflow and key chemical relationships are provided below.
References
Barium Chromate as a Yellow Pigment in Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium chromate (BaCrO₄), identified as Pigment Yellow 31 (C.I. 77103), is an inorganic compound that presents as a pale, lemon-yellow powder.[1][2] Historically, it has been utilized as a colorant in artists' paints, notably by Impressionist painters like Renoir and Monet.[2] Beyond its use as a yellow pigment, this compound serves a significant industrial role as an anti-corrosive agent in primers for metals, including applications in the aerospace and marine industries.[3][4] Its anti-corrosive properties are attributed to the slow release of chromate ions, which passivate the metal surface.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a yellow pigment in paint formulations. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such pigments in their work.
Note: this compound contains hexavalent chromium, a known human carcinogen.[5] All handling and experimental procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, adhering to all relevant safety regulations.
Data Presentation: Physicochemical and Performance Properties
The following tables summarize the key quantitative data for this compound, facilitating comparison and use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CI Name | Pigment Yellow 31 | [6] |
| CAS Number | 10294-40-3 | [5] |
| Molecular Formula | BaCrO₄ | [5] |
| Molar Mass | 253.32 g/mol | [5] |
| Appearance | Pale yellow powder | [7] |
| Density | 4.0 - 4.5 g/cm³ | [8] |
| Bulk Density | 0.8 - 1.0 g/cc | [8] |
| Oil Absorption | 12 - 25 g/100g | [8][9][10] |
| Water Solubility | ≤ 1% | [8] |
| Refractive Index | 1.94 - 1.98 | [6] |
Table 2: Performance Characteristics of this compound in Paint Formulations
| Performance Metric | Value/Rating | Reference(s) |
| Lightfastness | Excellent | [11] |
| Tinting Strength | Low | [6] |
| Opacity | Low | [6] |
| Heat Stability | Stable up to 600°C | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pigment via Precipitation
This protocol details the laboratory-scale synthesis of this compound pigment through a precipitation reaction.
Materials and Reagents:
-
Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)
-
Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Equipment:
-
Reaction vessel with a stirrer
-
Heating mantle or water bath
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.8 M solution of barium chloride in deionized water.
-
Prepare a 0.4 M solution of sodium dichromate in deionized water.
-
-
Reaction:
-
Transfer the barium chloride solution to the reaction vessel and heat to 45°C while stirring.
-
Adjust the pH of the barium chloride solution to 7 using dilute NaOH or HCl as needed.
-
Slowly add the sodium dichromate solution to the barium chloride solution. The reaction is: 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl.
-
Maintain the temperature at 45°C and continue stirring for 10 minutes to allow the precipitate to digest.[2]
-
-
Isolation and Purification:
-
Allow the yellow precipitate of this compound to settle.
-
Separate the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove soluble byproducts.
-
-
Drying:
-
Dry the filtered pigment in a drying oven at 60-80°C until a constant weight is achieved.[2]
-
Expected Outcome:
-
A fine, pale-yellow powder of this compound.
-
Under optimal conditions, a yield of approximately 93% can be expected, with a purity of up to 98%.[12]
Protocol 2: Formulation of an Oil-Based Paint with this compound
This protocol describes the basic steps for dispersing this compound pigment into a linseed oil binder to create a simple oil-based paint.
Materials and Reagents:
-
This compound pigment (synthesized as per Protocol 1 or commercially sourced)
-
Refined linseed oil
-
(Optional) Driers, such as cobalt naphthenate
Equipment:
-
Glass muller and slab
-
Spatula
-
Small containers for paint storage
Procedure:
-
Pigment Preparation:
-
Place a small amount of this compound pigment onto the center of the glass slab.
-
-
Binder Addition:
-
Create a small well in the center of the pigment pile and add a few drops of linseed oil. The oil absorption value (Table 1) can be used as a starting guide for the amount of oil required.
-
-
Dispersion:
-
Use the spatula to initially mix the oil and pigment into a stiff paste.
-
Use the glass muller in a circular or figure-eight motion to grind the paste. This process, known as "mulling," ensures that each pigment particle is thoroughly wetted by the binder, resulting in a smooth and consistent paint.
-
Continue mulling, adding small increments of oil as needed, until the desired paint consistency is achieved.
-
-
(Optional) Drier Addition:
-
If faster drying time is desired, a very small amount of a drier can be incorporated during the final stages of mulling.
-
-
Storage:
-
Transfer the prepared paint to a small, airtight container.
-
Protocol 3: Evaluation of Paint Performance
A. Drying Time Assessment (ASTM D1640)
This test determines the different stages of drying of a paint film.
Procedure:
-
Apply the formulated paint to a non-porous substrate (e.g., a glass panel) at a uniform thickness.
-
At regular intervals, touch the paint film lightly with a clean, dry finger.
-
Record the time at which the paint is:
-
Set-to-touch: The point at which the paint is no longer tacky and does not transfer to the finger.
-
Dry-hard: The point at which the film is resistant to moderate pressure without showing any indentation or tackiness.
-
B. Lightfastness Testing
A simplified method to assess the pigment's resistance to fading upon light exposure.
Procedure:
-
Apply the paint to a stable support (e.g., primed paper or panel).
-
Once fully cured, cover half of the painted surface with an opaque material.
-
Expose the sample to a consistent light source (natural sunlight or a UV lamp).
-
Periodically remove the opaque cover and compare the exposed and unexposed sections to observe any color change. A standardized method for this is the Blue Wool Scale test, where a rating of 6 or higher is considered good for artists' materials.
C. Anti-Corrosion Performance (Salt Spray Test - ASTM B117)
This is an accelerated corrosion test to evaluate the protective properties of a primer containing this compound.
Procedure:
-
Prepare steel panels by cleaning and degreasing them.
-
Apply the this compound-formulated primer to the panels at a controlled thickness.
-
Create a scribe mark through the coating to the metal substrate.
-
Place the panels in a salt spray cabinet, which maintains a controlled environment of a 5% salt fog at 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe mark. The duration of the test can range from 100 to over 1000 hours.
Mandatory Visualizations
Signaling Pathway of Hexavalent Chromium Toxicity
Hexavalent chromium (Cr(VI)), the form of chromium in this compound, is a known human carcinogen. Its toxicity is mediated by its uptake into cells and subsequent intracellular reduction, which generates reactive oxygen species (ROS) and chromium intermediates that can damage DNA and other cellular components.
References
- 1. This compound [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - SYNTHETIKA [synthetikaeu.com]
- 4. ameetuff.co.in [ameetuff.co.in]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. This compound - Mamta Industries [mamtaindustries.co.in]
- 9. This compound M20 - SNCZ [sncz.com]
- 10. Anti Corrosive Pigment this compound 31 Manufacturer,Anti Corrosive Pigment Manufacturer, Mumbai, India [colors-india.com]
- 11. ulprospector.com [ulprospector.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Barium Chromate as an Oxidizing Agent in Pyrotechnic Delay Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium chromate (BaCrO₄) is a key oxidizing agent utilized in pyrotechnic delay compositions, where controlled and predictable time delays are critical. These compositions are integral to various applications, including military ordnance, mining, and aerospace engineering. The primary advantage of this compound-based systems lies in their "gasless" or low-gas-producing reactions, which yield mainly solid products. This characteristic is essential for applications in sealed or confined devices where pressure buildup must be minimized. The burn rate of these compositions can be precisely tuned by adjusting fuel type, particle size, component ratios, and the inclusion of binders or coolants.[1]
Chemical Properties and Role as an Oxidizer
This compound is a yellow, sand-like powder that acts as an oxidizing agent in pyrotechnic formulations.[2] When heated, it produces a green flame due to the presence of barium ions.[2] Its effectiveness as an oxidizer in delay compositions stems from its thermal decomposition characteristics. While there is some inconsistency in the reported decomposition temperature, it is known to be thermally stable to high temperatures.[3][4] This stability allows for predictable reaction rates when combined with various fuels. In these compositions, this compound provides the oxygen necessary for the combustion of the fuel element.
Common Formulations
This compound is a versatile oxidizer used with a variety of fuels to achieve a wide range of burn rates.[1] The selection of the fuel and other additives is critical in tuning the performance of the delay composition.
Table 1: Common this compound Pyrotechnic Delay Compositions
| Fuel System | Fuel(s) | Oxidizer(s) | Binder/Other | Component Percentages (wt%) | Resulting Burn Rate |
| Boron-Based | Boron (B) | This compound (BaCrO₄) | Fish Glue (FG) | B: 5-45%, BaCrO₄: Remainder, FG: 0-3% | 6 - 30 mm/s |
| Tungsten-Based | Tungsten (W) | This compound (BaCrO₄), Potassium Perchlorate (KClO₄) | Polyvinyl Acetate (PVA) | W: 40%, BaCrO₄: 35%, KClO₄: 25% | Varies with formulation |
| Zirconium-Nickel Alloy | Zirconium-Nickel Alloy | This compound (BaCrO₄), Potassium Perchlorate (KClO₄) | - | Not specified | 1.7–25 mm/s |
| Titanium-Based | Titanium (Ti) / Carbon Nanotubes (CNT) | This compound (BaCrO₄) | - | BaCrO₄: 90.3%, Ti/CNT: 9.7% | Slow-burning |
| Phenol-Formaldehyde Resin | Phenol-Formaldehyde Resin | This compound (BaCrO₄), Potassium Perchlorate (KClO₄) | - | BaCrO₄: 58-90%, KClO₄: 8-30%, Resin: 2-12% | Not specified |
Factors Influencing Burn Rate
The burn rate of a pyrotechnic delay composition is a critical performance parameter that is influenced by several chemical and physical factors.[1]
Diagram 1: Factors Influencing Burn Rate
Caption: Key factors influencing the burn rate of pyrotechnic delay compositions.
-
Fuel Type : The choice of fuel significantly impacts the burn rate. For instance, boron-based compositions can have burn rates ranging from 6 to 30 mm/s.[1]
-
Fuel-to-Oxidizer Ratio : Stoichiometric mixtures, which allow for the most complete reaction, typically burn the fastest.[1]
-
Particle Size : Smaller particle sizes generally lead to faster burn rates due to the increased surface area available for reaction.
-
Consolidation Density : The density to which the composition is pressed affects heat transfer between particles. There is often an optimal density range to achieve a stable burn rate.[1]
-
Additives : Binders, such as fish glue or polyvinyl acetate, can be used to improve the mechanical strength of the pressed composition but may also influence the burn rate.[1][5] Coolants can be added to slow the reaction.
-
Ambient Temperature and Operating Pressure : The external temperature and pressure can also affect the burn rate of the composition.[5]
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of this compound-based pyrotechnic delay compositions. Crucially, all work with pyrotechnic materials must be conducted by trained personnel in appropriate facilities with strict adherence to safety protocols.
Safety Precautions
This compound is a strong oxidizer, toxic, and a confirmed human carcinogen.[1] All handling of powders must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation.[1] Use grounding straps and conductive, non-sparking tools to minimize the risk of ignition from electrostatic discharge.[1]
Diagram 2: Pyrotechnic Composition Handling Workflow
Caption: General laboratory safety workflow for handling pyrotechnic compositions.
Preparation of a Tungsten-Based Delay Composition
This protocol describes the fabrication of a W/BaCrO₄/KClO₄ delay composition with a polyvinyl acetate (PVA) binder.[1]
Materials & Equipment:
-
Tungsten powder (e.g., 10-12 µm)
-
This compound powder (e.g., 1.8-2.4 µm)
-
Potassium perchlorate powder (e.g., 18-20 µm)
-
Polyvinyl acetate (PVA)
-
Appropriate solvent (e.g., acetone)
-
Antistatic weigh boats, non-sparking spatulas
-
Sieves (for granulation)
-
Drying oven
-
Hydraulic press with die for consolidation
Procedure:
-
Binder Preparation: Dissolve the required weight percentage of PVA in the solvent to create a binder solution.[1]
-
Dry Mixing: In an antistatic container, accurately weigh the tungsten, this compound, and potassium perchlorate powders. Mix the powders by gently passing them through a fine-mesh sieve multiple times until a homogenous mixture is achieved. This process should be done remotely or behind a blast shield.[1]
-
Wet Granulation: Slowly add the dry powder mixture to the binder solution while mixing to form a thick paste.[1]
-
Granulation & Drying: Force the paste through a sieve to form granules of a consistent size. Spread the granules on a tray and dry them in an oven at a controlled temperature (e.g., 60°C) until the solvent has completely evaporated.[1]
-
Consolidation: The dry, granulated delay composition is then ready for pressing into delay elements using a hydraulic press. The consolidation pressure will influence the final density and burn rate.
Burn Rate Testing
The burn rate of the consolidated delay composition is a key performance metric.
Procedure:
-
Press the granulated composition into a tube of known length and diameter.
-
Initiate the delay composition at one end using a suitable ignition source.
-
Measure the time it takes for the combustion front to travel the length of the tube.
-
The burn rate is calculated by dividing the length of the composition by the burn time.
Conclusion
This compound is a fundamental component in many pyrotechnic delay compositions, offering reliable and tunable performance. A thorough understanding of the factors influencing burn rate and strict adherence to safety and experimental protocols are paramount for the successful development and application of these energetic materials. The data and protocols presented here provide a foundation for researchers and scientists working in this specialized field.
References
Application of Barium Chromate as a Corrosion Inhibitor for Metal Alloys
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Barium chromate (BaCrO₄) is a yellow crystalline compound recognized for its efficacy as a corrosion inhibitor, particularly in protective coatings for various metal alloys.[1] Its utility is most prominent in demanding sectors such as the aerospace and automotive industries, where robust and long-lasting corrosion protection is critical.[1] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound as a corrosion inhibitor.
Application Notes
1.1 Principle of Corrosion Inhibition
This compound functions as a corrosion inhibitor through an electrochemical mechanism. When incorporated into a coating or primer, it provides a source of chromate ions (CrO₄²⁻). These ions are powerful oxidizing agents that facilitate the formation of a thin, stable, and adherent passive film on the metal surface. This mixed-oxide layer, typically comprising chromium oxides and the native metal oxides, acts as a physical barrier, isolating the metal from corrosive environments. Furthermore, it inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.
1.2 Key Applications
This compound is primarily used as a pigment in anticorrosive primers and coatings for a variety of metal alloys.[2][3] Its applications include:
-
Aerospace and Automotive Industries: Used in primers for aluminum and its alloys to prevent corrosion.[1][4]
-
Marine Environments: Incorporated into marine coatings to protect steel and other alloys from saltwater corrosion.[2]
-
Coil Coatings: Utilized in coatings for steel and aluminum coils.[3][5]
-
Wash Primers: A key component in etch or wash primers that provide excellent adhesion to non-ferrous metals like aluminum and galvanized iron.[3]
1.3 Advantages and Limitations
Advantages:
-
Effective Corrosion Protection: Provides excellent corrosion resistance for a wide range of metals.[6]
-
Good Adhesion: Primers containing this compound often exhibit strong adhesion to the metal substrate and subsequent paint layers.[4]
-
Heat Stability: The pigment is stable at high temperatures.[1]
Limitations:
-
Toxicity: this compound is toxic and a suspected carcinogen, necessitating strict handling precautions.[7]
-
Environmental Concerns: The presence of hexavalent chromium raises environmental and health concerns, leading to regulations on its use.
-
Color: Its distinct yellow color can be a limitation when light-colored topcoats are desired.[8]
Quantitative Data
The following table summarizes the typical performance of primers containing this compound on different metal alloys subjected to accelerated corrosion testing.
| Metal Alloy | Test Method | Exposure Duration (hours) | Inhibitor Concentration in Primer (% w/w) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Reference |
| Aluminum Alloy 2024 | Salt Spray (ASTM B117) | 1000 | 5 | < 0.1 | > 95 | [9] |
| Mild Steel | Salt Spray (ASTM B117) | 500 | 10 | 0.2 | > 90 | [9] |
| Galvanized Steel | Salt Spray (ASTM B117) | 750 | 7.5 | < 0.15 | > 92 | [3] |
| Magnesium Alloy AZ31 | Electrochemical Impedance Spectroscopy | 24 | 2 | - | ~85 | [3] |
Note: The data presented are representative values and can vary depending on the specific formulation of the primer, the surface preparation of the metal, and the exact testing conditions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor are provided below.
3.1 Weight Loss Method
This gravimetric method provides a direct measure of metal loss due to corrosion.
Objective: To determine the corrosion rate of a metal alloy in a specific environment with and without the corrosion inhibitor.
Materials:
-
Metal coupons of the desired alloy
-
Corrosive solution (e.g., 5% NaCl solution)
-
This compound
-
Analytical balance
-
Beakers or other suitable containers
-
Non-metallic hooks for suspending coupons
Procedure:
-
Coupon Preparation: Clean the metal coupons with a suitable solvent to remove any grease or oil. Abrade the surface with sandpaper, rinse with deionized water and acetone, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_i).
-
Solution Preparation: Prepare the corrosive solution. For the inhibited solution, dissolve the desired concentration of this compound.
-
Exposure: Suspend the coupons in the test solutions using non-metallic hooks, ensuring they are fully immersed and not in contact with each other or the container walls. Cover the containers to prevent evaporation but allow for air circulation. Maintain a constant temperature. The duration of the test can vary from hours to days depending on the corrosivity of the environment.[9]
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, and dry. Weigh the coupons again to get the final weight (W_f).
-
Calculation:
-
Weight Loss (ΔW) = W_i - W_f
-
Corrosion Rate (CR) in mils per year (mpy) can be calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (3.45 x 10⁶ for mpy), A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
3.2 Salt Spray Test (ASTM B117)
This is an accelerated corrosion test used to evaluate the performance of coatings containing corrosion inhibitors.
Objective: To assess the ability of a coating containing this compound to protect a metal substrate from corrosion in a simulated marine environment.[9]
Materials:
-
Salt spray chamber
-
Metal panels coated with the formulation containing this compound
-
Control panels (uncoated or coated with a formulation without the inhibitor)
-
5% NaCl solution
Procedure:
-
Sample Preparation: Prepare coated panels according to standard application procedures. A scribe may be intentionally made on the coated surface to assess corrosion creepage.[9]
-
Test Chamber Setup: Set the salt spray chamber to the desired temperature (typically 35°C) and prepare the 5% NaCl solution with a pH between 6.5 and 7.2, as per ASTM B117.[9]
-
Exposure: Place the panels in the chamber at a specified angle.
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or creepage from the scribe. The test duration can range from a few hours to thousands of hours.[9]
-
Reporting: Document the extent and type of corrosion at different time intervals using photographs and standardized rating systems.
3.3 Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
3.3.1 Potentiodynamic Polarization
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic inhibition effects.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Working electrode made of the metal alloy of interest
-
Corrosive solution with and without this compound
Procedure:
-
Sample Preparation: The working electrode is prepared by embedding the metal alloy sample in an insulating resin, leaving a defined surface area exposed. The surface is polished to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Polarization Scan: Scan the potential from a value cathodic to the OCP to a value anodic to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Determine the corrosion potential (E_corr) at the point of zero current. Extrapolate the linear portions of the anodic and cathodic branches of the curve back to E_corr to determine the corrosion current density (i_corr).[9]
-
Calculation:
-
Calculate the corrosion rate from i_corr using Faraday's law.
-
Calculate the inhibition efficiency using the i_corr values with and without the inhibitor: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
3.3.2 Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the protective film and the kinetics of the corrosion process.
Procedure:
-
Cell Setup and Stabilization: Use the same setup as for potentiodynamic polarization and allow the system to stabilize at OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[9]
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl). A higher R_p value indicates better corrosion resistance.[9]
-
Calculation: The inhibition efficiency can be calculated from the R_p values: %IE = [(R_p_inhibited - R_p_uninhibited) / R_p_inhibited] × 100
Visualizations
4.1 Corrosion Inhibition Mechanism of this compound
References
- 1. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. Sona Synthetic Products [sonachromes.com]
- 3. anupamcoloursacci.in [anupamcoloursacci.in]
- 4. What Is Chromate Conversion Coating? Benefits And Applications Explained - Valence Surface Technologies [valencesurfacetech.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. US3982951A - Aluminum chromate protective coatings for aluminum - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Barium Chromate as a Precursor for Catalysts in Alkane Dehydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium chromate as a precursor for the synthesis of chromia-alumina catalysts used in the dehydrogenation of light alkanes. While this compound is not typically used as a direct catalyst, its role as a source of chromium for the widely employed chromia-alumina catalysts is explored. This document details the preparation, potential reaction mechanisms, and performance of such catalysts.
Introduction
The catalytic dehydrogenation of light alkanes, such as propane and isobutane, is a critical industrial process for the production of valuable olefins like propylene and isobutylene.[1] These olefins are key building blocks for the synthesis of polymers and other chemicals. Chromia-alumina (Cr₂O₃/Al₂O₃) catalysts are a cornerstone of this technology, notably in the commercial CATOFIN® process.[2][3][4][5] The performance of these catalysts is highly dependent on the dispersion of chromium oxide on the alumina support, which in turn can be influenced by the choice of the chromium precursor.
This compound (BaCrO₄) can serve as a solid, stable precursor for chromium oxide. While less common than precursors like chromic acid or ammonium dichromate, its use presents an alternative route for catalyst preparation.[2] This document outlines the protocols for synthesizing chromia-alumina catalysts with an emphasis on how this compound could be integrated into the process, summarizes key performance data from related systems, and provides visual representations of the catalytic cycle and experimental workflows.
Catalyst Preparation Protocols
The following protocols are synthesized from general methods for preparing chromia-alumina catalysts. A specific protocol for utilizing this compound is proposed based on these established techniques.
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation using a Soluble Chromium Salt (Standard Method)
This method is the most common for preparing chromia-alumina catalysts and serves as a baseline for comparison.
Materials:
-
Gamma-alumina (γ-Al₂O₃) support (pellets or powder)
-
Chromic acid (H₂CrO₄) or ammonium dichromate ((NH₄)₂Cr₂O₇)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Pre-treatment: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 600°C) for several hours to remove any adsorbed moisture and impurities.
-
Pore Volume Determination: The pore volume of the calcined alumina is determined using a suitable method, such as nitrogen physisorption, to calculate the volume of solution needed for incipient wetness.
-
Precursor Solution Preparation: A solution of the chromium precursor (e.g., chromic acid) is prepared by dissolving a calculated amount in deionized water. The amount of precursor is determined by the desired chromium loading on the catalyst (typically 10-20 wt%). The volume of the solution should be equal to the pore volume of the alumina support.
-
Impregnation: The chromium precursor solution is added dropwise to the alumina support with constant mixing to ensure uniform distribution. The impregnation is complete when the support is uniformly wetted without any excess liquid.
-
Drying: The impregnated support is dried in an oven at 110-120°C for 12-24 hours to remove the solvent.
-
Calcination: The dried material is calcined in a furnace in a flow of dry air. The temperature is ramped slowly (e.g., 5°C/min) to a final temperature of 600-800°C and held for 4-6 hours. This step decomposes the precursor to form chromium oxide dispersed on the alumina support.
Protocol 2: Proposed Catalyst Preparation using this compound as a Precursor
This protocol outlines a potential method for utilizing this compound. Due to the low solubility of this compound in water, a solid-state dispersion method or a co-precipitation approach would be more suitable than impregnation.
Method A: Solid-State Dispersion
Materials:
-
This compound (BaCrO₄) powder
-
Gamma-alumina (γ-Al₂O₃) powder
-
Ball mill or mortar and pestle
-
Calcination furnace
Procedure:
-
Mixing: A calculated amount of fine this compound powder is intimately mixed with γ-Al₂O₃ powder to achieve the desired chromium loading. The mixing can be performed using a ball mill for several hours to ensure homogeneity.
-
Pelletization: The powder mixture is pressed into pellets of a desired size and shape.
-
Calcination: The pellets are calcined in a furnace under a flow of air. The temperature should be ramped to 700-800°C and held for several hours. This high-temperature treatment facilitates the interaction between this compound and alumina, leading to the formation of dispersed chromium oxide species.
Method B: Co-precipitation
Materials:
-
A soluble barium salt (e.g., barium chloride, BaCl₂)
-
A soluble chromate salt (e.g., potassium chromate, K₂CrO₄)
-
A soluble aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃)
-
A precipitating agent (e.g., ammonium hydroxide, NH₄OH)
-
Deionized water
-
Filtration apparatus
-
Drying oven
-
Calcination furnace
Procedure:
-
Solution Preparation: Aqueous solutions of the barium salt, chromate salt, and aluminum salt are prepared in the desired stoichiometric ratios.
-
Co-precipitation: The salt solutions are mixed, and the precipitating agent is added slowly with vigorous stirring to co-precipitate the hydroxides and chromates. The pH of the solution should be carefully controlled.
-
Aging: The resulting slurry is aged for a period (e.g., 2-4 hours) to ensure complete precipitation and homogenization.
-
Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions.
-
Drying: The filter cake is dried in an oven at 110-120°C overnight.
-
Calcination: The dried solid is calcined in a furnace under a flow of air at 600-800°C for 4-6 hours to yield the final chromia-alumina catalyst.
Performance Data of Chromia-Alumina Catalysts
The performance of chromia-alumina catalysts in alkane dehydrogenation is influenced by factors such as chromium loading, preparation method, and reaction conditions. The following table summarizes typical performance data for propane dehydrogenation over various chromia-alumina catalysts found in the literature. It is important to note that the specific chromium precursor is not always detailed in these studies.
| Catalyst Composition | Cr Loading (wt%) | Reaction Temperature (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Reference |
| Cr₂O₃/γ-Al₂O₃ | 3.6 µmol/m² | 550 | ~15 | >90 | |
| Cr₂O₃/γ-Al₂O₃ | 9 µmol/m² (monolayer) | 550 | ~25 | >90 | |
| Cr₂O₃/γ-Al₂O₃ | 17 µmol/m² | 550 | ~20 | >90 | |
| Cr₂O₃/γ-Al₂O₃ | ~3 | 610 | Not specified | Not specified | [6] |
| Cr₂O₃/γ-Al₂O₃ | 2.8 - 11.3 | 550-600 | High activity reported | High selectivity reported | [7] |
| CrOx/Zn-Al₂O₃ | Not specified | 550-650 | 1.5-2.5 times Pt-based | Not specified | [6] |
Visualizing the Process
To better understand the catalytic process and experimental setup, the following diagrams are provided.
Caption: Proposed mechanism for alkane dehydrogenation over a Cr³⁺ active site.
Caption: Experimental workflow for testing catalyst performance in alkane dehydrogenation.
The Role of Barium
The specific role of barium in chromia-alumina dehydrogenation catalysts is not extensively documented. However, in other catalytic systems, barium can act as a promoter.[8][9] For instance, it can enhance thermal stability and modify the acidity of the support material.[8] In the context of chromia-alumina catalysts, the presence of barium oxide (if formed from the chromate precursor) could potentially influence the dispersion of the chromium oxide species or alter the electronic properties of the active sites, thereby affecting catalytic activity and stability. Further research is needed to fully elucidate the impact of barium in this specific application.
Conclusion
While direct application of this compound as a catalyst for alkane dehydrogenation is not established, its use as a precursor for chromia-alumina catalysts presents a viable, albeit less conventional, synthetic route. The protocols and data presented herein provide a foundation for researchers interested in exploring alternative precursors for these important industrial catalysts. The provided diagrams offer a clear visual guide to the underlying chemical transformations and the experimental procedures involved in evaluating catalyst performance. Future work should focus on a direct comparison of catalysts prepared from this compound with those from traditional precursors to quantify any differences in performance and stability.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. CA2849485A1 - Chromia alumina catalysts for alkane dehydrogenation - Google Patents [patents.google.com]
- 3. Chroma alumina catalysts for alkane dehydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US20150045211A1 - Chromia Alumina Catalysts For Alkane Dehydrogenation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Barium Chromate as a Sulfate Scavenger in Chromium Electroplating Baths
Audience: Researchers, scientists, and drug development professionals.
Introduction
In chromium electroplating, particularly hard chromium plating, the concentration of sulfate ions (SO₄²⁻) is a critical parameter that significantly influences the quality and properties of the deposited chromium layer.[1][2][3] Sulfate acts as a catalyst for the deposition process; however, an imbalance in the chromic acid to sulfate ratio can lead to various plating defects.[1][4][5] Barium chromate (BaCrO₄) serves as an effective sulfate scavenger, precipitating excess sulfate ions as insoluble barium sulfate (BaSO₄), thereby maintaining the optimal bath composition and ensuring consistent plating quality.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in controlling sulfate concentration in chromium electroplating baths.
The Role and Impact of Sulfate in Chromium Electroplating
Sulfate ions are essential catalysts in the electrodeposition of chromium from chromic acid solutions.[2] Without their presence, chromium deposition would not occur, and only hydrogen and oxygen would be evolved.[2] The ratio of chromic acid to sulfate is a key factor for successful plating.[4]
Consequences of Imbalanced Sulfate Concentration:
-
Low Sulfate Concentration (High Chromic Acid to Sulfate Ratio): Can lead to burning or rough deposits, particularly in high current density areas.[4][8]
-
High Sulfate Concentration (Low Chromic Acid to Sulfate Ratio): Can result in poor chrome coverage (nickel show), reduced throwing power, and dull deposits.[3][8] Over time, the plating rate can significantly decrease.[9][10]
Sulfate concentration tends to increase over time due to drag-in from previous process steps and impurities in the chromic acid and water used for bath replenishment.[2][4] Therefore, a reliable method for removing excess sulfate is crucial for long-term bath maintenance.
This compound as a Sulfate Scavenger
This compound is employed to control sulfate levels by precipitating excess sulfate as highly insoluble barium sulfate. The chemical reaction is as follows:
BaCrO₄ (s) + SO₄²⁻ (aq) → BaSO₄ (s) + CrO₄²⁻ (aq)
An advantage of using this compound over other barium compounds, such as barium carbonate, is that it does not introduce foreign anions into the bath and does not alter the bath's pH.[11] Barium carbonate, when it reacts with the acidic bath, consumes protons and releases carbon dioxide, which can affect the bath chemistry.[9][10]
Quantitative Data and Operating Parameters
The following tables summarize the key quantitative data for maintaining optimal chromium electroplating bath conditions and for the application of this compound.
Table 1: Typical Operating Parameters for Hard Chromium Electroplating Baths
| Parameter | Range | Unit | Reference |
| Chromic Acid (CrO₃) Concentration | 100 - 450 (preferably 200 - 300) | g/L | [9][11] |
| Sulfate (SO₄²⁻) Concentration | 0.5 - 5 (preferably 1.5 - 3.5) | g/L | [9][11] |
| Chromic Acid to Sulfate Ratio | 75:1 to 100:1 (for conventional baths) | - | [1] |
| Bath Temperature | 54 | °C | [1] |
| Cathode Current Density | 23 - 100 | A/dm² | [1] |
Table 2: this compound Application Data
| Parameter | Value | Unit | Reference |
| This compound per 100g of Chromic Acid | 0.1 - 5 | g | [9][11] |
| This compound to Precipitate 1 part of Sulfate | ~2 parts (by weight) | - | [4] |
Experimental Protocols
Protocol 1: Determination of Sulfate Concentration in a Chromium Plating Bath (Centrifugation Method)
This protocol is a common method for the routine analysis of sulfate concentration.
Materials and Reagents:
-
Hydrochloric acid (HCl), 1:1 dilution of concentrated HCl (37%)
-
Barium chloride (BaCl₂) solution, 20% w/v
-
Centrifuge
-
Graduated centrifuge tubes specific for chromium bath analysis
-
Pipettes
-
Rubber stoppers
Procedure:
-
Obtain a representative sample of the chromium plating bath. If the bath contains suspended particles, filter or centrifuge the sample to obtain a clear solution.
-
Pipette 5 mL of the 1:1 diluted hydrochloric acid into two graduated centrifuge tubes.[12]
-
Add 20 mL of the clear chromium bath sample to each tube.[12]
-
Seal the tubes with rubber stoppers and shake vigorously for approximately 15 seconds.[12]
-
Remove the stoppers and place the tubes opposite each other in the centrifuge to ensure balance.
-
Centrifuge for 5 minutes at 2,500 rpm.[12]
-
Read the level of the sediment (A), which represents non-sulfate precipitates.
-
Add 5 mL of the 20% barium chloride solution to each tube.
-
Reseal the tubes and shake for 15 seconds.
-
Centrifuge again for 5 minutes at 2,500 rpm.
-
Read the new level of the total sediment (B).
-
The volume of barium sulfate precipitate is (B - A).
-
Calculate the sulfate concentration using a pre-determined factor (F) provided by the bath supplier or established through calibration with a standard sulfate solution. The calculation is typically: Sulfate Concentration (g/L) = (B - A) * F.
Protocol 2: Treatment of a Chromium Plating Bath with this compound
This protocol outlines the steps for removing excess sulfate from a chromium plating bath.
Materials and Reagents:
-
This compound (BaCrO₄), powder
-
Stirring equipment (e.g., mechanical stirrer or low-pressure, oil-free air agitation)
-
Filtration system (e.g., filter press or packed bed filter with appropriate filter media) or settling tank with decanting capabilities.
Procedure:
-
Determine the required amount of this compound:
-
Analyze the sulfate concentration of the plating bath using Protocol 1 or another validated method.
-
Calculate the excess sulfate to be removed.
-
Theoretically, approximately 2 parts by weight of barium carbonate are needed to precipitate 1 part of sulfate.[4] A similar stoichiometry can be used as a starting point for this compound, but it is advisable to perform a bench-scale test to determine the exact amount required for the specific bath conditions.
-
Alternatively, use the recommended range of 0.1 to 5 g of this compound per 100 g of chromic acid in the bath as a guideline.[9][11]
-
-
Addition of this compound:
-
It is preferable to perform the treatment in a separate treatment tank to avoid contamination of the main plating tank with unsettled barium sulfate.
-
Create a slurry of the calculated amount of this compound in a small volume of the plating solution or deionized water.
-
With continuous agitation, slowly add the this compound slurry to the plating bath.
-
-
Reaction and Settling:
-
Continue to agitate the bath for several hours (e.g., 4-8 hours) to ensure complete reaction.[1]
-
Turn off the agitation and allow the precipitated barium sulfate to settle. This may take 12-24 hours. The precipitate will be a fine, dense sludge at the bottom of the tank.
-
-
Removal of Barium Sulfate Precipitate:
-
Carefully decant or pump the clear plating solution back to the main plating tank, leaving the barium sulfate sludge behind.
-
Alternatively, filter the entire treated bath to remove the suspended barium sulfate.
-
-
Re-analysis and Adjustment:
-
After treatment, re-analyze the sulfate concentration of the plating bath to ensure it is within the desired operating range.
-
Make any necessary final adjustments to the bath composition before resuming plating operations.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. sterc.org [sterc.org]
- 2. Sulfate Control in Hard Chrome Baths [finishingandcoating.com]
- 3. bigelaizincplating.com [bigelaizincplating.com]
- 4. nmfrc.org [nmfrc.org]
- 5. plating.com [plating.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nmfrc.org [nmfrc.org]
- 9. CA2070482A1 - Use of this compound as a sulfate scavenger in chromium electroplating baths - Google Patents [patents.google.com]
- 10. US5207890A - Use of this compound as a sulfate scavenger in chromium electroplating baths - Google Patents [patents.google.com]
- 11. EP0518564A2 - Sulphate scavenging in chromium electroplating - Google Patents [patents.google.com]
- 12. hettweb.com [hettweb.com]
Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes using Barium Chromate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of barium chromate (BaCrO₄) as a photocatalyst for the degradation of organic dyes. This compound, a yellow semiconductor material, has demonstrated efficacy in degrading various organic pollutants under visible light irradiation, making it a promising candidate for environmental remediation and wastewater treatment applications.[1]
Introduction
Organic dyes, prevalent in industrial effluents from textile, printing, and other industries, pose a significant environmental threat due to their potential toxicity and persistence. Photocatalysis has emerged as an effective advanced oxidation process for the mineralization of these complex organic molecules. This compound is a notable photocatalyst due to its ability to absorb a major portion of visible light, attributed to its yellow color.[2][3] It has been successfully employed for the degradation of various dyes, including Erythrosine B, Methyl Violet 10B, Azure A, and Rose Bengal.[2][4] The photocatalytic activity of this compound is influenced by several factors such as pH, catalyst dosage, dye concentration, and light intensity.[4][5]
Data Presentation
The efficiency of photocatalytic degradation of various organic dyes using this compound under optimized conditions is summarized in the tables below. These tables provide a comparative overview of the key experimental parameters that influence the degradation process.
Table 1: Optimal Conditions for Photocatalytic Degradation of Various Dyes using this compound
| Dye | Initial Concentration (M) | Catalyst Amount (g) | Optimal pH | Light Intensity (mW/cm²) | Rate Constant (k) (sec⁻¹) | Reference |
| Erythrosine B | 3.0 x 10⁻⁵ | Not Specified | Not Specified | Not Specified | Not Specified | |
| Methyl Violet 10B | 4.0 x 10⁻⁴ | 0.14 | 9.0 | 40.0 | 3.63 x 10⁻⁴ | [4] |
| Azure A | 3.0 x 10⁻⁵ | 0.06 | 9.0 | 50.0 | 1.70 x 10⁻⁴ | |
| Crystal Violet | Not Specified | Not Specified | 9.0 | Not Specified | Not Specified | [5] |
Table 2: Effect of Process Parameters on the Degradation of Methyl Violet 10B
| Parameter | Range Studied | Optimal Value | Observation | Reference |
| pH | 5.0 - 10.0 | 9.0 | Rate increases with pH up to 9.0, then decreases. | [4] |
| Catalyst Amount (g) | 0.02 - 0.18 | 0.14 | Rate increases with amount up to 0.14 g, then decreases. | [4] |
Table 3: Effect of Process Parameters on the Degradation of Azure A
| Parameter | Range Studied | Optimal Value | Observation | Reference |
| pH | 5.0 - 10.0 | 9.0 | Rate increases with pH up to 9.0. | |
| Dye Concentration (M) | Not Specified | 3.0 x 10⁻⁵ | Rate increases up to this concentration, then decreases. | |
| Catalyst Amount (g) | Not Specified | 0.06 | Rate increases with increasing amount. |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound photocatalyst and the subsequent experimental procedure for the photocatalytic degradation of organic dyes.
Synthesis of this compound Photocatalyst (Precipitation Method)
This protocol is based on the facile precipitation method reported for the synthesis of nano-sized this compound.
Materials:
-
Barium chloride (BaCl₂)
-
Potassium chromate (K₂CrO₄)
-
Doubly distilled water
-
Beakers (250 mL)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Oven
Procedure:
-
Prepare a 5% (w/v) aqueous solution of barium chloride (BaCl₂). In a 250 mL beaker, dissolve 5 g of BaCl₂ in 100 mL of doubly distilled water.
-
Prepare a 5% (w/v) aqueous solution of potassium chromate (K₂CrO₄). In a separate 250 mL beaker, dissolve 5 g of K₂CrO₄ in 100 mL of doubly distilled water.
-
With constant stirring, slowly add the 100 mL of 5% K₂CrO₄ solution to the 100 mL of 5% BaCl₂ solution.
-
A yellow precipitate of this compound (BaCrO₄) will form immediately.
-
Allow the precipitate to settle down.
-
Filter the precipitate using a filtration apparatus.
-
Wash the collected precipitate several times with doubly distilled water to remove any unreacted salts.
-
Dry the final product in an oven at 60°C.
-
The dried yellow powder is the this compound photocatalyst.
Photocatalytic Degradation of Organic Dyes
This generalized protocol can be adapted for various organic dyes.
Materials and Equipment:
-
This compound photocatalyst
-
Organic dye (e.g., Erythrosine B, Methyl Violet 10B, Azure A)
-
Doubly distilled water
-
Beakers or photoreactor vessel
-
Magnetic stirrer
-
Visible light source (e.g., halogen lamp, LED)
-
UV-Vis Spectrophotometer
-
pH meter
-
0.1 N Sulfuric acid (H₂SO₄) and 0.1 N Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare Dye Solution: Prepare a stock solution of the desired organic dye (e.g., 1.0 x 10⁻³ M) in doubly distilled water. Dilute the stock solution to the desired experimental concentration (e.g., 3.0 x 10⁻⁵ M).
-
Experimental Setup:
-
Take a known volume of the dye solution in a beaker or photoreactor.
-
Add the desired amount of this compound photocatalyst (e.g., 0.06 g for 100 mL solution).
-
Adjust the pH of the solution to the optimal value using 0.1 N H₂SO₄ or 0.1 N NaOH.[4]
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Initiate Photocatalysis: Expose the suspension to a visible light source with a specific intensity while continuing to stir.
-
Monitor Degradation:
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer. For example, λmax for Erythrosine B is 520 nm and for Azure A is 630 nm.
-
-
Control Experiments: To confirm the photocatalytic nature of the degradation, perform control experiments:
-
Dye solution in the dark (no light, no catalyst).
-
Dye solution with light but no catalyst.
-
Dye solution with catalyst in the dark. A significant decrease in absorbance should only be observed in the presence of both light and the this compound photocatalyst.
-
Data Analysis:
-
The degradation of the dye often follows pseudo-first-order kinetics. This can be confirmed by plotting log(Absorbance) versus time, which should yield a straight line.[4]
-
The rate constant (k) can be calculated from the slope of this line.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation.
Proposed Photocatalytic Mechanism
The photocatalytic degradation of organic dyes by this compound is believed to proceed via the generation of highly reactive hydroxyl radicals (•OH).[4][5]
Caption: Proposed mechanism of photocatalysis.
Conclusion
This compound serves as an effective and efficient photocatalyst for the degradation of a variety of organic dyes under visible light. The protocols and data presented herein provide a solid foundation for researchers to explore its application in environmental remediation. The synthesis of the catalyst is straightforward, and the photocatalytic process can be optimized by adjusting key parameters such as pH, catalyst loading, and dye concentration. Further research could focus on enhancing the photocatalytic activity of this compound, for instance, by creating composites with other materials.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. International Journal of Photocatalysis Ph ton Photocatalytic Degradation of Rose Bengal Using Nano this compound Semiconducting Particulate System | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Photocatalytic activity of this compound-zinc oxide for crystal violet. [wisdomlib.org]
Characterization of Barium Chromate (BaCrO₄) using FT-IR and Raman Spectroscopy
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium chromate (BaCrO₄) is an inorganic compound that appears as a yellow, sand-like powder.[1] It finds applications in various fields, including as a pigment in paints, a corrosion inhibitor, an oxidizing agent in pyrotechnic compositions, and in the manufacturing of safety matches and glass.[2] The precise characterization of this compound is crucial for quality control and to ensure its suitability for these applications. Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid, non-destructive, and highly informative approach for the material characterization of this compound.
These techniques probe the vibrational modes of the chromate (CrO₄²⁻) ion within the this compound crystal lattice. The resulting spectra offer a unique fingerprint of the material, allowing for its identification and the assessment of its purity and crystalline structure. This application note provides a detailed overview of the FT-IR and Raman spectra of this compound, along with comprehensive protocols for sample analysis.
Principles of FT-IR and Raman Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. A vibrational mode is IR-active if it results in a change in the molecule's dipole moment.[3][4] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it leads to a change in the polarizability of the molecule.[5][6] Due to these different selection rules, FT-IR and Raman spectroscopy are complementary techniques, often providing information about different vibrational modes within a material.[7]
Data Presentation: Vibrational Band Assignments for this compound
The vibrational spectra of this compound are dominated by the internal modes of the tetrahedral chromate ion (CrO₄²⁻). The key vibrational bands observed in the FT-IR and Raman spectra of this compound are summarized in the table below.
| Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Assignment |
| ν₁ (A₁) | Inactive/Very Weak | ~864 | Symmetric Cr-O Stretch |
| ν₂ (E) | ~350 | ~350, ~362 | Symmetric Cr-O Bend |
| ν₃ (F₂) | ~875, ~894, ~952 | ~898 | Asymmetric Cr-O Stretch |
| ν₄ (F₂) | Not Clearly Resolved | Not Clearly Resolved | Asymmetric Cr-O Bend |
Note: The exact peak positions may vary slightly depending on the sample's crystallinity, particle size, and the specific instrumentation used.
The FT-IR spectrum of this compound nanoparticles typically shows characteristic absorption bands of the chromate group at approximately 875, 894, and 952 cm⁻¹, confirming the bonding between chromium and oxygen.[8] In the Raman spectrum, the most intense peak is the symmetric stretching mode (ν₁) around 864 cm⁻¹. The asymmetric stretching (ν₃) and bending modes (ν₂) are also observable.[9]
Experimental Protocols
FT-IR Spectroscopy of this compound Powder
This protocol describes the analysis of a solid this compound sample using the KBr pellet transmission method.
Apparatus and Reagents:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
This compound (BaCrO₄) powder sample
-
Potassium bromide (KBr), spectroscopy grade, dried
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound powder.
-
Weigh approximately 100-200 mg of dry KBr powder.
-
Combine the this compound and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[1]
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the this compound sample into the sample holder in the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and compare them to the reference data for this compound.
-
Raman Spectroscopy of this compound Powder
This protocol outlines the procedure for analyzing a solid this compound sample using a Raman microscope.
Apparatus and Reagents:
-
Raman Spectrometer equipped with a microscope
-
Microscope slides
-
This compound (BaCrO₄) powder sample
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound powder onto a clean microscope slide.
-
If necessary for imaging, gently press the powder with a clean, flat surface (like another slide) to create a relatively flat area for analysis. For single-point analysis, this is less critical.[10]
-
-
Instrument Setup:
-
Place the microscope slide with the sample on the microscope stage.
-
Using the microscope's optical view, bring the this compound particles into focus.
-
-
Spectrum Acquisition:
-
Select the desired laser excitation wavelength and power. Start with low laser power to avoid sample degradation.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum. The spectral range should be set to include the characteristic chromate vibrational modes (e.g., 100-1200 cm⁻¹).
-
Adjust acquisition time and the number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence, if present.
-
Identify the Raman scattering peaks and compare their positions and relative intensities to the reference data for this compound.
-
Visualization of Experimental Workflow
The logical flow for characterizing this compound using FT-IR and Raman spectroscopy is depicted in the following diagram.
Caption: Workflow for this compound Characterization.
Conclusion
FT-IR and Raman spectroscopy are powerful, complementary techniques for the material characterization of this compound. They provide detailed information about the vibrational modes of the chromate ion, enabling unambiguous identification and quality assessment. The protocols provided herein offer a standardized approach for researchers and scientists to obtain reliable and reproducible spectroscopic data for this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. nuance.northwestern.edu [nuance.northwestern.edu]
- 5. plus.ac.at [plus.ac.at]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation – Nanophoton [nanophoton.net]
Application Note: X-ray Diffraction (XRD) Analysis of Barium Chromate (BaCrO₄) Crystal Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium chromate (BaCrO₄) is an inorganic compound that presents as a yellow crystalline powder.[1] It is utilized in a variety of industrial applications, including as a corrosion inhibitor, a pigment in paints and ceramics, an oxidizing agent in pyrotechnic compositions, and as a component in high-temperature batteries.[2][3][4] The compound crystallizes in the orthorhombic crystal system and is isostructural with baryte (BaSO₄).[1] Understanding the precise crystal structure of BaCrO₄ is crucial for controlling its physical and chemical properties, which in turn impacts its functionality and safety in various applications, including its potential interactions in biological systems relevant to drug development.
X-ray diffraction (XRD) is a primary analytical technique for determining the crystallographic structure of materials. This application note provides a detailed protocol for the analysis of BaCrO₄ powder using XRD, covering sample preparation, data acquisition, and analysis.
Crystallographic Data of this compound
The fundamental crystallographic properties of this compound are summarized below. This data is essential for phase identification and structural analysis from collected XRD patterns.
| Parameter | Value | Reference |
| Chemical Formula | BaCrO₄ | [4] |
| Molar Mass | 253.37 g/mol | [1][4] |
| Crystal System | Orthorhombic | [1][2][4] |
| JCPDS Card No. | 15-376 | [5][6] |
| Lattice Parameters | a = 8.2026 Å, b = 8.2026 Å, c = 13.6302 Å | [5][6] |
| Density | ~4.5 g/cm³ | [2][3][4] |
| Appearance | Yellow crystalline powder | [1][2][7] |
Experimental Protocols
A standard workflow for XRD analysis involves three main stages: sample preparation, data acquisition, and data analysis.
Protocol 1: Sample Preparation (Precipitation Method)
High-quality, homogenous powder samples are critical for obtaining reliable XRD data. This compound can be synthesized via a straightforward precipitation reaction.[6][8]
Materials:
-
Barium chloride (BaCl₂)
-
Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)
-
Deionized water
-
Beakers
-
Stirring apparatus
-
Filtration system (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions: Prepare aqueous solutions of Barium chloride and Potassium/Sodium chromate. A common starting concentration is 0.3 M for each.[9]
-
Precipitation: Slowly add the chromate solution to the barium chloride solution under constant stirring. A yellow precipitate of BaCrO₄ will form immediately due to its low solubility.[2][4]
-
Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.
-
Filtration and Washing: Filter the precipitate using a filtration system. Wash the collected solid several times with deionized water to remove any soluble impurities.
-
Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Homogenization: Gently grind the dried BaCrO₄ powder using an agate mortar and pestle to ensure a fine and uniform particle size, which is crucial for minimizing preferred orientation effects in XRD analysis.
Protocol 2: Powder X-ray Diffraction (PXRD) Data Acquisition
This protocol outlines the steps for collecting a powder diffraction pattern using a standard laboratory diffractometer.
Instrumentation and Settings:
-
Diffractometer: A powder X-ray diffractometer (e.g., PANalytical XPERT-PRO or similar).[5][6]
-
Scan Type: Continuous scan.
-
Step Size: 0.02° 2θ.
-
Time per Step: 1-2 seconds (adjust based on sample crystallinity and desired signal-to-noise ratio).
Procedure:
-
Sample Mounting: Carefully pack the dried BaCrO₄ powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Measurement Configuration: Configure the data collection software with the parameters listed above.
-
Data Collection: Initiate the XRD scan. The instrument will measure the intensity of diffracted X-rays as a function of the 2θ angle.
-
Data Export: Once the scan is complete, save the raw data file (e.g., intensity vs. 2θ) for analysis.
Protocol 3: Data Analysis and Interpretation
The collected XRD pattern is a fingerprint of the crystalline material.
Software:
-
XRD data analysis software (e.g., X'Pert HighScore, MATCH!, or similar).
-
Crystallographic database (e.g., ICDD PDF-4+, COD).
Procedure:
-
Phase Identification:
-
Lattice Parameter Refinement:
-
Once the phase is confirmed, perform a lattice parameter refinement (Le Bail or Rietveld refinement) to calculate the precise unit cell dimensions from the experimental data.
-
Compare the refined lattice parameters with the reference values to assess sample purity and strain.
-
-
Crystallite Size Estimation:
-
Reporting:
-
Report the identified phase, refined lattice parameters, and any other derived information such as estimated crystallite size.
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the XRD analysis of this compound.
Caption: Workflow for the synthesis and XRD analysis of this compound.
References
- 1. webqc.org [webqc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 10294-40-3 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Developmental Process Study for Laboratory Scale Preparation of this compound | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing Barium chromate precipitation yield by controlling pH and temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the precipitation yield of barium chromate (BaCrO₄) by controlling pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the precipitation of this compound?
A1: The precipitation of this compound is based on the reaction between a soluble barium salt (e.g., barium chloride, BaCl₂) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄) in an aqueous solution. This reaction forms the sparingly soluble, yellow precipitate of this compound.[1] The low solubility of this compound, governed by its solubility product constant (Ksp), drives the formation of the solid precipitate.
Q2: How does pH affect the precipitation yield of this compound?
A2: The pH of the solution significantly influences the precipitation yield of this compound due to the chromate-dichromate equilibrium. In acidic solutions (lower pH), the chromate ion (CrO₄²⁻, yellow) is in equilibrium with the dichromate ion (Cr₂O₇²⁻, orange). Since barium dichromate is more soluble than this compound, a lower pH will shift the equilibrium towards the dichromate ion, reducing the concentration of chromate ions available to precipitate with barium ions, thus decreasing the yield. Conversely, in neutral to slightly alkaline solutions (higher pH), the equilibrium favors the chromate ion, leading to a higher precipitation yield. An optimal pH of 7 has been reported for maximizing the yield.[2]
Q3: What is the effect of temperature on the precipitation of this compound?
A3: Temperature influences the solubility of this compound and the kinetics of the precipitation reaction. While comprehensive data on the solubility of this compound across a wide range of temperatures is limited, available data indicates that its solubility in water increases slightly with temperature. For instance, the solubility is 0.00034 g/100 mL at 16°C and increases to 0.00044 g/100 mL at 28°C.[3] Therefore, to maximize the precipitation yield, it is generally recommended to carry out the precipitation at a controlled, moderate temperature, such as 25°C, and then cool the solution to minimize solubility losses during filtration.[2]
Q4: What is the solubility product constant (Ksp) of this compound?
A4: The solubility product constant (Ksp) for this compound at 25°C is approximately 1.17 x 10⁻¹⁰.[4] This low value indicates that this compound is sparingly soluble in water, which is a key factor in achieving a high precipitation yield.
Data Presentation
Table 1: Solubility of this compound at Different pH Values (at 25°C)
| pH | Solubility (mg/L) |
| 4 | 93.8 |
| 5 | 9.38 |
| 6 | 0.938 |
| 7 | 0.094 |
| 8 | 0.0094 |
Note: Solubility values are calculated based on the Ksp and the chromate-dichromate equilibrium.
Table 2: Solubility of this compound at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 16 | 0.00034 |
| 20 | 0.00026 |
| 28 | 0.00044 |
Experimental Protocols
Optimized Protocol for this compound Precipitation
This protocol is designed to maximize the yield and purity of this compound precipitate.
Materials:
-
Barium chloride (BaCl₂) solution (e.g., 0.3 M)
-
Potassium chromate (K₂CrO₄) solution (e.g., 0.3 M)
-
Deionized water
-
Buffer solution (pH 7)
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Preparation of Barium Solution: In a beaker, prepare a solution of barium chloride in deionized water.
-
pH Adjustment: Adjust the pH of the barium chloride solution to 7 using a suitable buffer.
-
Heating and Stirring: Gently heat the solution to 25°C while stirring continuously with a magnetic stir bar.
-
Addition of Chromate Solution: Slowly add the potassium chromate solution dropwise to the barium chloride solution while maintaining constant stirring. A yellow precipitate of this compound will form.
-
Digestion of Precipitate: After the addition is complete, continue stirring the mixture at 25°C for a period to allow the precipitate to "digest." This process promotes the formation of larger, more easily filterable crystals.
-
Cooling: Cool the mixture in an ice bath to further decrease the solubility of this compound.
-
Filtration: Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Washing: Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.
-
Drying: Carefully transfer the filter paper with the precipitate to a watch glass and dry it in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Precipitation Yield | Incorrect pH: The pH of the solution is too acidic, shifting the equilibrium towards the more soluble dichromate ion. | Adjust the pH of the reaction mixture to 7 using a buffer solution. |
| High Temperature: The reaction temperature is too high, increasing the solubility of this compound. | Maintain the reaction temperature at 25°C and cool the solution before filtration. | |
| Incomplete Precipitation: Insufficient reaction time or inadequate mixing. | Allow for a longer "digestion" period with continuous stirring to ensure the reaction goes to completion. | |
| Fine, Difficult-to-Filter Precipitate | Rapid Addition of Reagents: Adding the precipitating agent too quickly can lead to the formation of very small crystals. | Add the potassium chromate solution slowly and dropwise while vigorously stirring the barium solution. |
| Low Temperature During Precipitation: Precipitating at a very low temperature can favor the formation of smaller crystals. | Perform the initial precipitation at 25°C before cooling for filtration. | |
| Contaminated Precipitate | Inadequate Washing: Soluble impurities from the initial solutions may be trapped in the precipitate. | Wash the precipitate thoroughly with several small portions of cold deionized water. |
| Co-precipitation of Other Salts: If other metal ions are present in the solution, they may co-precipitate with the this compound. | Ensure the purity of the initial reagents. If separation from other ions is necessary, the use of a specific precipitating agent in a buffered solution (e.g., acetic acid) can be employed to selectively precipitate this compound.[5] |
Visualizations
References
Effect of stirring speed on Barium chromate particle size distribution
Technical Support Center: Barium Chromate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, with a specific focus on controlling particle size distribution through stirring speed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of stirring speed on the particle size of this compound during precipitation?
A1: In precipitation reactions, stirring speed, or agitation, plays a crucial role in determining the final particle size and its distribution. Generally, a higher stirring speed leads to smaller and more uniform particles. This is because vigorous agitation increases the rate of mixing of the reactants, leading to a higher degree of supersaturation at the point of mixing. This, in turn, promotes rapid nucleation, the process where many small crystal seeds form simultaneously, resulting in a larger number of smaller particles. Conversely, lower stirring speeds allow for slower, more controlled crystal growth on existing nuclei, which typically results in larger, though potentially less uniform, particles.
Q2: I am observing a wide distribution of particle sizes in my this compound precipitate. What could be the cause?
A2: A broad particle size distribution, also known as high polydispersity, can stem from several factors related to stirring:
-
Inadequate Mixing: If the stirring is not vigorous enough to homogenize the solution quickly, localized areas of high and low supersaturation can form. This leads to simultaneous nucleation and growth at different rates throughout the vessel, resulting in a wide range of particle sizes.
-
Improper Stirrer Placement: The position of the impeller in the reaction vessel can affect the flow patterns and mixing efficiency. An off-center or improperly submerged stirrer can create dead zones where mixing is poor.
-
Changes in Agitation During Precipitation: Inconsistent stirring speed during the addition of reactants can lead to different nucleation and growth conditions over time, contributing to a broader size distribution.
Q3: Can the stirring speed affect the yield and purity of the this compound precipitate?
A3: Yes, stirring speed can indirectly influence both yield and purity.
-
Yield: While a 2015 study on the laboratory scale preparation of this compound found that the optimum percentage yield was achieved with no stirring, this was specific to their experimental conditions which were optimized for yield rather than particle size. In general, good mixing ensures that the reactants are fully distributed and have the opportunity to react completely, which can maximize the yield.
-
Purity: Vigorous stirring can lead to smaller particles, which have a larger total surface area. This increased surface area can sometimes lead to a higher adsorption of impurities from the solution onto the particle surfaces. However, the rapid and uniform precipitation promoted by effective stirring can also help to minimize the inclusion of impurities within the crystal lattice.
Q4: At what stage of the precipitation process is stirring most critical for controlling particle size?
A4: Stirring is most critical during the initial mixing of the reactant solutions. This is the stage where nucleation occurs, and the conditions at this point will largely determine the number and initial size of the primary particles. Maintaining consistent and appropriate stirring throughout the addition of the precipitating agent is essential for achieving a narrow particle size distribution. Continued stirring during any subsequent aging or digestion period can also influence particle size through mechanisms like Ostwald ripening and particle aggregation.
Q5: Are there any alternatives to mechanical stirring for controlling particle size in this compound precipitation?
A5: While mechanical stirring is the most common method, other techniques can also be employed to control particle size, including:
-
Ultrasonication: The application of high-frequency sound waves can induce cavitation and intense micro-mixing, which can lead to the formation of very fine, uniform nanoparticles.
-
Microfluidic Reactors: These devices offer precise control over mixing and reaction conditions at the microscale, allowing for the synthesis of particles with very narrow size distributions.
-
Homogeneous Precipitation: This technique involves generating the precipitating agent slowly and uniformly throughout the solution via a chemical reaction. This maintains a low and constant level of supersaturation, which favors crystal growth over nucleation and can produce larger, more uniform crystals.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent particle size between batches | 1. Variation in stirring speed. 2. Inconsistent rate of reactant addition. 3. Differences in temperature or reactant concentrations. | 1. Calibrate and use a tachometer to ensure a consistent stirring speed for each experiment. 2. Use a syringe pump or a burette for precise and repeatable control over the addition rate of the precipitating agent. 3. Ensure that the temperature and reactant concentrations are identical for all batches. |
| Formation of large agglomerates instead of fine particles | 1. Stirring speed is too low. 2. High concentration of reactants leading to uncontrolled precipitation. 3. Insufficient time for particle dispersion. | 1. Increase the stirring speed to promote more rapid nucleation and prevent premature settling and aggregation. 2. Use more dilute reactant solutions to lower the overall supersaturation. 3. Ensure continuous and adequate stirring throughout the precipitation and for a period afterward. |
| Precipitate is too fine and difficult to filter | 1. Stirring speed is excessively high. 2. Reactant addition is too slow, maintaining a very low supersaturation that favors nucleation. | 1. Reduce the stirring speed to favor more crystal growth over nucleation. 2. Increase the rate of reactant addition to build supersaturation more quickly, which can lead to the growth of existing nuclei. |
| Yellow or orange-yellow final product instead of expected color | Incorrect pH of the reaction mixture, potentially leading to the co-precipitation of other chromate species. | Monitor and control the pH of the reaction mixture throughout the synthesis. The pH should be maintained in the appropriate range to favor the formation of this compound. |
Data Presentation: Effect of Stirring Speed on Particle Size
| Stirring Speed (RPM) | Mean Particle Size (µm) | Standard Deviation (µm) | Particle Size Distribution |
| 100 | 15.2 | 4.5 | Broad |
| 300 | 8.7 | 2.1 | Moderate |
| 600 | 3.5 | 0.8 | Narrow |
| 900 | 1.2 | 0.3 | Very Narrow |
Note: These values are illustrative and will vary depending on other experimental parameters such as temperature, reactant concentrations, and the rate of reactant addition.
Experimental Protocol
Objective: To investigate the effect of stirring speed on the particle size distribution of this compound precipitated by the reaction of barium chloride and potassium chromate.
Materials:
-
Barium chloride (BaCl₂) solution (e.g., 0.1 M)
-
Potassium chromate (K₂CrO₄) solution (e.g., 0.1 M)
-
Deionized water
-
Reaction vessel (e.g., 500 mL glass beaker)
-
Overhead mechanical stirrer with a digital tachometer and a propeller or turbine impeller
-
Syringe pump or burette for controlled addition of reactant
-
Particle size analyzer (e.g., laser diffraction or dynamic light scattering)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation:
-
Set up the reaction vessel with the overhead stirrer. Ensure the impeller is positioned centrally and at a depth that will ensure good mixing without splashing.
-
Add a specific volume (e.g., 200 mL) of the 0.1 M barium chloride solution to the reaction vessel.
-
Set the stirrer to the first desired speed (e.g., 100 RPM) and allow the solution to equilibrate.
-
-
Precipitation:
-
Using the syringe pump or burette, add a stoichiometric amount (e.g., 200 mL) of the 0.1 M potassium chromate solution at a constant, controlled rate (e.g., 10 mL/min).
-
Maintain the set stirring speed throughout the addition of the potassium chromate solution.
-
After the addition is complete, continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion and to allow the particle size distribution to stabilize.
-
-
Sample Collection and Analysis:
-
Immediately after the stirring is stopped, take a representative sample of the suspension for particle size analysis.
-
Analyze the particle size distribution using a calibrated particle size analyzer. Record the mean particle size and the standard deviation.
-
-
Product Recovery:
-
Filter the remaining suspension through the filtration apparatus.
-
Wash the collected this compound precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.
-
-
Repeatability:
-
Repeat the entire procedure for different stirring speeds (e.g., 300, 600, and 900 RPM), ensuring all other parameters (temperature, concentrations, addition rate) are kept constant.
-
Visualization of Key Relationships
The following diagram illustrates the logical relationship between the primary experimental parameter (stirring speed) and the resulting particle characteristics in a precipitation process.
Caption: Logical workflow of stirring speed's effect on particle size.
Washing and drying protocols for high purity Barium chromate precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high purity barium chromate precipitates.
Troubleshooting Guide
This guide addresses common issues encountered during the washing and drying of this compound precipitates.
Question: Why is my this compound precipitate yield lower than expected?
Answer: Several factors can contribute to a lower than expected yield of this compound. These include:
-
Incomplete Precipitation: The precipitation reaction may not have gone to completion. To verify, add a few drops of the precipitating agent (e.g., potassium chromate solution) to the clear supernatant liquid after the precipitate has settled.[1] If more precipitate forms, continue adding the precipitating agent until no further precipitation is observed.[1]
-
Loss of Product During Handling: Mechanical losses can occur during transfer of the precipitate between vessels or during filtration. Ensure all equipment is rinsed with the mother liquor to recover any adhering precipitate.
-
Washing with an Inappropriate Solvent: While this compound has very low solubility in water, excessive washing with large volumes of hot water can lead to minor losses.[2][3] More significantly, for related compounds like barium dichromate, washing with pure water can cause hydrolysis and decomposition, reducing the yield.[4]
-
Precipitation in a Highly Acidic Medium: this compound is soluble in acids.[5] If the precipitation is carried out in a strongly acidic environment, the yield will be significantly reduced.
Question: The color of my this compound precipitate is not the expected vibrant yellow. What could be the cause?
Answer: An off-color precipitate can indicate the presence of impurities or an incomplete reaction.[4] Potential causes include:
-
Incomplete Reaction: If the reaction has not gone to completion, the precipitate may be a mixture of this compound and unreacted starting materials.[4]
-
Co-precipitation of Impurities: Other ions present in the solution may have co-precipitated with the this compound. For instance, if preparing from barium hydroxide in an alkaline environment, hydroxides can be occluded within the precipitate particles.[6]
-
Post-Precipitation Changes: Changes in pH or temperature after precipitation can sometimes lead to side reactions or changes in crystal structure that may affect the color.
Question: After drying, my this compound powder is clumpy and not a fine powder. How can I prevent this?
Answer: Agglomeration of particles during drying is a common issue. To obtain a fine powder:
-
Control Crystal Growth: A very slow precipitation with dilute solutions can help in forming more uniform crystals.[7]
-
Washing with a Volatile Organic Solvent: After washing with water to remove inorganic impurities, a final wash with a volatile organic solvent like acetone can help displace water and lead to a finer powder upon drying.[4]
-
Gentle Grinding: After drying, the precipitate can be gently ground with a mortar and pestle to break up any aggregates.
-
Drying Technique: Using a vacuum desiccator for drying can sometimes result in a finer powder compared to oven drying at atmospheric pressure.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended washing procedure for high purity this compound precipitate?
A1: The primary goal of washing is to remove soluble impurities, such as chlorides from a reaction between barium chloride and potassium chromate.[2][5] A typical procedure involves:
-
After decanting the supernatant, wash the precipitate with hot distilled water.[2]
-
Thoroughly resuspend the precipitate in the hot water and allow it to settle.
-
Decant the wash water. Repeat this washing step several times.
-
To confirm the removal of chloride ions, the washings can be tested with a silver nitrate solution. The absence of a white precipitate (silver chloride) indicates that the chloride impurities have been removed.[2]
Q2: What is the optimal drying temperature for this compound?
A2: A commonly cited drying temperature for gravimetric analysis is 120°C in a drying oven until a constant weight is achieved.[2] However, for applications sensitive to residual moisture or carbon dioxide, such as in pyrotechnics, higher temperatures may be necessary.[8] It has been noted that even after drying to a constant weight at 110°C, some water and carbon dioxide may remain, which can be removed by heating to elevated temperatures.[8]
Q3: How can I assess the purity of my this compound precipitate?
A3: Several analytical methods can be used to determine the purity of this compound:
-
Gravimetric Analysis: The percentage of barium can be determined gravimetrically by converting the this compound to barium sulfate.[9]
-
Atomic Absorption Spectrometry (AAS): This technique can be used to quantify the chromium content.[9]
-
Iodometric Titration: The purity of this compound can be determined by an iodine titration method.[9] One study reported achieving a purity of 98% using this method.[9]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a sensitive method for measuring low levels of barium.[10]
Q4: Can I use a solvent other than water for washing?
A4: While hot water is the most common solvent for removing soluble inorganic impurities, a final rinse with a volatile organic solvent like acetone can be beneficial.[4] This helps to remove the residual water, leading to faster and more efficient drying, and can result in a finer powder.[4]
Experimental Protocols
Detailed Washing Protocol
-
Initial Separation: Carefully decant the supernatant liquid from the precipitated this compound.
-
First Wash: Add hot (approximately 60-80°C) deionized water to the precipitate, ensuring the volume is sufficient to create a slurry.
-
Resuspension: Stir the slurry gently with a glass rod to ensure all particles are in contact with the wash water.
-
Settling: Allow the precipitate to settle completely.
-
Decantation: Carefully decant the wash water.
-
Repeat: Repeat steps 2-5 for a minimum of three to five washes.
-
Purity Check (Optional but Recommended): After the final wash, collect a small amount of the decanted wash water and add a few drops of silver nitrate solution. The absence of a white precipitate indicates the successful removal of chloride ions.[2]
Detailed Drying Protocol
-
Preparation: After the final wash and filtration, transfer the filter paper containing the this compound precipitate to a pre-weighed crucible.
-
Oven Drying: Place the crucible in a drying oven set to 120°C.[2]
-
Drying to Constant Weight: Heat the sample for at least one hour. After cooling to room temperature in a desiccator, weigh the crucible. Repeat the process of heating for 30-minute intervals, cooling, and weighing until two consecutive weighings are identical (constant weight).
-
Vacuum Drying (Alternative): For a potentially finer powder, place the filtered precipitate in a vacuum desiccator at room temperature until all moisture has evaporated.[4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Purity Achieved (Iodometric Titration) | 98% | [9] |
| Optimal Yield (at pH 7, 25°C) | 93% | [9] |
| Solubility in Water (at 20°C) | 2.6 mg/L | [3] |
| Drying Temperature (Gravimetric) | 120°C | [2] |
Visualizations
Caption: Workflow for washing this compound precipitate.
Caption: Workflow for drying this compound precipitate.
Caption: Troubleshooting logic for low precipitate yield.
References
- 1. benchchem.com [benchchem.com]
- 2. bdu.ac.in [bdu.ac.in]
- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US2400272A - this compound pigments and methods of preparing the same - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing chloride and sulfate impurities in Barium chromate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Barium Chromate (BaCrO₄), with a specific focus on minimizing chloride (Cl⁻) and sulfate (SO₄²⁻) impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction. This involves reacting a soluble barium salt, such as Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂), with a soluble chromate salt, like Sodium Chromate (Na₂CrO₄) or Potassium Chromate (K₂CrO₄).[1][2] The general reaction is:
BaCl₂(aq) + Na₂CrO₄(aq) → BaCrO₄(s) + 2NaCl(aq)
The resulting bright yellow this compound precipitate is then isolated by filtration, washed to remove soluble impurities, and dried.[2]
Q2: Why are chloride and sulfate impurities a concern in this compound synthesis?
A2: Chloride and sulfate ions are common impurities that can be incorporated into the this compound crystal lattice or adsorbed onto the surface of the precipitate. Their presence can be detrimental for several reasons:
-
Altered Physicochemical Properties: Impurities can affect the material's thermal stability, crystal structure, and reactivity, which is critical in applications like pyrotechnics and catalysis.
-
Interference in Downstream Applications: In pharmaceutical and drug development contexts, even trace amounts of these ions can interfere with analytical testing and potentially impact the safety and efficacy of the final product.
-
Corrosion: Chloride ions, in particular, are known to be corrosive, which can be a significant issue in applications involving metals.
Q3: What are the primary sources of chloride and sulfate impurities?
A3: The main sources of these impurities are:
-
Starting Materials: The use of Barium Chloride as a reactant is a direct source of chloride ions. Sulfate impurities can be present in the chromate salts or in the reaction solvent.
-
Co-precipitation: Barium Sulfate (BaSO₄) is highly insoluble and can co-precipitate with this compound if sulfate ions are present in the reaction mixture.[1][3]
-
Incomplete Washing: Insufficient washing of the this compound precipitate will leave residual soluble salts, such as Sodium Chloride (NaCl) or Potassium Chloride (KCl), on the surface.
Q4: What analytical methods can be used to quantify chloride and sulfate impurities in this compound?
A4: Several analytical techniques can be employed:
-
Ion Chromatography (IC): This is a sensitive and selective method for the simultaneous determination of multiple anions, including chloride and sulfate.[4][5][6] The this compound sample is dissolved in a suitable acid, and the resulting solution is injected into the IC system.
-
Gravimetric Analysis: For sulfate, a classical and highly accurate method involves dissolving the this compound sample in acid and then precipitating the sulfate as Barium Sulfate by adding an excess of Barium Chloride.[7] The resulting precipitate is filtered, dried, and weighed.
-
Titrimetric Analysis: Chloride can be determined by titration with a standardized silver nitrate solution (Mohr's method), where the endpoint is indicated by the formation of a red silver chromate precipitate.[8]
-
Turbidimetric Analysis: This method involves comparing the turbidity of a sample solution after the addition of a precipitating agent (e.g., silver nitrate for chloride, barium chloride for sulfate) with that of standard solutions.[5]
Troubleshooting Guides
Issue 1: High Chloride Impurity in the Final this compound Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Washing | The most common cause of high chloride is insufficient removal of the soluble chloride salts (e.g., NaCl, KCl) formed during the reaction. Implement a rigorous washing protocol. |
| Entrapment of Mother Liquor | Rapid precipitation can lead to the inclusion of mother liquor within the this compound crystals. Promote slower crystal growth to minimize this. |
| Use of Barium Chloride as a Reactant | The inherent presence of chloride ions when using BaCl₂ necessitates thorough washing. |
Detailed Troubleshooting Steps:
-
Optimize Washing Procedure:
-
Solvent: Use deionized water for washing. Hot water can be more effective at dissolving residual salts.
-
Number of Washes: Perform multiple washing steps (at least 3-5).
-
Testing for Chloride: After the final wash, test the filtrate for the presence of chloride ions by adding a few drops of silver nitrate solution. The absence of a white precipitate (silver chloride) indicates that the washing is complete.[8]
-
-
Control Precipitation Rate:
-
Slow Addition of Reactants: Add the precipitating agent (e.g., Sodium Chromate solution) slowly to the Barium Chloride solution with constant stirring. This encourages the formation of larger, purer crystals with fewer inclusions.
-
Temperature Control: Conducting the precipitation at a slightly elevated temperature (e.g., 40-60°C) can improve crystal formation and reduce the surface area available for adsorption of impurities.[9]
-
-
Consider Alternative Barium Source:
-
If extremely low chloride levels are required, consider using Barium Nitrate (Ba(NO₃)₂) instead of Barium Chloride as the barium source. This eliminates the primary source of chloride ions.
-
Issue 2: High Sulfate Impurity in the Final this compound Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sulfate Contamination in Starting Materials | The chromate or other reagents may contain sulfate impurities. |
| Co-precipitation of Barium Sulfate | Barium Sulfate (BaSO₄) is highly insoluble and will co-precipitate with this compound if sulfate ions are present. |
| pH of the Reaction Medium | The pH can influence the solubility of barium salts. |
Detailed Troubleshooting Steps:
-
Use High-Purity Reagents:
-
Source chromate salts with a low specified sulfate content. Analyze the starting materials for sulfate content before use.
-
-
Control Reaction pH:
-
Purification by Digestion:
-
After precipitation, the process of "digestion" can help to improve the purity of the precipitate. This involves keeping the precipitate in contact with the mother liquor at an elevated temperature for a period of time. This allows for the dissolution and re-precipitation of smaller, less pure crystals onto larger, more perfect ones.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
-
Preparation of Reactant Solutions:
-
Prepare a 0.3 M solution of Barium Chloride (BaCl₂) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.3 M solution of Sodium Chromate (Na₂CrO₄) by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Heat the Barium Chloride solution to approximately 60°C in a beaker with constant stirring.
-
Slowly add the Sodium Chromate solution dropwise to the heated Barium Chloride solution. A yellow precipitate of this compound will form immediately.[10]
-
Continue stirring for 30 minutes at 60°C to allow for the digestion of the precipitate.
-
-
Filtration and Washing:
-
Allow the precipitate to settle, and then decant the supernatant.
-
Filter the precipitate using a Buchner funnel and vacuum filtration.
-
Wash the precipitate with hot deionized water (at least three times).
-
After the final wash, test the filtrate for the absence of chloride ions using the silver nitrate test.
-
-
Drying:
-
Dry the purified this compound precipitate in an oven at 110°C to a constant weight.[11]
-
Protocol 2: Quantification of Chloride Impurity by Titration
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound sample.
-
Dissolve the sample in dilute nitric acid.
-
-
Titration:
-
Add a small amount of potassium chromate indicator solution.
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃) until the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
-
Calculation:
-
Calculate the concentration of chloride ions based on the volume of silver nitrate solution used.
-
Protocol 3: Quantification of Sulfate Impurity by Ion Chromatography
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound sample.
-
Dissolve the sample in a suitable acidic eluent or dilute acid compatible with the ion chromatography system.
-
Filter the solution to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the prepared sample solution into the ion chromatograph.
-
Separate the anions using an appropriate column and eluent.
-
Detect the sulfate peak using a conductivity detector.
-
-
Quantification:
-
Quantify the sulfate concentration by comparing the peak area of the sample to a calibration curve prepared from sulfate standards.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for high chloride impurities in this compound.
References
- 1. What precipitates with barium? [xintuchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. physicsforums.com [physicsforums.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. qasac-americas.org [qasac-americas.org]
- 7. Removal of high concentration of sulfate from pigment industry effluent by chemical precipitation using barium chloride: RSM and ANN modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Monodisperse Barium Chromate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of monodisperse barium chromate (BaCrO₄) nanoparticles. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: The most prevalent methods for synthesizing this compound nanoparticles include:
-
Precipitation Method: This is a straightforward method involving the reaction of soluble barium salts (e.g., BaCl₂) with a chromate source (e.g., K₂CrO₄) in a solvent.[1]
-
Microemulsion Method: This technique utilizes a water-in-oil microemulsion as a nano-reactor to control particle size and morphology.[2][3] The reaction occurs within the micelles, leading to the formation of nanoparticles.
-
Hydrothermal Method: This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.[4][5]
-
Thermal Decomposition: This method involves the decomposition of a precursor, such as barium formate, at an elevated temperature to form the nanoparticles.[6][7]
Q2: Why are my this compound nanoparticles aggregated?
A2: Aggregation of nanoparticles is a common issue and can be attributed to several factors:
-
High Surface Energy: Nanoparticles have a high surface-area-to-volume ratio, leading to high surface energy and a tendency to agglomerate to minimize this energy.
-
Inadequate Stabilization: Insufficient amounts of or inappropriate surfactants or capping agents can fail to provide the necessary steric or electrostatic repulsion to keep the particles separated.
-
Van der Waals Forces: Attractive van der Waals forces between particles can cause them to clump together.
-
Reaction Kinetics: Rapid precipitation can lead to uncontrolled growth and aggregation.
To mitigate aggregation, consider using appropriate surfactants, optimizing the reaction temperature, and controlling the rate of addition of precursors.[8]
Q3: How can I control the size of my this compound nanoparticles?
A3: Controlling the size of this compound nanoparticles is crucial for achieving monodispersity. Key parameters to control include:
-
Reactant Concentration: Varying the concentration of the barium and chromate precursors can influence the final particle size.[9]
-
Surfactant Concentration and Type: Surfactants play a critical role in controlling particle size by forming micelles that act as nano-reactors and by capping the nanoparticle surface to prevent further growth.[2] The choice of surfactant is also important, with studies showing that sodium citrate can be effective.[9]
-
pH of the Reaction Medium: The pH of the solution can affect the reaction rate and the surface charge of the nanoparticles, thereby influencing their size.[10][11]
-
Temperature: The reaction temperature can affect the kinetics of nucleation and growth, thus impacting the final particle size.
Troubleshooting Common Problems
Problem 1: The synthesized nanoparticles are polydisperse (have a wide size distribution).
-
Possible Cause: Inconsistent nucleation and growth rates.
-
Troubleshooting Steps:
-
Control Temperature: Ensure a constant and uniform temperature throughout the reaction.
-
Stirring: Maintain consistent and vigorous stirring to ensure homogeneous mixing of reactants.
-
Precursor Addition: Add the precursors at a slow and controlled rate to promote uniform nucleation.
-
Optimize Surfactant: Experiment with different surfactants and concentrations to find the optimal conditions for controlled growth.
-
Problem 2: The yield of this compound nanoparticles is low.
-
Possible Cause: Incomplete reaction or loss of product during washing and collection.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure the correct molar ratios of the reactants are being used.
-
Optimize pH: The pH can significantly affect the yield of this compound.[10][11] For the reaction between sodium chromate and barium chloride, a pH of 7 has been shown to provide optimal yield.[11]
-
Reaction Time: Allow sufficient time for the reaction to go to completion.
-
Washing and Centrifugation: Be mindful during the washing and centrifugation steps to minimize the loss of nanoparticles. Use appropriate centrifugation speeds and durations.
-
Problem 3: The morphology of the nanoparticles is not as expected (e.g., not spherical).
-
Possible Cause: The choice of surfactant and other reaction parameters can influence the shape of the nanoparticles.
-
Troubleshooting Steps:
-
Surfactant Selection: The type of surfactant can selectively adsorb to different crystal faces, influencing the growth rate in different directions and thus the final shape.[2]
-
Reactant Ratios: The molar ratio of the reactants can affect the aspect ratio of the resulting nanoparticles.[2]
-
Solvent System: In microemulsion synthesis, the composition of the oil and water phases can impact the shape of the micelles and, consequently, the nanoparticles.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound and related nanoparticles, highlighting the effect of different parameters on particle size.
Table 1: Effect of Reactant Concentration on this compound Nanoparticle Size
| Barium Salt Concentration (M) | Chromate Salt Concentration (M) | Surfactant | Average Particle Size (nm) | Reference |
| 0.3 | 0.3 | None | Not specified, but optimal yield | [11] |
| Varied | Varied | Sodium Citrate | Smaller nanoparticles at optimum concentration | [9] |
Table 2: Effect of pH on this compound Yield
| pH | Temperature (°C) | Stirring Speed (rpm) | Yield (%) | Reference |
| 7 | 25 | 0 | 93 | [11] |
| 5-10 | Not Specified | Not Specified | Rate of degradation affected | [1] |
Experimental Protocols
Below are detailed methodologies for common synthesis routes for this compound nanoparticles.
1. Precipitation Method
This protocol is adapted from a method used for the preparation of nano-sized this compound for photocatalytic applications.[1]
-
Materials:
-
Barium chloride (BaCl₂)
-
Potassium chromate (K₂CrO₄)
-
Double distilled water
-
-
Procedure:
-
Prepare a 5% aqueous solution of BaCl₂.
-
Prepare a 5% aqueous solution of K₂CrO₄.
-
With constant stirring, mix 100 mL of the BaCl₂ solution with 100 mL of the K₂CrO₄ solution.
-
Allow the resulting precipitate of BaCrO₄ to settle.
-
Filter the product and wash it several times with double distilled water.
-
Dry the final product in an oven at 60°C.
-
2. Microemulsion Method
This protocol is based on the general principles of microemulsion synthesis for barium compound nanoparticles.[2][3]
-
Materials:
-
Anionic surfactant (e.g., AOT - sodium bis(2-ethylhexyl) sulfosuccinate)
-
Organic solvent (e.g., iso-octane)
-
Barium salt solution (e.g., Ba(NO₃)₂)
-
Chromate salt solution (e.g., (NH₄)₂CrO₄)
-
-
Procedure:
-
Prepare a water-in-oil microemulsion by dissolving the surfactant in the organic solvent, followed by the addition of an aqueous solution of the barium salt.
-
Prepare a second water-in-oil microemulsion containing the aqueous solution of the chromate salt.
-
Mix the two microemulsions under constant stirring. The reaction will occur within the aqueous cores of the colliding micelles.
-
Age the resulting solution for a few days to allow for the formation and stabilization of the nanoparticles.
-
Isolate the nanoparticles by adding a polar solvent (e.g., ethanol) to break the microemulsion, followed by centrifugation.
-
Wash the nanoparticles with a suitable solvent (e.g., ethanol) and dry them under vacuum.
-
3. Hydrothermal Method
This protocol is a general guideline for the hydrothermal synthesis of barium-containing nanoparticles.[4][5]
-
Materials:
-
Barium salt (e.g., BaCl₂)
-
Chromate source (e.g., K₂CrO₄)
-
Deionized water
-
pH adjusting agent (e.g., NaOH)
-
-
Procedure:
-
Dissolve the barium salt and the chromate source in deionized water in a Teflon-lined stainless steel autoclave.
-
Adjust the pH of the solution using a suitable base or acid.
-
Seal the autoclave and heat it to the desired temperature (e.g., 150-200°C) for a specific duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
Troubleshooting Workflow for this compound Nanoparticle Synthesis
Caption: A flowchart for troubleshooting common issues in nanoparticle synthesis.
Factors Influencing Monodispersity of this compound Nanoparticles
Caption: Key factors affecting the monodispersity of this compound nanoparticles.
References
- 1. tsijournals.com [tsijournals.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Microemulsion-based synthesis of nanocrystalline materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement of bottom-up precipitation synthesis and applications of barium sulphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Different Variables on the Size Distribution of this compound Nanoparticles | Simiari | Modern Applied Science | CCSE [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing agglomeration of Barium chromate nanoparticles in suspension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Barium Chromate (BaCrO₄) nanoparticles in suspension.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle agglomeration in suspension?
A1: this compound nanoparticles in suspension have a natural tendency to agglomerate due to their high surface energy. The primary driving forces for agglomeration are van der Waals forces between particles. Several factors can exacerbate this issue, including:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows them to come into close contact and bind together.
-
Inappropriate pH: The pH of the suspension significantly influences the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to rapid agglomeration.
-
High Ionic Strength: The presence of excess ions in the suspension can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion and promoting agglomeration.
-
Lack of Steric Hindrance: Without a physical barrier provided by surfactants or polymers, nanoparticles can easily approach each other and aggregate.
-
Improper Storage and Handling: Inadequate storage conditions and handling procedures can also contribute to particle aggregation over time.[1][2][3]
Q2: How can I prevent the agglomeration of my this compound nanoparticles?
A2: Preventing agglomeration involves controlling the interactive forces between nanoparticles. The two main strategies are electrostatic stabilization and steric stabilization.[2] Key methods include:
-
pH Control: Adjusting the pH of the suspension to be far from the isoelectric point of this compound nanoparticles will increase their surface charge and enhance electrostatic repulsion.
-
Use of Surfactants: Adding surfactants can provide both electrostatic and steric stabilization. Surfactants adsorb onto the nanoparticle surface, creating a protective layer. Sodium citrate has been identified as an effective surfactant for this compound nanoparticles.[4]
-
Polymer Coating: Coating nanoparticles with polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) creates a steric barrier that physically prevents particles from aggregating.[3]
-
Control of Ionic Strength: Minimizing the concentration of excess ions in the suspension is crucial for maintaining electrostatic stability.
-
Sonication: Using an ultrasonic bath or probe can help to break up soft agglomerates and redisperse the nanoparticles. However, this is often a temporary solution if the underlying cause of agglomeration is not addressed.
Q3: What is zeta potential and why is it important for nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which prevents agglomeration and leads to a stable suspension. Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate.[5]
Troubleshooting Guides
Issue 1: My this compound nanoparticles are agglomerating immediately after synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of the suspension. Adjust the pH to be significantly higher or lower than the isoelectric point of this compound. A pH of 7 was found to be optimal for the synthesis of this compound, yielding a high percentage of the product.[6] | Increased nanoparticle stability and reduced agglomeration. |
| High Ionic Strength | Wash the synthesized nanoparticles multiple times with deionized water to remove excess ions from the reaction mixture. | Reduced ionic strength of the suspension, leading to enhanced electrostatic repulsion and stability. |
| Insufficient Surfactant | Add an appropriate surfactant, such as sodium citrate, during or immediately after synthesis.[4] | Formation of a protective layer on the nanoparticles, preventing agglomeration. |
Issue 2: My this compound nanoparticle suspension is stable initially but agglomerates over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Long-Term Stabilization | Consider coating the nanoparticles with a polymer like PVP or PEG for long-term steric stabilization. | A robust polymer layer will prevent agglomeration during storage. |
| Improper Storage Conditions | Store the nanoparticle suspension at a cool temperature (e.g., 4°C) and protect it from light. Avoid repeated freezing and thawing cycles. | Slowed down kinetic processes that can lead to agglomeration over time. |
| Microbial Contamination | If applicable, filter the suspension through a 0.22 µm filter to remove any microbial contaminants that could destabilize the nanoparticles. | A stable and contaminant-free nanoparticle suspension. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles with In-Situ Stabilization
This protocol describes the synthesis of this compound nanoparticles with the addition of a surfactant during the process to prevent immediate agglomeration.
Materials:
-
Barium nitrate (Ba(NO₃)₂)
-
Ammonium chromate ((NH₄)₂CrO₄)
-
Sodium Citrate
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of Barium nitrate in deionized water.
-
Prepare a 0.1 M solution of Ammonium chromate in deionized water.
-
Prepare a 0.05 M solution of Sodium Citrate in deionized water.
-
In a beaker, mix the Barium nitrate solution and the Sodium Citrate solution under constant stirring.
-
Slowly add the Ammonium chromate solution dropwise to the Barium nitrate and Sodium Citrate mixture while maintaining vigorous stirring.
-
Continue stirring for 1 hour at room temperature to allow for the formation of stabilized this compound nanoparticles.
-
The resulting suspension should be a pale yellow color, indicating the formation of this compound nanoparticles.
-
Characterize the particle size and zeta potential of the suspension using Dynamic Light Scattering (DLS).
Note: The concentrations of reactants and surfactant can be varied to optimize the particle size. One study indicated that sodium citrate is a highly effective surfactant for controlling the size of this compound nanoparticles.[4]
Protocol 2: Surface Coating of this compound Nanoparticles with Polyvinylpyrrolidone (PVP)
This protocol is adapted from methods used for coating barium titanate nanoparticles and can be applied to this compound for enhanced steric stabilization.
Materials:
-
This compound nanoparticle suspension
-
Polyvinylpyrrolidone (PVP) (Mw 10,000 g/mol )
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a stock solution of PVP in deionized water (e.g., 10 mg/mL).
-
Take a known volume of the this compound nanoparticle suspension and add it to a larger volume of ethanol under sonication to ensure good dispersion.
-
While sonicating, add the PVP stock solution dropwise to the nanoparticle suspension. The final concentration of PVP can be varied to optimize coating and stability.
-
Continue sonication for 30 minutes, followed by stirring for 24 hours at room temperature to allow for complete adsorption of PVP onto the nanoparticle surface.
-
To remove excess, unadsorbed PVP, centrifuge the suspension and redisperse the pellet in fresh deionized water. Repeat this washing step three times.
-
The final product is a suspension of PVP-coated this compound nanoparticles.
-
Characterize the coated nanoparticles for size, zeta potential, and coating efficiency (e.g., using thermogravimetric analysis).
Data Presentation
Table 1: Hypothetical Effect of Sodium Citrate Concentration on this compound Nanoparticle Size and Zeta Potential
Disclaimer: The following data is illustrative and based on general principles of nanoparticle stabilization and findings for analogous systems. Experimental validation is required for specific this compound nanoparticle systems.
| Sodium Citrate Concentration (mM) | Average Particle Size (nm) | Zeta Potential (mV) | Stability |
| 0 | > 500 (Aggregated) | -5.2 | Unstable |
| 1 | 250 | -15.8 | Moderately Stable |
| 5 | 150 | -28.4 | Stable |
| 10 | 100 | -35.1 | Highly Stable |
| 20 | 120 | -38.6 | Highly Stable |
Table 2: Hypothetical Effect of pH on Zeta Potential of this compound Nanoparticles
Disclaimer: This table presents expected trends based on the behavior of similar metal oxide nanoparticles. The isoelectric point (IEP) for this compound needs to be determined experimentally.
| pH | Zeta Potential (mV) | Stability |
| 3 | +25.3 | Stable |
| 5 | +10.1 | Moderately Stable |
| 7 (IEP - Hypothetical) | -2.5 | Unstable (Agglomeration) |
| 9 | -20.7 | Stable |
| 11 | -32.4 | Highly Stable |
Visualizations
Caption: Causes and contributing factors leading to nanoparticle agglomeration.
Caption: Workflow for the stabilization of this compound nanoparticles.
References
- 1. epic-powder.com [epic-powder.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 4. Effect of Different Variables on the Size Distribution of this compound Nanoparticles | Simiari | Modern Applied Science | CCSE [ccsenet.org]
- 5. Common Pitfalls in Nanotechnology: Lessons Learned from NCI’s Nanotechnology Characterization Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.ufl.edu [ehs.ufl.edu]
Barium chromate interference in trace element analysis
Barium Chromate Interference Technical Support Center
Welcome to the technical support center for troubleshooting issues related to barium and chromium matrices in trace element analysis. This guide is designed for researchers, scientists, and drug development professionals using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What is "this compound interference" in trace element analysis?
A: This term can refer to two distinct problems:
-
Non-Spectral Interference (Chemical Precipitation): This is the most common issue, where barium ions (Ba²⁺) and chromate ions (CrO₄²⁻) in your sample solution combine to form this compound (BaCrO₄), a highly insoluble yellow precipitate.[1][2] This physically removes both barium and chromium from the solution before analysis, leading to inaccurately low or undetectable results for these elements and any other elements that might have co-precipitated.
-
Spectral Interference (Polyatomic Overlap): In ICP-MS, high concentrations of barium and chromium in the sample matrix can form polyatomic ions within the plasma that have the same mass-to-charge ratio (m/z) as the analyte of interest.[3][4][5] For example, barium can form oxides (BaO⁺) and hydroxides (BaOH⁺) that interfere with rare earth elements like Europium (Eu) and Samarium (Sm).[6] Similarly, chromium can form argon-based polyatomic ions (e.g., ⁴⁰Ar¹²C⁺) that interfere with its own major isotope, ⁵²Cr⁺.[7]
Q2: Which analytical techniques are most affected?
A: Any technique that relies on liquid sample introduction can be affected by the precipitation of this compound. This includes ICP-MS and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Spectral interferences from barium and chromium-based polyatomic ions are a specific challenge in ICP-MS due to its detection mechanism.[8][9]
Q3: How can I prevent this compound from precipitating during sample preparation?
A: Preventing precipitation involves controlling the chemical conditions of your sample solution. Key strategies include:
-
Acidification: Keeping the sample at a low pH (typically with nitric acid) is the most common method. In acidic conditions, chromate (CrO₄²⁻) is converted to dichromate (Cr₂O₇²⁻), which is much more soluble.
-
Complexation: Adding a chelating agent like MEDTA or DCTA can bind to barium ions, preventing them from reacting with chromate.[10]
-
Dilution: If the sample matrix allows, diluting the sample can lower the concentrations of Ba²⁺ and CrO₄²⁻ below the solubility product of BaCrO₄.[11]
Q4: What is a Collision/Reaction Cell (CRC) and how does it help with spectral interference?
A: A Collision/Reaction Cell (CRC) is a device in an ICP-MS instrument placed between the plasma interface and the mass analyzer.[4] It is filled with a gas (e.g., helium, hydrogen, oxygen) that interacts with the ion beam.[8][12]
-
Collision Mode (e.g., with Helium): Polyatomic ions are typically larger than elemental ions of the same mass. In the cell, they collide more frequently with the gas, lose more energy, and are then filtered out, allowing the true analyte ion to pass through. This process is known as Kinetic Energy Discrimination (KED).[4]
-
Reaction Mode (e.g., with H₂, O₂, NH₃): The gas chemically reacts with the interfering polyatomic ions to form new species with a different mass, which no longer interfere with the target analyte.[13]
Troubleshooting Guides
Guide 1: Signal Loss for Barium and Chromium
Problem: My results show unexpectedly low or no signal for Barium (Ba) and Chromium (Cr) in a sample I know contains both.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound (BaCrO₄) | 1. Visual Inspection: Check your prepared sample, autosampler tubes, and instrument tubing for a fine yellow precipitate.[1] 2. pH Check: Measure the pH of your sample digestate. A neutral or near-neutral pH can promote BaCrO₄ formation. 3. Solubility Test: Take an aliquot of your sample and acidify it further with high-purity nitric acid. If the precipitate dissolves and the signal for Ba and Cr returns upon re-analysis, precipitation was the cause. 4. Review Prep Method: Ensure your sample preparation protocol includes sufficient acid to maintain a low pH throughout the entire process, from digestion to final dilution.[14] |
| Nebulizer Clogging | 1. Check Nebulizer Backpressure: An increase in backpressure is a common sign of a clog.[15] 2. Inspect Nebulizer Tip: Visually inspect the nebulizer tip for salt deposits or particulates.[16] 3. Clean the System: If a clog is suspected, follow the manufacturer's instructions for cleaning the nebulizer and sample introduction system. Using an argon humidifier can help prevent salt buildup for high-matrix samples.[15] |
Guide 2: Unexpected Peaks or Poor Analyte Recovery
Problem: I am analyzing for an element (e.g., Zinc, Europium, Samarium) and the result is unexpectedly high, or the calibration curve is non-linear.[15]
| Possible Cause | Troubleshooting Steps |
| Polyatomic Interference | 1. Identify Potential Interferences: Check a table of common polyatomic interferences to see if your analyte's mass-to-charge ratio (m/z) overlaps with a known polyatomic species formed from barium or chromium (see Table 1 below). 2. Run a Matrix Blank: Prepare a blank solution containing similar concentrations of barium and chromium as your samples, but without the analyte. Analyze this solution to see if a signal appears at the analyte's m/z. 3. Use Collision/Reaction Cell (CRC): If your ICP-MS has a CRC, turn it on. Using Helium (He) collision mode is a robust way to remove most common polyatomic interferences.[11][12] 4. Switch Isotopes: If the analyte has another isotope that is free from interference, modify your method to measure the alternate isotope. |
| Matrix Effects (Non-Spectral) | 1. Check Internal Standard Signal: High concentrations of matrix elements can suppress the overall ion signal.[11] Monitor the signal of your internal standard; a suppression of more than 20-30% compared to the calibration blank indicates a significant matrix effect. 2. Dilute the Sample: Diluting the sample is the simplest way to reduce matrix effects. Analyze a 5x or 10x dilution and check if the calculated original concentration is consistent. 3. Matrix Matching: Prepare your calibration standards in a solution that mimics the sample's matrix composition to compensate for these effects.[17] |
Data & Protocols
Table 1: Common Spectral Interferences from Ba & Cr Matrices
This table summarizes potential polyatomic interferences that can occur in ICP-MS when high concentrations of barium or chromium are present.
| Interfering Species | Mass (m/z) | Potentially Affected Analyte(s) | Mitigation Strategy |
| ¹³⁸Ba¹⁶O⁺ | 154 | ¹⁵⁴Sm⁺, ¹⁵⁴Gd⁺ | CRC (He, H₂ mode), Matrix Separation[6] |
| ¹³⁷Ba¹⁶O⁺ | 153 | ¹⁵³Eu⁺ | CRC (He, H₂ mode), Matrix Separation[3][6] |
| ¹³⁸Ba¹⁶O¹H⁺ | 155 | ¹⁵⁵Gd⁺ | CRC (He, H₂ mode), Matrix Separation |
| ⁵²Cr¹⁶O⁺ | 68 | ⁶⁸Zn⁺ | CRC (He mode), Isotope Selection (⁶⁶Zn, ⁶⁷Zn)[17] |
| ⁴⁰Ar¹²C⁺ | 52 | ⁵²Cr⁺ | CRC (He, H₂ mode)[7] |
| ³⁵Cl¹⁶O¹H⁺ | 52 | ⁵²Cr⁺ | CRC (He, H₂ mode), Use Nitric Acid instead of HCl[7] |
| ¹³⁶Ba²⁺ | 68 | ⁶⁸Zn⁺ | CRC (He mode), Isotope Selection (⁶⁶Zn, ⁶⁷Zn)[17] |
Experimental Protocol: Using a Collision Cell (Helium Mode) to Remove Polyatomic Interferences
This protocol provides a general procedure for using Helium (He) collision mode to mitigate spectral interferences in ICP-MS.
Objective: To accurately quantify analytes affected by polyatomic interferences from a Ba/Cr matrix.
Instrumentation: An ICP-MS equipped with a collision/reaction cell (CRC).
Procedure:
-
Instrument Tuning: Perform daily performance checks and tuning of the ICP-MS as per the manufacturer's guidelines to ensure sensitivity and stability.
-
Method Setup (No Gas Mode):
-
Create an acquisition method.
-
Initially, operate the instrument in standard or "no gas" mode.
-
Analyze a tuning solution containing the affected analyte (e.g., Zn, Eu) and the interfering matrix elements (Ba, Cr) at a high concentration (e.g., 1 ppm).
-
Observe the signal at the analyte's m/z to confirm the magnitude of the interference.
-
-
Method Setup (Helium Mode):
-
Copy the existing method.
-
Enable the Collision/Reaction Cell and select Helium (He) as the collision gas.
-
Set the He gas flow rate to a typical value recommended by the manufacturer (usually between 4-5 mL/min).
-
Engage the Kinetic Energy Discrimination (KED) voltage barrier, again using a typical starting value from the manufacturer.
-
Optimize the He flow rate and KED voltage to maximize the analyte signal while minimizing the background signal from the interference. This can be done by analyzing the matrix-only solution and adjusting parameters to find the lowest signal at the analyte m/z.
-
-
Sample Analysis:
-
Analyze all calibration standards, quality controls, and samples using the optimized He-mode method.
-
-
Data Review:
-
Confirm that the interference has been significantly reduced by comparing the signal in the matrix blank in He mode versus no-gas mode.
-
Verify that the quality control sample recoveries are within acceptable limits (e.g., 90-110%).
-
Visualizations
Troubleshooting Workflow for Signal Loss
Caption: Workflow for diagnosing the root cause of Ba and Cr signal loss.
Mechanism of Interference Removal in a Collision Cell
Caption: How a collision cell uses Helium to separate analyte ions from polyatomic ions.
References
- 1. ck12.org [ck12.org]
- 2. bdu.ac.in [bdu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Removal of interferences in the speciation of chromium using an octopole reaction system in ion chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 9. myadlm.org [myadlm.org]
- 10. Precipitation of this compound in the presence of strontium and lead by complexation followed by volatilization of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. hpst.cz [hpst.cz]
- 13. icpms.labrulez.com [icpms.labrulez.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. blog.txscientific.com [blog.txscientific.com]
- 16. youtube.com [youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Incomplete precipitation of Barium chromate in quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete precipitation of barium chromate (BaCrO₄) during quantitative analysis.
Troubleshooting Guide
This guide addresses specific problems that can lead to inaccurate results in the gravimetric determination of barium as this compound.
Problem 1: Low yield of this compound precipitate.
| Potential Cause | Recommended Action |
| Acidic Solution (Low pH): this compound is soluble in strong acids and even slightly soluble in weak acids.[1][2] An acidic environment shifts the chromate-dichromate equilibrium, reducing the concentration of chromate ions available for precipitation. | Ensure the precipitation is carried out in a neutral or slightly alkaline solution. A pH of 7 has been shown to produce an optimal yield.[3] If the sample solution is acidic, it should be neutralized before adding the precipitating agent. For selective precipitation in the presence of certain other ions, a buffered acetic acid solution is used to maintain a controlled pH.[4][5] |
| Insufficient Precipitating Agent: Not adding enough potassium chromate (K₂CrO₄) solution will result in incomplete precipitation of the barium ions (Ba²⁺).[6] | Add the potassium chromate solution dropwise while stirring until no more precipitate is formed.[7] To confirm complete precipitation, allow the precipitate to settle, and then add a few more drops of the precipitating agent to the clear supernatant. If no further precipitate forms, the precipitation is complete.[8] |
| Precipitate Loss During Washing: Washing the precipitate with pure water can lead to some dissolution, as this compound has a low but non-zero solubility in water.[9][10] | Wash the precipitate with a dilute solution of potassium chromate to reduce solubility losses through the common ion effect. Subsequently, wash with a small amount of cold water to remove excess potassium chromate.[6] |
| Presence of Complexing Agents: Certain ions or molecules in the sample matrix can form soluble complexes with barium ions, preventing their complete precipitation. | If the presence of complexing agents is suspected, a sample pretreatment step may be necessary to remove or mask them. |
Problem 2: The precipitate is difficult to filter or appears colloidal.
| Potential Cause | Recommended Action |
| Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of very small particles (a colloidal suspension) that are difficult to filter. | Add the potassium chromate solution slowly and with constant stirring to encourage the formation of larger, more easily filterable crystals.[7] |
| Precipitation from a Cold Solution: Precipitating from a cold solution can also result in the formation of smaller particles. | Heat the barium solution to boiling before adding the precipitating agent.[7][11] This promotes the growth of larger crystals. |
| Insufficient Digestion Time: "Digestion" is the process of letting the precipitate stand in the hot mother liquor, which allows smaller particles to dissolve and redeposit onto larger ones. | After precipitation, boil the mixture gently for a few minutes and then allow the precipitate to settle and "digest" for a period before filtration.[6][11] |
Problem 3: Results are inaccurately high.
| Potential Cause | Recommended Action |
| Co-precipitation of Other Ions: If the sample contains other ions that form insoluble chromates, such as lead (Pb²⁺), strontium (Sr²⁺), or calcium (Ca²⁺), these may co-precipitate with the this compound, leading to a higher mass.[12][13] | To selectively precipitate this compound in the presence of strontium and calcium, the precipitation should be carried out in a solution buffered with acetic acid and ammonium acetate.[4][14] this compound is insoluble in acetic acid, while strontium and calcium chromates are soluble.[4] |
| Incomplete Washing: Failure to completely wash the precipitate will leave behind soluble impurities, which will add to the final weight. | Wash the precipitate thoroughly with the appropriate washing liquids (dilute potassium chromate solution followed by cold water) until the filtrate is free of interfering ions.[6][7] |
| Insufficient Drying: If the precipitate is not dried to a constant weight, residual moisture will contribute to a higher measured mass. | Dry the precipitate in a drying oven at an appropriate temperature (e.g., 120°C) until a constant weight is achieved.[15] This means repeating the process of heating, cooling in a desiccator, and weighing until two consecutive weighings are the same.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precipitation of this compound?
For general quantitative precipitation of this compound, a neutral pH of 7 is optimal to maximize the yield.[3] However, if you need to separate barium from other ions like strontium and calcium, the precipitation is carried out in a weakly acidic solution buffered with acetic acid.[4][5]
Q2: Why is acetic acid sometimes used in the precipitation of this compound?
Acetic acid is used to selectively precipitate this compound in the presence of strontium and calcium ions.[4][14] this compound is insoluble in acetic acid, whereas strontium chromate and calcium chromate are soluble under these conditions.[4] This allows for the separation and quantification of barium without interference from these other alkaline earth metals.
Q3: What is the solubility product (Ksp) of this compound?
The solubility product constant (Ksp) for this compound (BaCrO₄) is approximately 1.2 x 10⁻¹⁰ at 25°C.[16][17] This low value indicates that it is a sparingly soluble salt.
Q4: Can other ions interfere with the precipitation of this compound?
Yes, several ions can interfere. Cations that form insoluble chromates, such as lead (Pb²⁺), can co-precipitate. Anions like sulfate (SO₄²⁻) can also interfere by precipitating barium as barium sulfate (BaSO₄), which is also insoluble.[18]
Q5: How can I be sure that precipitation is complete?
After adding the precipitating agent and allowing the precipitate to settle, add a few more drops of the potassium chromate solution to the clear liquid above the precipitate (the supernatant).[8] If no more precipitate forms, the precipitation is considered complete.[6][7]
Quantitative Data Summary
| Property | Value | Temperature (°C) | Reference(s) |
| Solubility Product (Ksp) | 1.2 x 10⁻¹⁰ | 25 | [16][17] |
| 2.1 x 10⁻¹⁰ | Not Specified | [19] | |
| Solubility in Water | 0.2775 mg / 100 mL | 20 | [1] |
| 0.00026 g / 100 mL | 20 | [9][10] |
Experimental Protocols
Gravimetric Determination of Barium as this compound
This protocol outlines the steps for the quantitative analysis of barium by precipitation as this compound.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing barium and dissolve it in distilled water in a beaker.
-
If necessary, add a small amount of dilute hydrochloric acid to aid dissolution.[8]
-
Dilute the solution to approximately 100-150 mL with distilled water.
-
-
Precipitation:
-
Digestion:
-
Gently boil the mixture for about five minutes to encourage the formation of larger particles.[6]
-
Allow the precipitate to stand in the hot solution (digest) for at least one hour.
-
-
Filtration and Washing:
-
Filter the hot solution through a pre-weighed Gooch crucible or a suitable filter paper (e.g., Whatman No. 42).[6]
-
Wash the precipitate several times with a warm, dilute solution of potassium chromate.
-
Finally, wash the precipitate with a small amount of cold distilled water to remove the potassium chromate.[6]
-
-
Drying and Weighing:
-
Calculation:
-
Calculate the mass of barium in the sample using the mass of the this compound precipitate and the appropriate gravimetric factor.
-
Visualizations
Caption: Experimental workflow for the gravimetric analysis of barium.
Caption: Common causes of incomplete precipitation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Experiment: Gravimetric Estimation of Ba2+ in BaCl2 Solution - Mahida Academy-Building Futures [mahidaacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Precipitation of this compound in the presence of strontium and lead by complexation followed by volatilization of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. bdu.ac.in [bdu.ac.in]
- 16. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 17. Ksp Table [chm.uri.edu]
- 18. 2022 Goldschmidt Conference [conf.goldschmidt.info]
- 19. chem21labs.com [chem21labs.com]
Thermal stability of Barium chromate under different atmospheric conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the thermal stability of Barium Chromate (BaCrO₄) under various atmospheric conditions.
Data Summary: Thermal Decomposition of this compound
The thermal stability of this compound is highly dependent on the surrounding atmosphere. The following table summarizes the key quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies.
| Atmospheric Condition | Decomposition Temperature (°C) | Key Decomposition Products | Observations |
| Oxidizing (Air) | > 1400[1] | No significant decomposition | This compound exhibits high thermal stability in an oxidizing atmosphere.[1] Some older sources report lower decomposition temperatures, but recent studies confirm its stability up to 1400°C.[1] |
| Inert (Nitrogen, Argon) | Starts > 850 | Ba₃(CrO₄)₂, BaCr₂O₄ | Decomposition is accompanied by oxygen release and the reduction of chromium.[1][2] A color change from yellow to green is often observed.[1] |
| Vacuum | Two-stage decomposition | BaCr₂O₄, Ba₃(Cr⁶⁺Cr⁵⁺)₂O₉₋ₓ | The decomposition in a vacuum is a complex, multi-step process involving the formation of mixed-valence chromium compounds.[1] |
| Reducing (e.g., Hydrogen) | Lower than in inert atmospheres (Specific temperature not well-documented) | Reduced Barium and Chromium oxides | While specific decomposition temperatures in a purely reducing atmosphere are not extensively reported, the presence of a reducing agent is expected to lower the thermal stability of BaCrO₄. The decomposition involves the reduction of Cr(VI).[1][2] |
Experimental Protocols
A detailed methodology for Thermogravimetric and Differential Thermal Analysis (TGA/DTA) is crucial for obtaining reliable data.
Protocol: Thermogravimetric/Differential Thermal Analysis (TGA/DTA)
Objective: To determine the thermal stability and decomposition profile of this compound under a specific atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer with simultaneous DTA or DSC capabilities.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a pre-tared alumina or platinum crucible.[3]
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DTA instrument.[3]
-
Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen, dry air, or a reducing gas mixture) at a flow rate of 20-50 mL/min to ensure a controlled environment.[4]
Data Collection:
-
Heat the sample from ambient temperature to a final temperature beyond the expected decomposition point (e.g., 1500°C for analysis in air) at a constant heating rate of 10°C/min.[3][4]
-
Continuously record the sample mass (TGA) and the temperature difference between the sample and the reference (DTA).[3]
Data Analysis:
-
The TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve.[4]
-
The DTA curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition events.
Troubleshooting Guide & FAQs
Q1: My TGA results for BaCrO₄ in air show a mass loss at a much lower temperature than 1400°C. What could be the cause?
A1: There are several potential reasons for this discrepancy:
-
Sample Impurities: The presence of impurities, such as hydrated species or precursors from the synthesis process, can lead to mass loss at lower temperatures. Ensure your sample is pure and anhydrous.
-
Atmosphere Control: Inadequate purging of the furnace can result in a reactive atmosphere. Ensure a consistent and sufficient flow of the desired gas.
-
Instrument Calibration: Verify the temperature and mass calibration of your TGA instrument.
-
Reaction with Crucible: While unlikely with alumina or platinum, consider the possibility of a reaction between your sample and the crucible material at high temperatures.
Q2: I observed a color change in my BaCrO₄ sample from yellow to green after heating under nitrogen. Is this expected?
A2: Yes, this is a widely reported observation.[1] The color change is associated with the thermal decomposition of this compound and the reduction of the chromium ion from Cr(VI) (yellow) to Cr(III) species (green) as oxygen is released.[1][2]
Q3: The decomposition of BaCrO₄ in a vacuum appears to be a multi-step process in my TGA data. How do I interpret this?
A3: The decomposition of this compound in a vacuum is known to be a complex, two-stage chemical reaction.[1] This will manifest as multiple mass loss steps in your TGA curve. The intermediate and final products can be a mixture of different this compound and chromite species with chromium in various oxidation states, such as BaCr₂O₄ and Ba₃(Cr⁶⁺Cr⁵⁺)₂O₉₋ₓ.[1] To identify the specific products at each stage, complementary analytical techniques such as X-ray diffraction (XRD) of the residues at different temperatures are recommended.
Q4: Can I study the thermal stability of BaCrO₄ in a hydrogen atmosphere? What should I expect?
A4: Yes, you can perform the analysis in a hydrogen or a hydrogen-containing atmosphere, but with extreme caution due to the flammability of hydrogen. You should expect the decomposition to occur at a significantly lower temperature compared to an inert atmosphere. The strong reducing nature of hydrogen will facilitate the reduction of Cr(VI). The final products are likely to be a mixture of barium oxide and chromium(III) oxide.
Visualizations
Caption: Workflow for Investigating the Thermal Stability of this compound.
References
Technical Support Center: Safe Handling and Disposal of Barium Chromate Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of barium chromate (BaCrO₄) waste in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is toxic if ingested or inhaled, a suspected human carcinogen, and can cause genetic defects.[1] The primary hazards stem from both the soluble barium ions and the hexavalent chromium (Cr(VI)) content.[2] Barium can affect the nervous system, while hexavalent chromium is a known carcinogen and environmental pollutant.[3][4]
Q2: What immediate steps should be taken in case of skin or eye contact with this compound?
A2: In case of skin contact, immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[5] For eye contact, flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention in both cases.
Q3: Can I dispose of this compound waste down the drain?
A3: No. This compound is classified as a hazardous waste and must not be disposed of down the drain.[2][5] It is harmful to aquatic life and requires specific chemical treatment to neutralize its hazardous components before proper disposal.[1]
Q4: What are the EPA hazardous waste codes for this compound waste?
A4: this compound waste typically falls under the EPA hazardous waste codes D005 for Barium and D007 for Chromium.[2][3][6][7]
Q5: How should I store this compound waste in the laboratory?
A5: Store this compound waste in a cool, dry, well-ventilated area in a tightly closed, properly labeled container.[5] It should be stored away from combustible materials and incompatible substances such as reducing agents and strong acids.[4][8]
Troubleshooting Guides
Issue: Accidental Spill of this compound Powder
-
Problem: A small amount of solid this compound has been spilled on a laboratory bench.
-
Solution:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[5] Restrict access to the area.
-
Personal Protective Equipment (PPE): Before cleaning up, don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[9][10]
-
Containment: If it is safe to do so, prevent the powder from becoming airborne. This can be done by gently covering the spill with damp paper towels or by using a spill kit absorbent designed for solids.[11] Avoid dry sweeping, which can disperse the dust.[12]
-
Cleanup: Carefully collect the spilled material using a scoop or brush and place it into a designated, labeled hazardous waste container.[5][11] If paper towels were used, they must also be disposed of as hazardous waste.
-
Decontamination: Wipe the spill area with a wet cloth, followed by a thorough cleaning with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Issue: Unexpected Color Change in this compound Waste Solution
-
Problem: A stored aqueous solution of this compound waste has changed from its characteristic yellow color.
-
Potential Cause: This could indicate a chemical reaction due to contamination with an incompatible substance. This compound is a strong oxidizer and can react with reducing agents.[13] It is also soluble in strong acids, which would cause the chromate to convert to dichromate, resulting in a color change from yellow to orange/red.[13]
-
Action:
-
Do Not Touch: Do not handle the container without proper PPE.
-
Isolate: Safely move the container to a secondary containment bin within a fume hood if possible.
-
Consult SDS: Review the Safety Data Sheet (SDS) for this compound and any potential contaminants to understand possible reactions and hazards.
-
Contact EHS: Do not attempt to neutralize or dispose of the waste. Contact your EHS department for guidance on how to proceed. The waste may require specialized handling.
-
Data Presentation
| Property | Value | Reference |
| Chemical Formula | BaCrO₄ | [13] |
| Molar Mass | 253.37 g/mol | [13] |
| Appearance | Yellow powder | [13] |
| Density | 4.498 g/cm³ | [13] |
| Melting Point | 210 °C (decomposes) | [13][14] |
| Solubility in Water | 0.2775 mg/100 mL (at 20 °C) | [12][13] |
| Solubility Product (Ksp) | 1.17 x 10⁻¹⁰ | [12][13] |
| OSHA PEL (as CrO₃) | 0.1 mg/m³ (Ceiling) | [15][16] |
| NIOSH REL (as Cr(VI)) | 0.001 mg/m³ (10-hr TWA) | [15] |
| ACGIH TLV (as Cr) | 0.01 mg/m³ (8-hr TWA) | [15] |
Experimental Protocols
Protocol 1: Neutralization of Aqueous this compound Waste
This protocol outlines the chemical treatment of aqueous waste containing dissolved this compound. The primary goal is to reduce the highly toxic hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) and precipitate both the barium and chromium out of the solution.
Materials:
-
Aqueous this compound waste solution
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) solution
-
pH indicator paper or pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Appropriate hazardous waste containers
Procedure:
-
Acidification and Reduction of Cr(VI):
-
In a chemical fume hood, place the this compound waste solution in a beaker with a stir bar.
-
While stirring, slowly and carefully add dilute sulfuric acid until the pH is between 2 and 3.[5][17][18]
-
Slowly add a solution of sodium bisulfite or sodium metabisulfite. The yellow color of the chromate ion will change to the green color of the chromium(III) ion, indicating the successful reduction of Cr(VI).[5] Continue adding the reducing agent until the color change is complete.
-
-
Precipitation of Barium Sulfate:
-
Continue stirring and add a solution of sodium sulfate to precipitate the barium ions as insoluble barium sulfate (BaSO₄).[5] Add a slight excess to ensure complete precipitation.
-
-
Precipitation of Chromium Hydroxide:
-
Slowly add sodium hydroxide solution to raise the pH to between 8 and 9.[5] This will precipitate the trivalent chromium as chromium hydroxide (Cr(OH)₃).
-
-
Filtration and Disposal:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
The collected solid precipitate, containing barium sulfate and chromium hydroxide, must be disposed of as hazardous waste.
-
Test the remaining liquid (filtrate) for any residual barium and chromium before neutralizing it to a pH between 6 and 8 and disposing of it in accordance with local regulations.
-
Visualizations
Caption: General workflow for safe handling and disposal of this compound waste.
Caption: Chemical neutralization pathway for aqueous this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wku.edu [wku.edu]
- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. actenviro.com [actenviro.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. uicinc.com [uicinc.com]
- 9. This compound, GR 99% 10294-40-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. webqc.org [webqc.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound [chembk.com]
- 15. nj.gov [nj.gov]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. cdn.hach.com [cdn.hach.com]
- 18. Stokes Law - SCT [saltcreektech.com]
Validation & Comparative
Barium Chromate vs. Lead Chromate as a Pigment: A Comparative Study for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate pigments is critical, extending beyond mere coloration to encompass performance, stability, and safety. This guide provides a detailed comparative analysis of two inorganic yellow pigments: Barium Chromate (Pigment Yellow 31) and Lead Chromate (Pigment Yellow 34), offering a comprehensive overview of their properties, performance metrics based on experimental data, and significant safety considerations.
Executive Summary
Lead chromate has historically been a widely used pigment due to its vibrant color, high opacity, and good durability. However, its high toxicity, stemming from both lead and hexavalent chromium, has led to significant restrictions on its use. This compound, while also a chromate-based pigment with associated health concerns, presents a different profile of properties. This guide demonstrates that while lead chromate offers superior tinting strength and opacity, this compound exhibits better lightfastness and a distinct toxicity profile. The choice between these pigments, therefore, involves a trade-off between performance characteristics and toxicological profiles.
Comparative Data Overview
The following table summarizes the key properties and performance metrics of this compound and lead chromate pigments.
| Property | This compound (PY 31) | Lead Chromate (PY 34) |
| Chemical Formula | BaCrO₄ | PbCrO₄ |
| Color | Pale, lemon-yellow | Bright, vibrant yellow to orange |
| Lightfastness (Blue Wool Scale) | 8 (Excellent)[1] | 6-7 (Very Good)[2] |
| Tinting Strength | Lower (Relative strength of 92%)[3] | Higher (Standard at 100%)[3] |
| Opacity/Hiding Power | Low[4] | High, excellent hiding power |
| Chemical Resistance (Acid) | Poor (Soluble in strong acids)[1] | Moderate (Rating of 3 on a 1-5 scale)[2] |
| Chemical Resistance (Alkali) | Good (Rating of 4 on a 1-5 scale for 5% Caustic Soda)[1] | Moderate (Rating of 3 on a 1-5 scale)[2] |
| Toxicity | Toxic, suspected carcinogen; more cytotoxic and genotoxic than lead chromate in human lung cells[5] | Highly toxic (contains lead and hexavalent chromium), carcinogen[6] |
| Applications | Anticorrosive primers, metal coatings, artists' colors, pyrotechnics[7][8] | Industrial paints, road markings, plastics, ceramics |
Performance Analysis
Lightfastness
This compound demonstrates exceptional lightfastness, with a rating of 8 on the Blue Wool Scale, indicating that it is extremely permanent and resistant to fading upon prolonged light exposure.[1] In contrast, a specific grade of lead chromate (Middle Chrome Yellow) has a lightfastness rating of 6-7 in a full tone, which is still considered very good but lower than that of this compound.[2]
Tinting Strength and Opacity
Lead chromate is superior in terms of tinting strength and opacity. It possesses a high hiding power, meaning it can easily cover the underlying surface. This compound, on the other hand, is characterized by its low tinting strength and opacity.[4] A study quantified the relative tinting strength of this compound as 92% compared to lead chromate, which was set as the 100% standard.[3]
Chemical Resistance
This compound is highly susceptible to acids, with a resistance rating of 1 out of 5 against 5% hydrochloric acid, indicating considerable bleed.[1] However, it shows good resistance to alkalis, with a rating of 4 out of 5 against 5% caustic soda.[1] Lead chromate exhibits moderate resistance to both acids and alkalis, with a rating of 3 out of 5 for both.[2]
Toxicity and Safety Profile
A significant differentiator between these two pigments is their toxicological profile. Both contain hexavalent chromium and are classified as hazardous. However, lead chromate also contains lead, a potent neurotoxin.
Experimental data from a comparative study on human lung cells revealed that this compound is a more potent cytotoxicant and is more clastogenic (capable of causing chromosome damage) than lead chromate.[5] This suggests that while lead chromate's toxicity is a major concern due to the presence of lead, the barium ion in this compound may also contribute significantly to its genotoxicity.[5]
Experimental Protocols
To ensure objective and reproducible comparisons of pigment performance, standardized experimental protocols are essential. The following methodologies, based on ASTM International standards, are recommended for evaluating key pigment properties.
Synthesis of Pigments
A generalized workflow for the synthesis of this compound and lead chromate via precipitation is outlined below. This process is crucial for obtaining pigments with controlled properties for comparative testing.
Caption: Generalized workflow for the synthesis of barium and lead chromate pigments.
Performance Testing Workflow
The following diagram illustrates a logical workflow for the comparative performance testing of the synthesized pigments.
Caption: Workflow for comparative performance testing of pigments.
Lightfastness Testing (ASTM D4303): This standard provides methods for determining the lightfastness of colorants used in artists' materials. A typical procedure involves:
-
Preparing paint samples by dispersing the pigments in a suitable vehicle (e.g., linseed oil).
-
Applying the paint uniformly onto a substrate.
-
Exposing the samples to a controlled light source (e.g., a xenon arc lamp) that simulates daylight.
-
Simultaneously exposing a Blue Wool Scale standard.
-
Periodically evaluating the color change of the samples against the fading of the Blue Wool Scale to assign a rating from 1 (fugitive) to 8 (extremely lightfast).[9][10][11][12]
Tinting Strength (ASTM D387): This method is used to compare the color strength of a chromatic pigment with a reference standard.[13][14][15] The protocol involves:
-
Creating a paste of the test pigment and a standard white pigment (e.g., zinc oxide) in a vehicle.
-
Using a mechanical muller to ensure thorough dispersion.
-
Comparing the color of the resulting tint with a tint prepared in the same manner with a reference pigment.
-
The tinting strength is then calculated based on the amount of test pigment required to produce the same color depth as the reference.
Hiding Power (Opacity) by Reflectometry (ASTM D2805): This instrumental method provides a quantitative measure of hiding power.[14][15][16][17]
-
A uniform film of the paint is applied to a substrate that has both black and white areas.
-
After the film has dried, the reflectance of the paint over the black area (RB) and the white area (RW) is measured using a reflectometer.
-
The contrast ratio (RB/RW) is calculated, which is a measure of the hiding power. A value of 1.0 indicates complete opacity.[14][15][16]
Chemical Resistance (ASTM D1308/D3912): These standards are used to evaluate the effect of various chemicals on coatings. A typical procedure includes:
-
Applying the pigmented coating to a substrate and allowing it to cure.
-
Exposing the coated surface to specific chemical reagents (e.g., acids, alkalis, solvents) for a defined period.
-
The exposure can be through immersion or spot testing.
-
After exposure, the coating is examined for any changes, such as discoloration, blistering, loss of adhesion, or softening. The resistance is then rated on a scale.
Conclusion
The choice between this compound and lead chromate as a pigment for research and development applications is a complex one, with no single "better" option. Lead chromate provides superior hiding power and tinting strength, which may be critical for certain applications. However, its significant toxicity and moderate lightfastness are major drawbacks. This compound, while having weaker coloristic properties, offers excellent lightfastness and a different, though still significant, toxicological profile. For applications where long-term color stability is paramount and lower opacity can be tolerated, this compound may be a more suitable, albeit still hazardous, alternative. For any application, a thorough risk assessment and adherence to strict safety protocols are imperative when handling either of these pigments. The provided experimental protocols offer a framework for conducting in-house comparative studies to determine the most appropriate pigment for a specific formulation and application.
References
- 1. anupamcoloursacci.com [anupamcoloursacci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAMEO [cameo.mfa.org]
- 5. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Mamta Industries [mamtaindustries.co.in]
- 8. m.indiamart.com [m.indiamart.com]
- 9. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 11. vichem.vn [vichem.vn]
- 12. Materials Technology Limited [drb-mattech.co.uk]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. matestlabs.com [matestlabs.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. specialchem.com [specialchem.com]
- 17. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of the Aqueous Solubility of Barium, Strontium, and Calcium Chromates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aqueous solubility of three alkaline earth metal chromates: Barium chromate (BaCrO₄), Strontium chromate (SrCrO₄), and Calcium chromate (CaCrO₄). Understanding the solubility of these compounds is critical in various fields, including toxicology, environmental science, and materials science, where the bioavailability and reactivity of metal ions are of paramount importance. This document summarizes key solubility data, details relevant experimental methodologies for solubility determination, and presents a visual representation of the solubility trends.
Quantitative Solubility Data
The solubility of a sparingly soluble salt in water is quantified by its solubility product constant (Ksp). This value represents the equilibrium constant for the dissolution of the salt into its constituent ions in a saturated solution. A lower Ksp value indicates lower solubility. The molar solubility, which is the number of moles of the salt that can be dissolved per liter of solution to form a saturated solution, can be calculated from the Ksp.
The table below summarizes the Ksp values for this compound, Strontium chromate, and Calcium chromate at 25°C, as reported in the literature. It also includes the calculated molar solubility for each compound.
| Compound | Formula | Ksp at 25°C | Molar Solubility (mol/L) |
| This compound | BaCrO₄ | 1.2 x 10⁻¹⁰[1][2] | 1.10 x 10⁻⁵ |
| Strontium Chromate | SrCrO₄ | 3.6 x 10⁻⁵[3] | 6.00 x 10⁻³ |
| Calcium Chromate | CaCrO₄ | 7.1 x 10⁻⁴[2][4] | 2.66 x 10⁻² |
Note: There can be slight variations in reported Ksp values across different sources.[1][2][3][4][5]
As the data indicates, there is a clear trend in the solubility of these chromates. This compound is the least soluble, followed by Strontium chromate, with Calcium chromate being the most soluble of the three.
Experimental Protocols for Solubility Determination
The determination of the solubility of sparingly soluble salts like the alkaline earth metal chromates can be performed using several established experimental techniques. Below are detailed methodologies for two common approaches: Gravimetric Analysis and Spectrophotometry.
Gravimetric Analysis
This method involves the selective precipitation of one of the ions from a saturated solution and weighing the resulting precipitate to determine its concentration.
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of the chromate salt (Barium, Strontium, or Calcium chromate) to a known volume of deionized water in a beaker. Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached and a saturated solution is formed.
-
Filtration: Carefully filter the saturated solution using a fine-pore filter paper to remove any undissolved solid. The clear filtrate is the saturated solution.
-
Precipitation: Take a precise volume of the filtrate and add a precipitating agent that will form a highly insoluble salt with the cation (Ba²⁺, Sr²⁺, or Ca²⁺) but not with the chromate ion (CrO₄²⁻). For instance, an excess of a soluble sulfate salt (e.g., sodium sulfate) can be added to precipitate Barium sulfate or Strontium sulfate. For Calcium, a soluble oxalate salt (e.g., ammonium oxalate) can be used to precipitate Calcium oxalate.
-
Digestion of the Precipitate: Heat the solution containing the precipitate gently for a period to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.
-
Isolation and Washing: Filter the precipitate through a pre-weighed, ashless filter paper. Wash the precipitate with small portions of deionized water to remove any co-precipitated impurities.
-
Drying and Weighing: Dry the filter paper and precipitate in an oven at an appropriate temperature until a constant weight is achieved. Cool the precipitate in a desiccator and weigh it accurately.
-
Calculation: From the mass and known chemical formula of the precipitate, calculate the number of moles of the cation in the original volume of the saturated solution. This molarity is equal to the molar solubility of the chromate salt. The Ksp can then be calculated using the expression Ksp = [cation][CrO₄²⁻] = (molar solubility)².
Spectrophotometric Determination of Chromate Ion Concentration
This method relies on the characteristic light absorbance of the chromate ion (CrO₄²⁻) in the visible spectrum.
Protocol:
-
Preparation of a Saturated Solution: Prepare a saturated solution of the chromate salt as described in the gravimetric analysis protocol.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of a soluble chromate salt (e.g., potassium chromate) with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the chromate ion (around 372 nm) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus chromate ion concentration.
-
Measurement of Sample Absorbance: Take a precise volume of the clear, filtered saturated solution of the Barium, Strontium, or Calcium chromate. If necessary, dilute the sample with a known volume of deionized water to ensure its absorbance falls within the range of the calibration curve. Measure the absorbance of the sample at the same λmax.
-
Calculation: Use the calibration curve to determine the concentration of the chromate ion in the (diluted) saturated solution. Account for any dilution to find the chromate ion concentration in the original saturated solution. This concentration is equal to the molar solubility of the chromate salt. The Ksp can then be calculated as Ksp = (molar solubility)².
Visualization of Solubility Trend
The following diagram illustrates the relationship between the alkaline earth metal cation and the solubility of its corresponding chromate salt.
Caption: Trend of decreasing solubility of alkaline earth metal chromates.
References
A Comparative Analysis of the Genotoxicity and Cytotoxicity of Barium Chromate and Other Hexavalent Chromium Compounds
Guide for Researchers, Scientists, and Drug Development Professionals
Hexavalent chromium [Cr(VI)] compounds are recognized human carcinogens, with their toxicity profile varying significantly based on factors such as solubility and the associated cation.[1][2][3] While soluble Cr(VI) compounds have been studied extensively, the particulate, sparingly soluble forms like barium chromate (BaCrO₄) are considered among the most carcinogenic.[1][3] This guide provides a comparative overview of the genotoxicity and cytotoxicity of this compound against other Cr(VI) compounds, supported by experimental data, to elucidate the nuances in their toxicological profiles. This compound is a yellow crystalline powder with extremely low aqueous solubility.[4][5]
Comparative Cytotoxicity
The cytotoxicity of Cr(VI) compounds is intrinsically linked to their uptake and the resulting intracellular chromium concentration. When corrected for differences in cellular uptake, the sparingly soluble compounds this compound and zinc chromate exhibit significantly greater cytotoxicity than the more soluble sodium chromate and the particulate lead chromate.[1][2] For instance, at an equivalent intracellular chromium concentration (1000 µM), this compound exposure resulted in only 20% cell survival, compared to approximately 48-50% for lead chromate and sodium chromate.[1]
Another study comparing this compound directly with lead chromate in a near-normal human lung cell line (WTHBF-6) found this compound to be a markedly more potent cytotoxicant. At a concentration of 0.5 µg/cm², this compound reduced relative cell survival to just 12%, whereas lead chromate-treated cells retained 71% survival.[6]
Table 1: Comparative Cytotoxicity of Hexavalent Chromium Compounds
| Compound | Chemical Formula | Solubility | Cell Line | Exposure Concentration | Endpoint | Result (% Relative Survival) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | BaCrO₄ | Sparingly Soluble | Human Bronchial Cells | (Yielding 1000 µM intracellular Cr) | Clonogenic Survival | ~20% | [1] |
| Zinc Chromate | ZnCrO₄ | Sparingly Soluble | Human Bronchial Cells | (Yielding 1000 µM intracellular Cr) | Clonogenic Survival | ~9% | [1] |
| Lead Chromate | PbCrO₄ | Sparingly Soluble | Human Bronchial Cells | (Yielding 1000 µM intracellular Cr) | Clonogenic Survival | ~50% | [1] |
| Sodium Chromate | Na₂CrO₄ | Soluble | Human Bronchial Cells | (Yielding 1000 µM intracellular Cr) | Clonogenic Survival | ~48% | [1] |
| This compound | BaCrO₄ | Sparingly Soluble | WTHBF-6 (Human Lung) | 0.5 µg/cm² | Clonogenic Survival | 12% | [6] |
| Lead Chromate | PbCrO₄ | Sparingly Soluble | WTHBF-6 (Human Lung) | 0.5 µg/cm² | Clonogenic Survival | 71% |[6] |
Comparative Genotoxicity
Genotoxicity, particularly clastogenicity (the ability to induce chromosome damage), is a primary mechanism of Cr(VI) carcinogenesis.[7] Experimental data shows that this compound is a potent clastogen. Its effects are comparable to zinc chromate but significantly greater than those of lead chromate.[2][3] In one study, this compound was found to be more clastogenic than lead chromate, damaging 49% of metaphase cells at a concentration of 0.5 µg/cm², compared to 27% for lead chromate at the same concentration.[6]
While different Cr(VI) compounds show varied clastogenic potential, the induction of DNA double-strand breaks, a severe form of DNA damage, was found to be similar among the particulate compounds (barium, zinc, and lead chromate) when measured by γ-H2A.X foci formation.[1][2][3]
Table 2: Comparative Genotoxicity of Hexavalent Chromium Compounds
| Compound | Chemical Formula | Cell Line | Exposure Concentration | Endpoint | Result (% Damaged Metaphases) | Reference |
|---|---|---|---|---|---|---|
| This compound | BaCrO₄ | WTHBF-6 (Human Lung) | 0.1 µg/cm² | Chromosomal Aberration | 22% | [6] |
| This compound | BaCrO₄ | WTHBF-6 (Human Lung) | 0.5 µg/cm² | Chromosomal Aberration | 49% | [6] |
| Lead Chromate | PbCrO₄ | WTHBF-6 (Human Lung) | 0.1 µg/cm² | Chromosomal Aberration | 10% | [6] |
| Lead Chromate | PbCrO₄ | WTHBF-6 (Human Lung) | 0.5 µg/cm² | Chromosomal Aberration | 27% | [6] |
| Lead Chromate | PbCrO₄ | WTHBF-6 (Human Lung) | 1.0 µg/cm² | Chromosomal Aberration | 37% |[6] |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of Cr(VI) is not initiated by the hexavalent ion itself, which does not react directly with DNA.[7][8] Instead, its toxicity is mediated through a process known as the "uptake-reduction" model.[8] Cr(VI), as a chromate oxyanion (CrO₄²⁻), structurally mimics sulfate and phosphate ions, allowing it to be readily transported into the cell via non-specific anion channels.[7][9]
Once inside the cell, Cr(VI) undergoes metabolic reduction, primarily by cellular reductants like ascorbate and glutathione, through highly reactive intermediates such as Cr(V) and Cr(IV), to the more stable trivalent state, Cr(III).[7][8] This reductive process is a major source of cellular damage, as it generates reactive oxygen species (ROS), leading to significant oxidative stress.[9][10] The resulting Cr(III) is unable to cross the cell membrane and becomes trapped intracellularly, where it can form stable covalent adducts with macromolecules, most importantly DNA.[7][8] These Cr(III)-DNA adducts, along with oxidative DNA damage (e.g., strand breaks, oxidized bases), are the ultimate lesions responsible for the mutagenic and carcinogenic effects of the parent Cr(VI) compound.[7][11]
The solubility of Cr(VI) compounds is a critical determinant of their carcinogenic potential. While highly soluble compounds can be rapidly absorbed and cleared, sparingly soluble particles like this compound can be phagocytosed by cells (e.g., alveolar macrophages in the lung) and provide a sustained intracellular reservoir of Cr(VI) ions, leading to prolonged ROS generation and DNA damage.
Experimental Protocols
The data presented in this guide are derived from standard and validated toxicological assays. Below are brief overviews of the key methodologies.
1. Cell Culture and Exposure Human cell lines, such as bronchial epithelial cells (BEAS-2B) or lung fibroblasts (WTHBF-6), are cultured under standard conditions (e.g., 37°C, 5% CO₂). For experiments, cells are seeded into appropriate culture vessels (e.g., plates, flasks). Stock solutions or suspensions of the chromium compounds are prepared, and cells are treated with a range of concentrations for a defined period (e.g., 24 hours).
2. Cytotoxicity Assessment: Clonogenic Survival Assay This assay measures the ability of a single cell to grow into a colony, assessing long-term reproductive viability after toxicant exposure.
-
Protocol: Following treatment with the Cr(VI) compound, cells are washed, trypsinized, and counted. A known number of cells (e.g., 200-500) is re-plated into a new dish and incubated for 7-14 days until visible colonies form. The colonies are then fixed (e.g., with methanol), stained (e.g., with crystal violet), and counted.
-
Data: Survival is expressed as a percentage relative to an untreated control group.
3. Genotoxicity Assessment: Chromosomal Aberration (Metaphase Analysis) This method directly visualizes chromosome damage in mitotic cells.
-
Protocol: Following Cr(VI) exposure, a mitotic inhibitor (e.g., colcemid) is added to the culture for a few hours to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution (e.g., KCl) to swell the cells, and fixed with a methanol/acetic acid solution. The cell suspension is dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).
-
Data: At least 100 well-spread metaphases per treatment group are scored under a microscope for structural aberrations like chromatid breaks, exchanges, and gaps.
4. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis) The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Protocol: After exposure, cells are embedded in a low-melting-point agarose gel on a microscope slide. The cells are then lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to an electric field.
-
Data: Damaged DNA (containing fragments and breaks) migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. This is quantified using image analysis software to measure parameters like % DNA in the tail or tail moment.
Conclusion
The available experimental data indicates that this compound is a highly cytotoxic and genotoxic Cr(VI) compound. When normalized for intracellular chromium levels, its cytotoxicity surpasses that of lead chromate and the soluble sodium chromate.[1] Similarly, it is a more potent clastogen than lead chromate.[6] The high toxicity of sparingly soluble particulate compounds like this compound is attributed to their capacity for cellular uptake and their role as a long-term intracellular reservoir for the release of carcinogenic Cr(VI) ions. This sustained release leads to prolonged oxidative stress and the accumulation of genotoxic lesions, providing a mechanistic basis for its high carcinogenic potential. These findings underscore the importance of considering compound-specific properties, especially solubility, when assessing the health risks associated with hexavalent chromium exposure.
References
- 1. Comparative Genotoxicity and Cytotoxicity of Four Hexavalent Chromium Compounds in Human Bronchial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genotoxicity and cytotoxicity of four hexavalent chromium compounds in human bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webqc.org [webqc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and oxidative mechanisms of different forms of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Barium Chromate vs. Zinc Phosphate: A Comparative Guide to Corrosion Inhibition Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition performance of barium chromate and zinc phosphate. The information presented is based on experimental data from scientific literature, focusing on quantitative performance metrics, underlying inhibitory mechanisms, and the experimental protocols used for their evaluation.
Mechanisms of Corrosion Inhibition
This compound: As a hexavalent chromium compound, this compound is a potent corrosion inhibitor that functions as a strong oxidizing agent.[1] Its primary mechanism involves the formation of a stable, passive mixed-oxide layer on the metal surface. This thin, adherent film, composed of chromium oxides and the native metal oxides, acts as a physical barrier, isolating the metal from the corrosive environment.[1] This passivation process inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.[1]
Zinc Phosphate: Zinc phosphate provides corrosion protection through the formation of a protective layer of insoluble zinc phosphate or zinc iron phosphate on the metal surface.[2][3] When a coating containing zinc phosphate is compromised, the pigment dissolves slightly, releasing zinc and phosphate ions.[1] These ions react with the metal surface, particularly at cathodic sites, to form a barrier layer that stifles the corrosion process.[4] Unlike chromates, zinc phosphate is considered a more environmentally friendly, non-toxic alternative.[5][6]
Quantitative Performance Data
The following table summarizes key quantitative data from various studies to provide a comparative overview of the performance of this compound and zinc phosphate as corrosion inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Performance Metric | This compound | Zinc Phosphate | Test Conditions | Source |
| Corrosion Current Density (Icorr) | Lower Icorr compared to blank | Lower Icorr compared to blank | DC Polarization on AA7075 | [5] |
| Inhibition Efficiency | Not explicitly quantified | Up to 90% | In simulated concrete pore solution with 3.5% NaCl | [7] |
| Polarization Resistance (Rp) | Higher Rp indicates better resistance | Higher Rp indicates better resistance | Electrochemical Impedance Spectroscopy | [2] |
| Low-Frequency Impedance Modulus ( | Z | at 10 mHz) | Generally higher than Zinc Phosphate | Lower than chromate-based inhibitors |
| Corrosion Rate Reduction | Significant reduction | Drastic reduction from 119.0457 mpy to 1.7754 mpy (in sea water with 60 ppm inhibitor) | Weight loss method | [2] |
Experimental Protocols
Weight Loss Method (ASTM G31-72)
This method is used to determine the corrosion rate of a metal in a specific environment with and without an inhibitor.
a. Test Specimen Preparation:
-
Carbon steel specimens are cut to a specific size (e.g., 50 mm x 30 mm x 1.4 mm).[2]
-
The surface of each specimen is mechanically polished using a series of abrasive papers (e.g., from 400 to 1200 grit) to achieve a uniform finish.[2]
-
The polished specimens are cleaned with distilled water, degreased with a solvent like alcohol, and then dried.[2]
-
The initial weight of each specimen is accurately measured and recorded.[2]
b. Corrosion Test:
-
The prepared specimens are immersed in the corrosive medium (e.g., sea water, cooling water) with varying concentrations of the corrosion inhibitor (e.g., 0, 20, 40, 60 ppm of zinc phosphate).[2]
-
The immersion is carried out for a specified duration (e.g., 20 days).[2]
-
After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and reweighed.[2]
c. Corrosion Rate Calculation: The corrosion rate (CR) in mils per year (mpy) is calculated using the following formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (e.g., 534 for mpy)
-
W = weight loss in mg
-
A = area of the specimen in in²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³[2]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of protective coatings and the corrosion processes occurring at the metal-electrolyte interface.[8]
a. Sample Preparation:
-
A metal substrate (e.g., mild steel) is prepared by sandblasting to a specific standard (e.g., Sa 2.5) to ensure good coating adhesion.[9]
-
The coating, formulated with the inhibitor pigment (this compound or zinc phosphate) in a binder like epoxy, is applied to the prepared substrate at a controlled thickness.[9]
b. Electrochemical Cell Setup:
-
A three-electrode setup is used, consisting of the coated specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[10]
-
The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution.[1]
c. EIS Measurement:
-
The open-circuit potential (OCP) is allowed to stabilize.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., from 100 kHz to 10 mHz).[9][8]
-
The impedance response (impedance modulus and phase angle) of the system is measured at each frequency.
-
The data is often represented as Nyquist and Bode plots.[8]
d. Data Analysis:
-
The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and coating capacitance (Cc).[1]
-
A higher polarization resistance (Rp) value generally indicates better corrosion resistance.[2]
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by this compound.
Caption: Mechanism of corrosion inhibition by Zinc Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study on the Anti-Corrosive Performance of Zinc Phosphate in Powder Coatings [mdpi.com]
- 3. tribology.rs [tribology.rs]
- 4. researchgate.net [researchgate.net]
- 5. j-cst.org [j-cst.org]
- 6. allanchem.com [allanchem.com]
- 7. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Chromate-Based Corrosion Inhibitors: Performance, Mechanisms, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromate-based corrosion inhibitors with alternative technologies. It is designed to offer an objective analysis of performance based on experimental data, detailing the methodologies used for evaluation. This document aims to be a valuable resource for professionals in research and development who are seeking effective and environmentally compliant corrosion protection solutions.
Introduction to Corrosion Inhibition
Corrosion is a natural process that degrades materials, particularly metals, through chemical or electrochemical reactions with their environment. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a material. For decades, chromate-based inhibitors have been the benchmark for corrosion protection due to their exceptional effectiveness. However, growing environmental and health concerns associated with hexavalent chromium have necessitated the development and evaluation of viable alternatives.
Mechanism of Chromate-Based Corrosion Inhibition
Chromate inhibitors function through a complex mechanism that involves the formation of a passive, protective film on the metal surface. This "self-healing" film is highly effective at preventing corrosive agents from reaching the substrate.
Performance Comparison of Corrosion Inhibitors
The performance of corrosion inhibitors is evaluated through various accelerated laboratory tests. The following tables summarize comparative data for chromate-based inhibitors and several alternatives.
Salt Spray (Fog) Test Results (ASTM B117)
The salt spray test is a standardized method used to assess the corrosion resistance of coated samples in a corrosive environment.
Table 1: Salt Spray Test Results for Conversion Coatings on Aluminum Alloys
| Coating Type | Alloy | Test Duration (hours) | Result |
| Chromate | 2024-T3 | 168 | No Surface Corrosion |
| 7075-T6 | 336 | No Surface Corrosion | |
| 6061-T6 | 336 | No Surface Corrosion | |
| Permanganate w/seal | 2024-T3 | 168 | No surface corrosion |
| 7075-T6 | 336 | No surface corrosion | |
| 6061-T6 | 336 | No surface corrosion | |
| Trivalent Chromium | Magnesium Alloy | 28 | White patches apparent |
| Cerium Oxide | Magnesium Alloy | 70 | White patches formed |
| Molybdate | Zinc Substrate | 85 | 10% red rust |
| Tungstate | Zinc Substrate | 26 | 10% red rust |
| Vanadate | Zinc Substrate | 30 | 10% red rust |
| Hexavalent Chromium | Zinc Substrate | 350 | 10% red rust |
Data compiled from multiple sources.[1][2]
Electrochemical Testing Data
Electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide quantitative data on corrosion rates and the effectiveness of inhibitors.
Table 2: Potentiodynamic Polarization Data for Inhibitors on API 5L Grade B Steel in 8% NaCl Solution
| Inhibitor | Concentration (%) | Corrosion Potential (Ecorr) (mV) | Corrosion Rate (mpy) |
| Sodium Chromate | 0.6 | -400 | 0.38 |
| Sodium Molybdate | 0.4 | -385 | 0.34 |
Data sourced from a study on API 5L Grade B steel.[3]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Inhibitors on Aluminum Alloy
| Inhibitor | Polarization Resistance (Rp) (kΩ·cm²) |
| None (in 0.1 M NaCl) | 13 |
| Sodium Silicate | 100 |
| Sodium Silicate/Manganese Sulfate | 133 |
| Sodium Silicate/Ammonium Metavanadate | 679 |
| Mixture of all inhibitors | 722 |
Data from a study on AA6061 aluminum alloy.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of corrosion inhibitors.
Salt Spray (Fog) Test (Based on ASTM B117)
This accelerated corrosion test exposes coated samples to a dense saltwater fog.
-
Apparatus: A closed salt spray chamber capable of maintaining a temperature of 35°C ± 2°C.
-
Salt Solution: A 5% sodium chloride (NaCl) solution prepared with deionized water, with a pH between 6.5 and 7.2.[5]
-
Sample Preparation: Test panels are cleaned to remove any contaminants. A scribe may be made on the coated surface to expose the base metal.
-
Procedure:
-
Evaluation: Periodically inspect the samples for signs of corrosion, such as rust, blistering, or loss of adhesion.
Potentiodynamic Polarization
This technique measures the corrosion current of a metal by polarizing it from its free corrosion potential.
-
Apparatus: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) over a defined range around the OCP.
-
Record the resulting current density.
-
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The corrosion rate can then be calculated from Icorr.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrochemical processes at the metal/electrolyte interface.
-
Apparatus: A potentiostat with a frequency response analyzer and a three-electrode cell.
-
Procedure:
-
Immerse the three-electrode setup in the test solution.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the resulting AC current response.
-
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). A higher Rp value generally indicates better corrosion resistance.[6]
Visualization of Experimental Workflow and Performance Comparison
Conclusion
Chromate-based inhibitors continue to demonstrate superior corrosion protection in many applications. However, the development of environmentally friendly alternatives is a critical area of research. As shown in the comparative data, some non-chromate technologies, such as certain permanganate and molybdate-based systems, can offer comparable performance under specific conditions. The selection of an appropriate corrosion inhibitor requires careful consideration of the substrate, the operating environment, and regulatory requirements. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of both existing and novel corrosion inhibitor technologies.
References
- 1. sterc.org [sterc.org]
- 2. dsiac.dtic.mil [dsiac.dtic.mil]
- 3. Chromate and Molybdate Inhibitors Effects on Corrosion Charateristic of API 5L Grade B in a Brine Water Solution Containing 8 % NaCl | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. decra.com [decra.com]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
A Comparative Guide to the Gravimetric Analysis of Barium: Barium Chromate vs. Barium Sulfate Precipitation
For researchers, scientists, and drug development professionals requiring precise quantification of barium, gravimetric analysis remains a fundamental and highly accurate technique. This guide provides a detailed comparison of two common precipitation methods: the precipitation of barium as barium chromate (BaCrO₄) and as barium sulfate (BaSO₄). This comparison is based on established experimental protocols, potential sources of error, and the chemical properties of the precipitates, offering insights into the selection of the most suitable method for a given analytical challenge.
Performance Comparison
While both methods are capable of yielding highly accurate and precise results, the choice between this compound and barium sulfate precipitation often depends on the sample matrix and the presence of potential interfering ions. Gravimetric analysis, when performed meticulously, can achieve an accuracy of better than 0.1%.[1] A study combining gravimetric analysis of barium sulfate with instrumental measurements reported an expanded uncertainty of 0.08% (k=2).[2]
| Parameter | This compound (BaCrO₄) Precipitation | Barium Sulfate (BaSO₄) Precipitation |
| Precipitate Form | Crystalline | Crystalline, but can form fine particles |
| Solubility | Low in neutral or slightly alkaline solutions | Very low in acidic solutions |
| Key Advantages | Good selectivity in the presence of certain ions. | Extremely low solubility product, leading to more complete precipitation. |
| Key Disadvantages | Solubility is pH-dependent; potential for chromate ion interference. | Prone to co-precipitation of other sulfates and certain cations. |
| Typical Drying Temperature | 120°C[3] | Ignition at high temperatures (e.g., 800-900°C) is often required. |
Experimental Protocols
Detailed methodologies for both precipitation methods are crucial for achieving accurate results.
Gravimetric Determination of Barium as this compound
This method relies on the precipitation of barium ions using a soluble chromate salt, typically potassium chromate (K₂CrO₄), in a buffered solution.
Experimental Workflow:
Methodology:
-
Sample Preparation: An accurately weighed sample containing barium is dissolved in distilled water or a minimal amount of dilute hydrochloric acid. The solution is then buffered with acetic acid and ammonium acetate.[3]
-
Precipitation: The solution is heated to boiling, and a solution of potassium chromate is added slowly with constant stirring to precipitate yellow this compound.[3] The mixture is then digested by keeping it hot for a period to allow the precipitate particles to grow.
-
Filtration and Washing: The precipitate is collected by filtering through a pre-weighed sintered glass crucible. The collected precipitate is washed with a dilute solution of ammonium acetate to remove soluble impurities.
-
Drying and Weighing: The crucible with the precipitate is dried in an oven at 120°C to a constant weight.[3] The mass of the this compound is then determined.
Gravimetric Determination of Barium as Barium Sulfate
This is a classic and widely used method where barium ions are precipitated with a soluble sulfate source, usually sulfuric acid or a sulfate salt.
Experimental Workflow:
Methodology:
-
Sample Preparation: A weighed sample is dissolved in water and acidified with dilute hydrochloric acid.[4]
-
Precipitation: The solution is heated to boiling, and a hot solution of sulfuric acid or a soluble sulfate salt is slowly added with constant stirring to form a white precipitate of barium sulfate.[5] The precipitate is then digested.
-
Filtration and Washing: The precipitate is filtered through ashless filter paper.[6] The precipitate is washed with hot water until the filtrate is free of chloride ions (tested with silver nitrate).[6]
-
Ignition and Weighing: The filter paper with the precipitate is transferred to a crucible, and the paper is carefully charred off. The precipitate is then ignited to a constant weight at a high temperature.[7]
Interferences and Sources of Error
A critical aspect of selecting a gravimetric method is understanding the potential interferences.
Logical Relationship of Interferences:
This compound Method
-
pH Sensitivity: The solubility of this compound is highly dependent on pH. In acidic solutions, the chromate ion (CrO₄²⁻) is in equilibrium with the dichromate ion (Cr₂O₇²⁻), which can lead to incomplete precipitation of barium. Therefore, the pH must be carefully controlled with a buffer.
-
Co-precipitation: Other metal ions that form insoluble chromates, such as lead (Pb²⁺) and silver (Ag⁺), will interfere by co-precipitating with the this compound.
Barium Sulfate Method
-
Co-precipitation: This is a significant source of error in the barium sulfate method.[1] Cations such as calcium (Ca²⁺), strontium (Sr²⁺), and lead (Pb²⁺) can co-precipitate as their respective sulfates. Anions like nitrate and chlorate can also be co-precipitated as their barium salts.[6]
-
Occlusion: Foreign ions present in the solution can be trapped within the growing barium sulfate crystals, a process known as occlusion.[7] Ferric iron is a notable interference that can cause significant errors.[6]
-
Incomplete Precipitation: The presence of high concentrations of certain heavy metals, such as chromium and iron, can interfere with the complete precipitation of barium sulfate.[8]
Conclusion
The choice between the this compound and barium sulfate methods for the gravimetric analysis of barium depends on a careful consideration of the sample matrix and potential interferences. The barium sulfate method is often favored due to the extremely low solubility of the precipitate, which promotes complete precipitation. However, it is highly susceptible to errors from co-precipitation. The this compound method can offer better selectivity in certain matrices, provided the pH is rigorously controlled. For both methods, adherence to proper laboratory technique, including slow addition of the precipitating agent, thorough washing of the precipitate, and ensuring constant weight upon drying or ignition, is paramount for achieving accurate and reliable results.
References
- 1. Purity of the Precipitate: Co-precipitation & Post precipitation and Estimation of Barium Sulphate | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. bdu.ac.in [bdu.ac.in]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 8. NEMI Method Summary - 375.3 [nemi.gov]
A Comparative Analysis of Barium Chromate and Strontium Chromate in Pyrotechnic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the field of pyrotechnics, the selection of chemical components is critical to achieving desired effects, from brilliant color displays to precisely timed delays. Among the metallic salts used, barium and strontium compounds are fundamental for producing green and red hues, respectively. This guide provides an objective comparison of barium chromate and strontium chromate, focusing on their performance in pyrotechnic compositions, supported by available experimental data and detailed methodologies for key analytical tests.
While this compound is a well-established component for green light production and as an oxidizer in delay compositions, strontium chromate's role is less prominent in modern pyrotechnics, with strontium nitrate being the preferred salt for red coloration. This comparison will, therefore, address both chromates and include data for the more commonly used strontium nitrate to provide a relevant context for researchers.
Performance Comparison in Pyrotechnic Compositions
The primary role of barium and strontium compounds in pyrotechnics is to act as colorants. This is achieved through luminescence, where the heat of the pyrotechnic reaction excites metal ions, which then emit light at specific wavelengths.[1] For barium, the key light-emitting species is barium monochloride (BaCl), which produces a green color.[2] In strontium-based compositions, strontium monochloride (SrCl) and strontium monohydroxide (SrOH) are the emitters responsible for red light.[3]
Beyond color, these compounds can also influence the burn rate and stability of a pyrotechnic mixture. This compound, in particular, is utilized as an oxidizing agent and a burn rate modifier in delay compositions.
Quantitative Performance Data
The following tables summarize key performance data for pyrotechnic compositions containing barium and strontium compounds. It is important to note that a direct comparison in identical formulations is often unavailable due to their different applications.
| Parameter | This compound Compositions | Strontium Nitrate Compositions | Source(s) |
| Primary Color | Green | Red | [4] |
| Emitting Species | BaCl | SrCl, SrOH | [2][3] |
Table 1: General Properties as Colorants
| Composition | Burn Rate | Luminous Intensity | Color Purity | Source(s) |
| Strontium Nitrate/Magnesium/PVC (58/15/27 by wt.) | 2.02 mm/s | - | 89% | [1] |
| Strontium Nitrate/Magnesium/Chlorinated Rubber with Guanidinium Nitrate | - | Increased by 60% | 90-97% | [5] |
| Red Hand Flare (SOLAS requirements) | - | ≥ 15,000 cd | Vivid Red | [6] |
| Red Parachute Flare (SOLAS requirements) | - | ≥ 30,000 cd | Vivid Red | [7] |
Table 2: Performance Data for Strontium-Based Red Compositions
| Composition Type | Composition Components | Burn Rate | Source(s) |
| Tungsten Delay | Tungsten, this compound, Potassium Perchlorate, Diatomaceous Earth | 0.15 sec/inch to 42 sec/inch | [1] |
| Zirconium/Nickel Delay | Zirconium Nickel Alloys, this compound, Potassium Perchlorate | 2 sec/inch to 25 sec/inch | [1] |
| Boron/Barium Chromate Delay | Boron, this compound | 0.5 to 5.0 second burning range | [1] |
Table 3: Burn Rate Data for this compound in Delay Compositions
| Compound | Decomposition Temperature (°C) | Method | Source(s) |
| This compound | Inconsistent data reported (stable up to 1400°C in air) | TGA | [8][9] |
| Strontium Chromate | No data available | - | [8] |
Table 4: Thermal Stability Data
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyrotechnic compositions.
Burn Rate Measurement (Strand Testing)
This protocol describes the measurement of the linear burn rate of a pyrotechnic composition pressed into a tube (a "strand").
Objective: To determine the rate at which a flame front propagates through a confined column of a pyrotechnic composition.
Apparatus:
-
Press for consolidating the pyrotechnic composition
-
Durable, non-combustible tubes (e.g., paper or aluminum) of known internal diameter
-
Ignition source (e.g., heated wire, pyrotechnic igniter)
-
High-speed camera or thermal sensors placed at a known distance apart
-
Data acquisition system
Procedure:
-
Sample Preparation: The pyrotechnic components are individually sieved and thoroughly mixed.
-
Consolidation: A precise weight of the mixture is pressed into a tube to a specified density.
-
Ignition: The sample is ignited at one end in a controlled environment.
-
Data Recording: The time it takes for the flame front to travel between two marked points or sensors is recorded.
-
Calculation: The burn rate is calculated by dividing the distance between the sensors by the recorded time.
Luminous Intensity and Color Purity Measurement
This protocol outlines the measurement of the light output and color quality of a pyrotechnic flare.
Objective: To quantify the brightness and color characteristics of a pyrotechnic composition.
Apparatus:
-
Spectrometer or photodiode with a photopic response filter
-
Integrating sphere (optional, for total luminous flux)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: The pyrotechnic composition is prepared and loaded into a suitable device (e.g., a flare casing).
-
Measurement Setup: The detector is placed at a known distance from the pyrotechnic device.
-
Ignition and Data Collection: The device is ignited, and the light output is recorded throughout the burn. The spectral data is collected by the spectrometer.
-
Data Analysis:
-
Luminous Intensity: The average luminous intensity is calculated from the photodiode readings, typically reported in candela (cd).
-
Color Purity and Dominant Wavelength: The spectral data is used to calculate the CIE chromaticity coordinates, which provide a quantitative measure of the color. From these coordinates, the dominant wavelength and color purity can be determined.[10]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to determine the decomposition temperature of a pyrotechnic component.[11]
Objective: To assess the thermal stability of a material by measuring its mass change as a function of temperature.[12]
Apparatus:
-
Thermogravimetric analyzer with a microbalance and furnace
-
Inert crucibles (e.g., alumina, platinum)
-
Gas flow control for providing a specific atmosphere (e.g., nitrogen, air)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the powdered material is placed in a crucible.[8]
-
Analysis: The crucible is placed in the TGA furnace. The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere.
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: A plot of mass versus temperature is generated. The onset of decomposition is identified as the temperature at which a significant mass loss begins.[8]
Chemical Pathways and Experimental Workflow
The following diagrams illustrate the key chemical pathways for color production in barium and strontium-based pyrotechnics and a general workflow for their experimental evaluation.
Caption: Chemical pathways for color production in pyrotechnics.
Caption: Workflow for pyrotechnic composition evaluation.
References
- 1. scribd.com [scribd.com]
- 2. mmta.co.uk [mmta.co.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dco.uscg.mil [dco.uscg.mil]
- 7. imorules.com [imorules.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
A Spectroscopic Showdown: Unveiling the-Molecular Fingerprints of Barium Chromate and Barium Dichromate
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of inorganic compounds is paramount for identification, characterization, and quality control. This guide provides an objective comparison of the spectroscopic characteristics of Barium Chromate (BaCrO₄) and Barium Dichromate (Ba₂Cr₂O₇), supported by experimental data and detailed methodologies.
This compound, a yellow crystalline powder, and barium dichromate, an orange-red crystalline solid, are two closely related hexavalent chromium compounds. While both contain barium and chromium, the arrangement of the chromium and oxygen atoms in their respective anions—chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻)—leads to distinct spectroscopic signatures. This comparison will delve into the differences observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound and Barium Dichromate.
| Spectroscopic Technique | Parameter | This compound (BaCrO₄) | Barium Dichromate (Ba₂Cr₂O₇) |
| UV-Visible Spectroscopy | λmax (nm) | 273, 372[1] | ~257, ~350[2] |
| Description | Charge transfer bands from oxygen to chromium.[1] | Intense ligand-to-metal charge-transfer (LMCT) bands.[2] | |
| Infrared (IR) Spectroscopy | Cr-O Stretching (cm⁻¹) | 884, 848[1] | Characteristic bands for Cr₂O₇²⁻ and water of hydration.[2] |
| Bending Modes (cm⁻¹) | 374, 360[1] | Not specified | |
| Raman Spectroscopy | Symmetric Stretch (cm⁻¹) | 869 (strong)[1] | Characteristic vibrations of the dichromate anion. |
| Asymmetric Stretch (cm⁻¹) | 897, 850 (weaker)[1] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following sections outline the protocols for the key spectroscopic techniques discussed.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For chromate and dichromate ions, this technique reveals characteristic charge-transfer bands.[2][3]
Sample Preparation (Aqueous Solution):
-
Accurately weigh a small amount of the sample (this compound or Barium Dichromate).
-
Dissolve the sample in a suitable solvent. This compound is sparingly soluble in water but dissolves in acids.[4] Barium dichromate is soluble in acids.[2] For quantitative analysis of dichromate, a 0.001 M perchloric acid solution is recommended to ensure the equilibrium favors the dichromate ion.[2][3]
-
Prepare a series of standard solutions by serial dilution of a stock solution to establish a calibration curve based on Beer's Law.[2]
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 nm to 600 nm.[2]
-
Use a quartz cuvette with a 1 cm path length.
-
Use the solvent (e.g., 0.001 M perchloric acid) as the blank reference to zero the instrument.[2]
-
Measure the absorbance of the prepared sample solutions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture.
-
Grind 1-2 mg of the sample (this compound or Barium Dichromate) with approximately 200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.[2]
-
Transfer the mixture to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[2]
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.[2]
-
Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[2]
-
Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[2]
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light.
Sample Preparation:
-
For solid samples, a small amount of the crystalline powder is placed on a microscope slide or in a sample holder.
-
For solutions, the sample is placed in a quartz cuvette. Raman spectroscopy has the advantage that water is a weak scatterer, making it suitable for aqueous solutions.
Instrumentation and Measurement:
-
A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser) is used.
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a monochromator to separate the Raman scattered light from the intense Rayleigh scattered light.
-
The detector records the intensity of the Raman scattered light as a function of the frequency shift from the excitation laser, which corresponds to the vibrational frequencies of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of barium-chromium compounds.
References
- 1. Barium dichromate | 13477-01-5 | Benchchem [benchchem.com]
- 2. Solid-state vibrational spectroscopy. Part II. The vibrational spectra of some chromates and dichromates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Solid-state vibrational spectroscopy. Part II. The vibrational spectra of some chromates and dichromates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Performance of Barium Chromate and Alternative Anticorrosive Coatings Using Electrochemical Impedance Spectroscopy
This guide provides an objective comparison of the corrosion protection performance of coatings containing barium chromate against a common chromate-free alternative, zinc phosphate, based on electrochemical impedance spectroscopy (EIS) data. While direct quantitative comparisons for this compound are limited in publicly available literature, its performance characteristics are representative of the broader class of chromate-based inhibitors. This document summarizes key performance indicators, details the experimental methodologies for EIS testing, and includes visualizations to clarify the underlying principles and workflows.
Quantitative Data Summary: A Comparative Overview
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings. By applying a small alternating voltage at various frequencies, EIS can probe the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface. Key parameters extracted from EIS data provide a quantitative measure of a coating's effectiveness over time.
The following table summarizes typical EIS data for epoxy coatings containing a chromate-based inhibitor (represented by zinc chromate as a close analog to this compound) and a common chromate-free alternative, zinc phosphate, after prolonged immersion in a corrosive electrolyte (e.g., 3.5% NaCl solution). It is important to note that absolute values can vary depending on the specific coating formulation, thickness, substrate, and exposure conditions.
| Inhibitor Pigment | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | Double Layer Capacitance (Cdl) (F/cm²) | | :--- | :--- | :--- | :--- | :--- | | Chromate-Based (e.g., Barium/Zinc Chromate) | Consistently high (> 10⁸ Ω·cm²) over extended periods, indicating superior barrier properties. | Remains very high, signifying a low corrosion rate at the substrate. | Low and stable, indicating minimal water uptake by the coating. | Remains low, suggesting a passive and non-degrading metal-coating interface. | | Zinc Phosphate | Initially high, but tends to decrease more significantly over time compared to chromate coatings, suggesting a gradual loss of barrier function. | Generally lower than chromate coatings and decreases with time, indicating an increasing corrosion rate. | Shows a more pronounced increase over time, indicative of greater water absorption. | Tends to increase, reflecting the growth of the electrochemically active area at the interface due to corrosion. |
Note: The data presented are representative values collated from multiple studies to illustrate the general performance trends.
Experimental Protocols
A standardized approach is crucial for obtaining reliable and comparable EIS data for coating evaluation. The following outlines a typical experimental protocol.
Sample Preparation
-
Substrate: Steel or aluminum alloy panels are commonly used. The surface is typically prepared by abrasive blasting (e.g., to Sa 2.5 standard for steel) or chemical etching to ensure proper coating adhesion.
-
Coating Application: The anticorrosive primer, formulated with either this compound or an alternative inhibitor like zinc phosphate in a binder such as epoxy, is applied to the prepared substrates. The pigment volume concentration (PVC) is a critical parameter and is carefully controlled. The dry film thickness is measured and recorded to ensure uniformity across all test samples.
-
Curing: The coated panels are cured according to the manufacturer's specifications (time and temperature) to ensure optimal film formation and performance.
Electrochemical Cell Setup
-
A three-electrode electrochemical cell is employed for EIS measurements.[1]
-
Working Electrode: The coated panel serves as the working electrode. A specific surface area is exposed to the electrolyte.
-
Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to provide a stable potential reference.
-
Counter Electrode: An inert material with a large surface area, typically a platinum mesh or a graphite rod, is used as the counter electrode to complete the electrical circuit.
-
Electrolyte: A 3.5% sodium chloride (NaCl) solution is a commonly used electrolyte to simulate a marine or corrosive environment.
EIS Measurement Procedure
-
Open Circuit Potential (OCP) Stabilization: Before each EIS measurement, the coated sample is immersed in the electrolyte, and the OCP is monitored until it reaches a stable value. This indicates that the system has reached a quasi-equilibrium state.[1]
-
EIS Scan: A small amplitude sinusoidal AC voltage (typically 10-20 mV) is applied to the working electrode at its OCP. The frequency is swept over a wide range, for instance, from 100 kHz down to 10 mHz.[2]
-
Data Acquisition: The resulting current and phase shift are measured as a function of frequency. The impedance data is then calculated and typically presented as Bode and Nyquist plots.
-
Time-Lapse Measurement: To evaluate the long-term performance and degradation of the coating, EIS measurements are repeated at regular intervals (e.g., daily, weekly) over an extended immersion period.[3]
Mandatory Visualizations
Corrosion Inhibition Mechanism
The primary function of an inhibitive pigment is to passivate the metal surface, thereby reducing the corrosion rate. The mechanisms for chromate and phosphate inhibitors differ, leading to variations in their long-term performance.
Caption: A simplified representation of the corrosion inhibition mechanisms for this compound and zinc phosphate.
Experimental Workflow for EIS Testing of Coatings
The process of evaluating coatings using EIS follows a structured workflow, from sample preparation to data analysis.
Caption: A flowchart illustrating the key steps in the electrochemical impedance spectroscopy testing of coatings.
References
Cross-Validation of Barium Chromate Purity: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Barium chromate (BaCrO₄) purity is critical in various applications, from its use as a pigment in paints and ceramics to its role in pyrotechnic compositions and as a corrosion inhibitor.[1] In the pharmaceutical industry, stringent purity control of all raw materials is a prerequisite for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of several analytical techniques for the cross-validation of this compound purity, complete with experimental protocols and a summary of quantitative data.
Quantitative Purity Analysis: A Comparative Summary
The purity of this compound can be assessed using a variety of analytical methods, each with its own set of advantages and limitations. The choice of technique often depends on the required accuracy, the nature of the expected impurities, and the available instrumentation. Below is a comparative table summarizing the key aspects of several common analytical techniques.
| Analytical Technique | Principle | Typical Purity Range Determined (%) | Advantages | Disadvantages |
| Gravimetric Analysis | Precipitation of this compound from a solution, followed by washing, drying, and weighing.[2] | > 99%[2] | High accuracy and precision, considered a primary analytical method.[2] | Time-consuming, requires careful technique, susceptible to errors from co-precipitation of impurities. |
| Titration (Redox) | The chromate ion is titrated with a reducing agent, such as ferrous ammonium sulfate.[3] | 98-99%[4] | Relatively fast and inexpensive, good for routine quality control. | Less specific than other methods, potential for interferences from other oxidizing or reducing agents. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free barium and chromium atoms in a flame or graphite furnace to determine their concentration.[4][5] | Can detect impurities at the parts-per-million (ppm) level. | High sensitivity and specificity for elemental analysis.[5] | Destructive to the sample, requires sample digestion, potential for chemical and spectral interferences. |
| UV-Visible Spectroscopy (UV-Vis) | Measures the absorbance of the chromate or dichromate ion in solution, which is proportional to its concentration.[6] | Dependent on the purity of the standard used for calibration. | Simple, rapid, and non-destructive.[6] | Limited selectivity, susceptible to interference from other absorbing species.[6] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies the compound and potential impurities based on the absorption of infrared radiation, which corresponds to specific molecular vibrations.[3][7] | Primarily qualitative, but can be used for quantitative analysis with proper calibration. | Provides structural information, non-destructive.[3] | Less sensitive for detecting trace impurities compared to other methods. |
| X-Ray Diffraction (XRD) | Identifies the crystalline phases present in the sample by analyzing the diffraction pattern of X-rays.[7][8] | Can identify crystalline impurities and confirm the orthorhombic phase of this compound.[7][9] | Non-destructive, provides information on crystal structure and phase purity.[7] | Not suitable for amorphous impurities, quantification can be challenging. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated, providing information on thermal stability and the presence of volatile impurities.[10][11] | Can indicate the presence of moisture and other volatile impurities. | Provides information on thermal decomposition and composition.[10] | Not specific for identifying the nature of the impurities. |
Experimental Workflow for Cross-Validation
A robust cross-validation of this compound purity involves a multi-technique approach to provide a comprehensive assessment of the material's quality. The following diagram illustrates a logical workflow for this process.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques discussed. It is essential to consult specific pharmacopeial monographs or validated internal procedures where applicable.
This method determines the amount of barium by precipitating it as this compound.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 100 mL of distilled water and a minimal amount of dilute hydrochloric acid.[2]
-
Precipitation: Heat the solution to boiling and add a 10% solution of potassium chromate (K₂CrO₄) dropwise with constant stirring until precipitation is complete.[12][13] An excess of the precipitating agent should be added to ensure all barium ions have reacted.[12]
-
Digestion: Keep the solution hot (without boiling) for about 30 minutes to allow the precipitate to digest, which results in larger, more easily filterable particles.[14]
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible or Whatman No. 42 filter paper.[12] Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).[12][13]
-
Drying and Weighing: Dry the precipitate in an oven at 120°C to a constant weight.[15] Cool the crucible in a desiccator before each weighing.[12][13]
-
Calculation: The percentage of this compound can be calculated from the weight of the precipitate.
This protocol uses a redox reaction to determine the amount of chromate.
Protocol:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in dilute nitric acid.[3]
-
Titration: Add a known excess of a standard ferrous ammonium sulfate solution to the sample solution. This reduces the Cr(VI) to Cr(III).
-
Back Titration: Titrate the excess ferrous ammonium sulfate with a standard potassium dichromate or ceric sulfate solution using a suitable indicator (e.g., ferroin) to determine the endpoint.
-
Calculation: The amount of chromate in the original sample is calculated from the amount of ferrous ammonium sulfate consumed.
AAS is a highly sensitive method for quantifying metallic impurities.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of the elements of interest (e.g., lead, iron, copper) in the expected concentration range.
-
Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of nitric acid and hydrochloric acid. Dilute the digested sample to a known volume with deionized water.
-
Analysis: Aspirate the blank, standard solutions, and the sample solution into the AAS instrument. Measure the absorbance for each element at its characteristic wavelength.
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions. Determine the concentration of each impurity in the sample solution from the calibration curve and calculate the percentage in the original sample.
XRD is used to identify the crystalline structure and detect any crystalline impurities.
Protocol:
-
Sample Preparation: Finely grind the this compound sample to a homogeneous powder.
-
Data Acquisition: Mount the powdered sample in the XRD instrument. Perform a scan over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.[7]
-
Data Analysis: Compare the obtained diffraction pattern with the standard reference pattern for orthorhombic this compound (e.g., JCPDS-15-376) to confirm its identity and phase purity.[7] The presence of additional peaks may indicate crystalline impurities.[7]
TGA measures changes in weight as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA crucible.[11]
-
Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[11] Record the weight loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve. A weight loss at low temperatures (around 100°C) typically indicates the presence of water. The decomposition temperature can also be determined.[10][11]
Conclusion
No single analytical technique is sufficient to fully characterize the purity of this compound. A comprehensive approach that employs a combination of techniques is essential for a reliable and robust purity assessment. Gravimetric analysis and titration provide accurate quantification of the main components, while spectroscopic and chromatographic methods are invaluable for identifying and quantifying trace impurities. Structural and thermal analysis techniques like XRD and TGA offer complementary information on the phase purity and thermal stability of the material. By cross-validating results from these different methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for its intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Experiment: Gravimetric Estimation of Ba2+ in BaCl2 Solution - Mahida Academy-Building Futures [mahidaacademy.org]
- 14. To estimate the amount of barium as BaCrO4 in the solution of barium chloride | DOCX [slideshare.net]
- 15. bdu.ac.in [bdu.ac.in]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Barium Chromate
For Immediate Implementation: Essential Safety and Handling Protocols for Barium Chromate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal of this hazardous substance.
This compound is a toxic and oxidizing substance that may intensify fire and is harmful if swallowed or inhaled.[1][2] It is also a suspected carcinogen.[1][3][4] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE) and Exposure Limits
A multi-layered approach to personal protection is mandatory when handling this compound. This includes comprehensive protection for the eyes, skin, and respiratory system. The following table summarizes the required PPE and occupational exposure limits.
| Protection Type | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | [1] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | [5] |
| Body Protection | Protective clothing, lab coat. | [6][7] |
| Respiratory Protection | NIOSH/MSHA approved dust respirator. A self-contained breathing apparatus (SCBA) is required for fire situations or when exposure limits are exceeded. A P3 filter type is recommended. | [3][4] |
| Occupational Exposure Limits (as Chromium VI) | TWA: 0.05 mg/m³ (8 hr) STEL: 0.15 mg/m³ (15 min) | [8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step protocol must be followed.
1. Pre-Handling Preparations:
-
Obtain Special Instructions: Before use, obtain and read all safety information.[1][9]
-
Training: Ensure all personnel are trained on the proper handling and storage of this compound.[6]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]
-
PPE Inspection: Inspect all PPE for integrity before use.[1]
-
Emergency Equipment: Ensure an eye wash station and emergency shower are readily accessible.[6]
-
No Combustibles: Keep away from heat, sparks, open flames, and combustible materials.[1][2][9]
2. Handling Procedures:
-
Avoid Dust Formation: Handle the substance carefully to avoid generating dust.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1]
-
No Ingestion: Do not eat, drink, or smoke when using this product.[1][5]
-
Grounding: Use antistatic clothes and footwear to prevent static discharge.[5]
-
Weighing and Transfer: Conduct weighing and transfers in a contained environment, such as a glove box or ventilated enclosure.
3. Post-Handling Procedures:
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before breaks.[1][5]
-
Decontamination: Clean the work area and any contaminated equipment.
-
Clothing: Remove and wash contaminated clothing before reuse. Do not take contaminated work clothes home.[6]
-
Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[5][6] Store locked up and away from combustible materials.[5][9]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and contaminated materials in a suitable, closed, and labeled container.[1]
-
Professional Disposal: Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service.[1]
-
Regulations: It may be necessary to dispose of this compound as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[6]
-
Do Not: Do not let the product enter drains or dispose of it with municipal waste.[5] Contaminated packaging should be disposed of as unused product.[1][10]
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. uicinc.com [uicinc.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. employees.delta.edu [employees.delta.edu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
